molecular formula C6H8O4 B1636761 Monomethyl itaconate CAS No. 26248-95-3

Monomethyl itaconate

货号: B1636761
CAS 编号: 26248-95-3
分子量: 144.12 g/mol
InChI 键: OIYTYGOUZOARSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-2-methylene-4-oxobutanoic acid has been reported in Arabidopsis thaliana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYTYGOUZOARSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223618
Record name 4-Methyl hydrogen 2-methylenesuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7338-27-4
Record name Methyl itaconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7338-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl hydrogen 2-methylenesuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7338-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl hydrogen 2-methylenesuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl hydrogen 2-methylenesuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL HYDROGEN 2-METHYLENESUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Monomethyl Itaconate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) is a derivative of itaconic acid, an endogenous metabolite produced in mammalian immune cells, particularly macrophages, during inflammation.[1][2][3][4][5] As a more cell-permeable form of itaconate, MMI is of significant interest to the scientific community for its potential therapeutic applications in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, as well as its presumed biological activities based on the well-established roles of itaconate in cellular signaling pathways.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 7338-27-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₈O₄--INVALID-LINK--
Molecular Weight 144.13 g/mol --INVALID-LINK--
Melting Point 68-73 °C--INVALID-LINK--
Boiling Point 149 °C at 10 mmHg--INVALID-LINK--
Appearance White to off-white powder/crystal--INVALID-LINK--
Table 2: Solubility and Acidity of this compound
PropertyValueReference
Solubility Soluble in methanol. Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/mL.--INVALID-LINK--
pKa (predicted) 3.59 ± 0.10--INVALID-LINK--
Table 3: Structural Identifiers for this compound
IdentifierValueReference
SMILES COC(=O)CC(=C)C(=O)O--INVALID-LINK--
InChI InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9)--INVALID-LINK--
InChIKey OIYTYGOUZOARSH-UHFFFAOYSA-N--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the esterification of itaconic acid with methanol. The following protocol is a representative example:

Materials:

  • Itaconic acid

  • Methanol (MeOH)

  • p-Toluenesulfonamide (catalyst)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (e.g., 200 mL).

  • Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).

  • Stir the reaction mixture at 40 °C for 48 hours.

  • Remove the solvent under reduced pressure.

  • Add dichloromethane (e.g., 200 mL) to the residue to precipitate any unreacted starting material or byproducts.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to dryness to yield this compound as a white solid.

Purification

The crude this compound can be purified by recrystallization or by washing with a suitable solvent to remove impurities. As described in the synthesis protocol, precipitation of byproducts from a dichloromethane solution followed by filtration is an effective purification step.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The structure of this compound can be confirmed by 1H NMR spectroscopy. A typical spectrum in CDCl₃ shows characteristic peaks for the vinyl protons, the methylene protons, and the methyl ester protons.[6]

    • Exemplary 1H NMR (400 MHz, CDCl₃) shifts: δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, =CH₂), 5.85 (s, 1H, =CH₂), 3.71 (s, 3H, OCH₃), 3.36 (s, 2H, CH₂).[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can be used to assess the purity of this compound. A typical analysis would involve a non-polar or medium-polarity capillary column and electron ionization (EI) mass spectrometry. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is a sensitive method for the quantification of this compound in biological matrices. A reversed-phase C18 column with a gradient elution using acidified water and an organic solvent (e.g., methanol or acetonitrile) is a common setup. Detection can be achieved using electrospray ionization (ESI) in negative ion mode, monitoring for the [M-H]⁻ ion.

Biological Significance and Signaling Pathways

While direct studies on this compound are emerging, its biological activity is largely inferred from the extensive research on its parent compound, itaconate. It is presumed that this compound, being more lipophilic, can more readily cross cell membranes and is then hydrolyzed intracellularly to itaconate, which then exerts its immunomodulatory effects. The key signaling pathways modulated by itaconate are detailed below.

Activation of the Nrf2 Antioxidant Response

Itaconate is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[7] Itaconate directly alkylates cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate Keap1 Keap1 Itaconate->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ub Ub Keap1->Ub Proteasomal\nDegradation Proteasomal Degradation Nrf2->Proteasomal\nDegradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Nucleus Nucleus ARE ARE Antioxidant &\nAnti-inflammatory\nGenes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant &\nAnti-inflammatory\nGenes Induces Transcription Nrf2_n->ARE Binds

Nrf2 Activation Pathway by Itaconate
Induction of the ATF3 Anti-inflammatory Pathway

Itaconate and its derivatives can induce the expression of Activating Transcription Factor 3 (ATF3), which in turn suppresses the expression of IκBζ, a key coactivator for a subset of pro-inflammatory genes, including IL-6.[8][9] This represents a distinct anti-inflammatory mechanism that is independent of Nrf2.

ATF3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate ATF3_induction ATF3 mRNA Itaconate->ATF3_induction Induces Expression ATF3 ATF3 ATF3_n ATF3 ATF3->ATF3_n Translocation IκBζ IκBζ Pro-inflammatory\nGenes (e.g., IL-6) Pro-inflammatory Genes (e.g., IL-6) IκBζ->Pro-inflammatory\nGenes (e.g., IL-6) Co-activates Nucleus Nucleus ATF3_induction->ATF3 Translation IκBζ_gene IκBζ Gene ATF3_n->IκBζ_gene Represses Transcription IκBζ_gene->IκBζ Expression

ATF3-Mediated Anti-inflammatory Pathway
Inhibition of Succinate Dehydrogenase (SDH)

Itaconate is a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[10][11][12] By inhibiting SDH, itaconate leads to the accumulation of succinate, which can have both pro- and anti-inflammatory consequences depending on the cellular context. The inhibition of SDH also alters cellular metabolism and can reduce the production of reactive oxygen species (ROS).

SDH_Inhibition cluster_mitochondrion Mitochondrion TCA Cycle TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain Itaconate Itaconate Itaconate->SDH Competitive Inhibition ROS Production ROS Production Itaconate->ROS Production Reduces Electron Transport Chain->ROS Production

Inhibition of Succinate Dehydrogenase by Itaconate

Conclusion

This compound is a valuable research tool for investigating the immunomodulatory roles of itaconate. Its chemical properties allow for easier handling and potential for improved cellular delivery compared to its parent dicarboxylic acid. The well-characterized signaling pathways of itaconate, including the activation of Nrf2, induction of ATF3, and inhibition of SDH, provide a strong framework for understanding the biological effects of this compound. Further research directly investigating the cellular uptake, hydrolysis, and specific signaling consequences of this compound will be crucial for its development as a potential therapeutic agent for inflammatory diseases.

References

Synthesis of Monomethyl itaconate from itaconic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Monomethyl Itaconate from Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconic acid, a bio-renewable dicarboxylic acid produced from the fermentation of carbohydrates, is a valuable platform chemical for the synthesis of a wide array of polymers and fine chemicals.[1] Its mono-ester derivatives, particularly this compound (also known as 4-methyl itaconate or β-methyl itaconate), are of significant interest as they serve as crucial monomers and intermediates.[2][3] The mono-esterification of itaconic acid presents a challenge in selectively reacting only one of the two carboxylic acid groups.[4] This guide provides a comprehensive overview of the chemical synthesis of this compound from itaconic acid, detailing effective experimental protocols, summarizing key quantitative data, and illustrating the underlying reaction pathway and workflow.

Introduction to Synthesis Strategies

The primary challenge in synthesizing this compound is achieving high selectivity for the mono-ester over the di-ester (dimethyl itaconate) and recovering unreacted itaconic acid. The two carboxylic acid groups in itaconic acid have different reactivities, which can be exploited to favor mono-esterification. The mono-esterification of the non-conjugated acid group is generally favored.[5]

Several strategies have been developed to address this challenge:

  • Direct Catalytic Esterification: This is the most straightforward approach, involving the reaction of itaconic acid with methanol in the presence of an acid catalyst. The choice of catalyst and reaction conditions are critical for maximizing yield and selectivity.

  • Controlled Water Content: A patented method demonstrates that initiating the esterification reaction in the presence of a specific amount of water can significantly enhance the yield of the mono-ester while suppressing the formation of the di-ester.[6]

  • Two-Step Synthesis via Anhydride: An alternative route involves the in-situ generation of itaconic anhydride, which is then reacted with methanol. This method can offer high selectivity towards the desired mono-ester.[4][5]

This guide will focus on the direct catalytic esterification methods, for which detailed experimental data is available.

Experimental Protocols

Detailed methodologies for two effective synthesis protocols are presented below.

Protocol 1: High-Yield Synthesis Using p-Toluenesulfonamide Catalyst

This protocol, adapted from a peer-reviewed source, describes a method that achieves a near-quantitative yield of this compound.[7]

Methodology:

  • To a solution of itaconic acid (2-methylenesuccinic acid) (5.0 g, 38.4 mmol) in methanol (200 mL), add p-toluenesulfonamide (100 mg).[7]

  • Stir the mixture at 40°C for 48 hours.[7]

  • After the reaction period, concentrate the mixture to dryness using a rotary evaporator.[7]

  • Add dichloromethane (DCM) (200 mL) to the residue.[7]

  • Remove any precipitate (unreacted starting material or catalyst) by filtration.[7]

  • Concentrate the filtrate to dryness to yield the final product, 4-methoxy-2-methylene-4-oxobutanoic acid, as a white solid.[7]

Protocol 2: Selective Esterification with Controlled Water Content

This protocol is based on a patented method that utilizes the presence of water to improve selectivity for the mono-ester.[6]

Methodology:

  • In a reaction flask equipped for total reflux, combine itaconic acid (1.0 mole, ~130.1 g), methanol (2.0 moles, ~64.1 g), water (0.2 moles, ~3.6 g), and concentrated sulfuric acid (0.02 moles, ~2.0 g).[6]

  • Add a polymerization inhibitor, such as methylene blue (0.02% based on charge).[6]

  • Heat the reaction mixture under total reflux. Monitor the reaction progress by checking the acidity every 30 minutes after an initial 3-hour period.[6]

  • After approximately 6 hours, when the acidity level stabilizes, cool the mixture slightly.[6]

  • Remove methanol and water by distillation under reduced pressure (e.g., 10 mm Hg) until the internal temperature reaches 95°C.[6]

  • Cool the residue and add approximately half its volume of benzene.[6]

  • Cool the mixture to 55°C to precipitate unreacted itaconic acid.[6]

  • Filter the mixture to recover the unreacted acid.[6]

  • Recover the clear product by distilling off the benzene. The final product is this compound with high purity.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described above, facilitating a clear comparison of their effectiveness.

Table 1: Summary of High-Yield Synthesis (Protocol 1)

Parameter Value Reference
Reactants
Itaconic Acid 5.0 g (38.4 mmol) [7]
Methanol 200 mL [7]
Catalyst
p-Toluenesulfonamide 100 mg [7]
Reaction Conditions
Temperature 40°C [7]
Time 48 hours [7]
Results
Product Mass 5.5 g [7]
Yield 99% [7]
Analytical Data
ESI MS m/z 145.1 [M+H]⁺ [7]

| ¹H NMR (400 MHz, CDCl₃) | δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H) |[7] |

Table 2: Summary of Selective Esterification with Controlled Water (Protocol 2)

Parameter With Initial Water Without Initial Water (for comparison) Reference
Reactants
Itaconic Acid 1.0 mole 1.0 mole [6]
Methanol 2.0 moles 2.0 moles [6]
Water 0.2 moles 0 moles [6]
Catalyst
Sulfuric Acid 0.02 moles Not specified, but implied acid catalysis [6]
Reaction Conditions
Temperature Reflux Reflux [6]
Time ~6 hours Not specified [6]
Results
Product Mass 110 g 110 g [6]
Monoester Purity 97.5% 80% [6]
Molar Conversion to Monoester 0.74 mole (74%) Not explicitly stated, but lower [6]
Molar Conversion to Diester 0.01 mole (1%) Not explicitly stated, but higher [6]

| Recovered Itaconic Acid | 0.22 mole (22%) | Not specified |[6] |

Visualization of Pathway and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical reaction and the experimental process.

Reaction_Pathway ItaconicAcid Itaconic Acid Methanol Methanol MonomethylItaconate This compound ItaconicAcid->MonomethylItaconate + CH₃OH Catalyst H⁺ Catalyst (e.g., p-TsOH, H₂SO₄) Water Water MonomethylItacone MonomethylItacone

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_purification Purification Steps Start Start Mix Mix Reactants: Itaconic Acid, Methanol, Catalyst Start->Mix React Reaction: Stir at specified temperature (e.g., 40°C or Reflux) Mix->React Concentrate Concentration: Remove solvent/volatiles (Rotary Evaporation / Distillation) React->Concentrate Filter Filtration: Remove unreacted acid / catalyst Concentrate->Filter Purify Purification Dry Dry to Yield Product Filter->Dry Analyze Product Analysis (NMR, MS, etc.) Dry->Analyze End End Analyze->End

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from itaconic acid can be achieved with high yield and selectivity through direct catalytic esterification. The use of p-toluenesulfonamide as a catalyst at moderate temperatures has been shown to produce near-quantitative yields.[7] Alternatively, controlling the water content during a sulfuric acid-catalyzed reaction provides another effective means to suppress the formation of the diester byproduct, thereby improving the purity of the desired mono-ester.[6] The choice of method will depend on the desired scale, purity requirements, and available equipment. These reliable protocols provide a strong foundation for researchers and professionals in the fields of polymer chemistry and drug development to produce this valuable bio-based chemical intermediate.

References

Monomethyl itaconate CAS number 7338-27-4 technical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monomethyl itaconate (CAS 7338-27-4), a key derivative of the immunomodulatory metabolite itaconic acid. This document consolidates essential physicochemical data, experimental protocols, and insights into its biological significance, tailored for professionals in research and drug development.

Data Presentation

The following tables summarize the core technical data for this compound, facilitating easy reference and comparison.

Table 1: General and Physicochemical Properties
PropertyValueReferences
CAS Number 7338-27-4[1][2][3][4]
Molecular Formula C₆H₈O₄[1][2][3][4][5]
Molecular Weight 144.13 g/mol [1][2][4][5][6]
IUPAC Name 4-methoxy-2-methylene-4-oxobutanoic acid[1]
Synonyms Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate[2][4]
Appearance White to off-white solid, powder, or crystal[1][2][5]
Odor Fruity[7]
Melting Point 68.0 - 73.0 °C[1][8]
Boiling Point 149 °C at 10 mmHg[9]
Flash Point 72 °C[10]
Solubility Soluble in organic solvents (benzene, ether, chloroform). Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) at 1-10 mg/mL.[2][7][10]
Storage Temperature Recommended: 2-8°C (Refrigerated). Long-term: -20°C.[1][5][11][12]
Table 2: Spectroscopic Data
TechniqueDataReferences
¹H NMR (400 MHz, CDCl₃): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H). Spectrum is consistent with structure.[5][13]
Mass Spectrometry ESI-MS: m/z 145.1 [M+H]⁺; M-H: 143.1[6][13]
FT-IR Spectrum indicates the presence of an active methylene group and a double bond.[7][10]
Table 3: Safety and Handling Information
CategoryDetailsReferences
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][11][14]
GHS Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]
Signal Word Warning[1][11]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][14]
Incompatible Materials Strong oxidizing agents.[1][14]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via esterification of itaconic acid.[13]

  • Materials:

    • Itaconic acid (2-methylenesuccinic acid)

    • Methanol (MeOH)

    • p-Toluenesulfonamide (catalyst)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask.

    • Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).

    • Stir the mixture at 40°C for 48 hours.

    • After the reaction period, concentrate the mixture to dryness using a rotary evaporator.

    • To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst byproducts.

    • Remove the precipitate by filtration.

    • Concentrate the filtrate to dryness to yield the final product, this compound, as a white solid.[13]

Purification

The primary purification is achieved during the workup of the synthesis protocol. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of this compound.

    • Methodology (Representative): Based on methods for related compounds, a reverse-phase HPLC method can be employed.[11][15]

    • Column: C18 column (e.g., Kinetex-C18).[11]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

    • Detection: UV detection at 210 nm.[15]

    • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • Gas Chromatography (GC):

    • Objective: To determine the purity and identify any volatile impurities.

    • Methodology (General): Vendor certificates of analysis confirm that GC is a standard method for purity assessment.[5][16]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

    • Detection: Flame Ionization Detector (FID) for purity or Mass Spectrometer (MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of this compound.

    • Methodology: [13]

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations to the known values (see Table 2).

Biological Activity and Signaling Pathways

While this compound is primarily utilized in polymer synthesis, its structural relationship to itaconic acid—a crucial immunometabolite—is of significant interest.[2] The biological effects of itaconate derivatives are largely attributed to the parent molecule, itaconate, which is produced endogenously in macrophages during inflammation.[16] Itaconate modulates key inflammatory and metabolic pathways.

The primary mechanisms of action for itaconate include:

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate competitively inhibits SDH (Complex II) in the mitochondrial electron transport chain, leading to the accumulation of succinate and alterations in cellular metabolism and signaling.[16]

  • Activation of Nrf2: As an electrophile, itaconate can alkylate cysteine residues on KEAP1, which leads to the release and nuclear translocation of the transcription factor Nrf2. This activates an antioxidant genetic program.[16]

  • Inhibition of NLRP3 Inflammasome: Itaconate can directly modify the NLRP3 protein, preventing its activation and subsequent release of the pro-inflammatory cytokine IL-1β.[16]

  • Modulation of Glycolysis: Itaconate has been shown to inhibit key glycolytic enzymes, thereby dampening the metabolic shift associated with pro-inflammatory activation.[16]

  • Regulation of Transcription Factors: Itaconate can induce Activating Transcription Factor 3 (ATF3), which in turn suppresses the transcription of many inflammatory genes.[16]

Signaling Pathway and Workflow Diagrams

Experimental_Workflow cluster_start synthesis Synthesis purification Purification (Filtration/Recrystallization) synthesis->purification Crude Product analysis Structural & Purity Analysis purification->analysis hplc HPLC gc GC-MS nmr NMR final_product Pure Monomethyl Itaconate hplc->final_product gc->final_product nmr->final_product start Start start->synthesis Itaconic Acid + Methanol

Caption: Experimental workflow for synthesis and characterization.

Itaconate_Biosynthesis tca TCA Cycle citrate Citrate tca->citrate aconitate cis-Aconitate citrate->aconitate Aconitase irg1 ACOD1/IRG1 (in Mitochondria) aconitate->irg1 itaconate Itaconate downstream Immunomodulation itaconate->downstream irg1->itaconate Decarboxylation

Caption: Biosynthesis of itaconate from the TCA cycle.

Nrf2_Activation_Pathway cluster_nucleus itaconate Itaconate keap1_nrf2 KEAP1-Nrf2 Complex itaconate->keap1_nrf2 Alkylation of KEAP1 Cysteines nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are gene_exp Gene Expression (e.g., HO-1, NQO1) are->gene_exp

Caption: Nrf2 pathway activation by itaconate.

Itaconate_Signaling_Overview itaconate Itaconate sdh Inhibits SDH itaconate->sdh nlrp3 Inhibits NLRP3 Inflammasome itaconate->nlrp3 keap1 Alkylates KEAP1 itaconate->keap1 atf3 Induces ATF3 itaconate->atf3 succinate ↑ Succinate sdh->succinate il1b ↓ IL-1β Release nlrp3->il1b nrf2 ↑ Nrf2 Activity keap1->nrf2 inflammation ↓ Inflammation atf3->inflammation outcome Anti-inflammatory & Antioxidant Effects succinate->outcome il1b->outcome nrf2->outcome inflammation->outcome

Caption: Overview of itaconate's key signaling roles.

Applications

This compound serves as a versatile building block in several areas:

  • Polymer Chemistry: It is a key monomer used in the synthesis of polymers for coatings, adhesives, and lubricants.[7][10] Its ability to undergo copolymerization is widely exploited.

  • Drug Delivery: It is used to generate copolymeric, pH-sensitive hydrogels. These smart materials can be designed for the controlled release of therapeutic agents, such as methotrexate.[2][9][12]

  • Prodrug Development: this compound is an active metabolite of the prodrug SCD-153, which has been investigated for the treatment of conditions like alopecia areata, highlighting its relevance in pharmaceutical development.[2]

  • Fine Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thrombin inhibitors.[2]

Conclusion

This compound (CAS 7338-27-4) is a compound of significant interest due to its dual role as a functional monomer in materials science and as a derivative of the biologically active metabolite, itaconate. This guide provides the foundational technical data required by researchers to handle, characterize, and utilize this molecule effectively. Understanding its properties and the signaling pathways of its parent compound is crucial for leveraging its full potential in the development of novel materials, drug delivery systems, and therapeutic strategies.

References

Monomethyl Itaconate: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl itaconate (MMI) in various organic solvents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, polymer chemistry, and other scientific disciplines where the solubility characteristics of MMI are of critical importance.

Introduction to this compound

This compound (MMI), the monomethyl ester of itaconic acid, is a versatile building block in chemical synthesis and a molecule of growing interest in biomedical research. Its structure, featuring both a carboxylic acid and an ester group, as well as a reactive double bond, allows for its use in the synthesis of a variety of polymers and as a precursor in the development of novel therapeutic agents. Understanding its solubility in different organic solvents is fundamental for its effective use in these applications, influencing reaction kinetics, purification processes, and formulation strategies.

Solubility of this compound

SolventChemical FormulaPolarity (Dielectric Constant)SolubilityReference
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2Sparingly soluble: 1-10 mg/mL[1]
100 mg/mL (requires sonication)[2]
MethanolCH₃OH32.7Soluble
EthanolC₂H₅OH24.5Sparingly soluble: 1-10 mg/mL[1]
AcetoneC₃H₆O20.7Data not available
Dichloromethane (DCM)CH₂Cl₂9.1Data not available
Ethyl AcetateC₄H₈O₂6.0Data not available
ChloroformCHCl₃4.8Data not available
TolueneC₇H₈2.4Data not available
HexaneC₆H₁₄1.9Data not available

Note on Data Discrepancy: The significant difference in the reported solubility of MMI in DMSO ("sparingly soluble" vs. 100 mg/mL) highlights the importance of empirical determination of solubility for specific applications. Factors such as the purity of the solute and solvent, temperature, and the method of dissolution (e.g., with or without sonication) can greatly influence the observed solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a conical flask or vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of the organic solvent to the flask.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample using a syringe filter that is compatible with the organic solvent to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations: Signaling Pathways and Experimental Workflows

Itaconate's Role in Cellular Metabolism

This compound, as a derivative of itaconic acid, is expected to have a similar impact on cellular metabolism. Itaconic acid is known to be an endogenous inhibitor of the enzyme succinate dehydrogenase (SDH), a key component of both the citric acid (Krebs) cycle and the electron transport chain. This inhibition leads to the accumulation of succinate, which has downstream signaling effects, including the stabilization of hypoxia-inducible factor-1α (HIF-1α) and the modulation of inflammatory responses.

Itaconate_Metabolic_Pathway cluster_mitochondrion Mitochondrion cis_Aconitate cis_Aconitate Itaconate Itaconate cis_Aconitate->Itaconate ACOD1 Isocitrate Isocitrate cis_Aconitate->Isocitrate Succinate_Dehydrogenase Succinate_Dehydrogenase Itaconate->Succinate_Dehydrogenase Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate_Accumulation Succinate Accumulation Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Citrate->cis_Aconitate alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA Succinyl_CoA->Succinate Downstream_Effects Downstream Signaling (e.g., HIF-1α stabilization, anti-inflammatory effects) Succinate_Accumulation->Downstream_Effects

Caption: Itaconate's inhibitory effect on succinate dehydrogenase in the Krebs cycle.

Generalized Workflow for Itaconate-Based Polymer Synthesis for Drug Delivery

The reactive nature of this compound makes it a valuable monomer for the synthesis of functional polymers for drug delivery applications. These polymers can be designed to be biodegradable and to release therapeutic agents in a controlled manner. The following diagram illustrates a generalized workflow for the synthesis and application of itaconate-based polymers in drug delivery.

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Application Monomers Monomers (this compound, Co-monomers) Polymerization Polymerization (e.g., radical, condensation) Monomers->Polymerization Purification Purification (e.g., precipitation, dialysis) Polymerization->Purification Characterization Characterization (e.g., NMR, GPC, DSC) Purification->Characterization Drug_Loading Drug Loading (e.g., encapsulation, conjugation) Characterization->Drug_Loading Particle_Formation Particle Formation (e.g., nanoprecipitation, emulsion) Drug_Loading->Particle_Formation Formulation_Characterization Formulation Characterization (size, drug load, release profile) Particle_Formation->Formulation_Characterization In_Vitro_Testing In Vitro Testing (cell culture) Formulation_Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (animal models) In_Vitro_Testing->In_Vivo_Testing

Caption: Generalized workflow for itaconate-based polymer drug delivery systems.

Conclusion

This technical guide has provided a summary of the current knowledge on the solubility of this compound in organic solvents. While there is a need for more comprehensive quantitative data, the information and protocols presented herein offer a solid foundation for researchers and professionals working with this versatile compound. The provided visualizations of its metabolic role and its application in drug delivery workflows further illustrate the importance of understanding its fundamental properties. It is recommended that solubility be determined experimentally for specific applications to ensure accuracy and reproducibility.

References

The Discovery, Natural Occurrence, and Immunomodulatory Roles of Itaconate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle, has emerged from relative obscurity as a key immunometabolite with significant anti-inflammatory and antimicrobial properties. Initially identified as a product of fungal metabolism, its discovery in activated mammalian immune cells has spurred a wave of research into its physiological roles and therapeutic potential. This technical guide provides an in-depth overview of the discovery, natural occurrence, and biosynthesis of itaconate and its derivatives. It further details the key signaling pathways modulated by these molecules and provides experimental protocols for their analysis, serving as a comprehensive resource for researchers in immunology, metabolism, and drug development.

Discovery and Natural Occurrence

Itaconic acid was first discovered in 1837 by Baup as a product of the thermal decomposition of citric acid. For nearly a century, it was primarily known as a chemical compound. In the 1930s, itaconic acid was identified as a product of fungal fermentation, specifically by Aspergillus itaconicus and later, more prolifically, by Aspergillus terreus. This discovery paved the way for its industrial-scale biotechnological production.

The landscape of itaconate research shifted dramatically in 2011 when it was identified as a mammalian metabolite produced in large quantities by activated macrophages. Subsequent research confirmed that cis-aconitate decarboxylase (ACOD1), encoded by the immune-responsive gene 1 (Irg1), is the enzyme responsible for itaconate synthesis in these immune cells. This finding established itaconate as a critical link between cellular metabolism and innate immunity.

More recently, itaconate has also been identified as an endogenous metabolite in plants, such as maize and Arabidopsis, where it appears to play a role in growth and development.[1][2][3] This discovery suggests that the biological significance of itaconate may extend beyond the fungal and animal kingdoms.[1][2][3]

Quantitative Data on Itaconate Occurrence

The concentration of itaconate can vary significantly depending on the biological context. The following tables summarize reported quantitative data for itaconate levels in different systems.

Table 1: Itaconate Production in Aspergillus terreus

StrainFermentation MethodSubstratePeak Itaconate Concentration (g/L)Reference
A. terreusFed-batchGlucose160[4]
A. terreusFed-batchGlucose105[5]
A. terreusSubmerged FermentationJatropha seed cake24.45[6]
A. terreusFungal FermentationNot Specified47[7][8]

Table 2: Intracellular Itaconate Concentrations in Macrophages

Cell TypeStimulusIntracellular Itaconate ConcentrationReference
RAW264.7 cellsLPS~8 mM[9]
Bone Marrow-Derived Macrophages (BMDMs)LPS~1.5 mM[9]
Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP5-7.5 mM (inhibitory concentration for IL-1β secretion)[10]

Table 3: Itaconate Levels in Plants

PlantTissueTreatmentItaconate Concentration (µg/g)Reference
ArabidopsisRoot1 mM Itaconate273[3]
ArabidopsisRoot2 mM Itaconate480[3]
ArabidopsisRoot25 µM 4-Octyl Itaconate10.2[3]

Biosynthesis of Itaconate

Itaconate is synthesized from the Krebs cycle intermediate, cis-aconitate. In both fungi and mammals, the key enzyme responsible for this conversion is cis-aconitate decarboxylase (CAD). In mammals, this enzyme is encoded by the Irg1 gene and is highly expressed in activated macrophages.

The biosynthesis of itaconate represents a key metabolic reprogramming event in activated immune cells. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the Krebs cycle is intentionally disrupted. The expression of Irg1 is upregulated, leading to the diversion of cis-aconitate from the Krebs cycle towards itaconate production.

G Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Competitive Inhibition Succinate Succinate Succinate->SDH Fumarate Fumarate SDH->Fumarate Succinate_acc Succinate Accumulation SDH->Succinate_acc Inflammation_down Reduced Inflammation Succinate_acc->Inflammation_down G cluster_cytosol Cytosol cluster_nucleus Nucleus Itaconate Itaconate / 4-OI Keap1 Keap1 Itaconate->Keap1 Alkylation Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 (nuclear) Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Anti_inflammatory_genes Anti-inflammatory & Antioxidant Genes ARE->Anti_inflammatory_genes Transcription G start Biological Sample (e.g., Plasma, Culture Broth) extraction Sample Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) start->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms quantification Data Analysis & Quantification lc_ms->quantification gc_ms->quantification

References

Spectroscopic Analysis of Monomethyl Itaconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of monomethyl itaconate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which is of growing interest in various research and development fields, including polymer chemistry and drug delivery.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2][3][4][5] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for a complete structural assignment.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin splitting.[2][3]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCH₃ (ester)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCH₂ (methylene)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results=CH₂ (vinylidene)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results=CH₂ (vinylidene)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCOOH (carboxylic acid)

Note: Specific chemical shift and multiplicity values for ¹H NMR were not available in the provided search results, but a spectrum consistent with the structure has been noted.[6][7]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment
Data not explicitly found in search resultsCH₃ (ester)
Data not explicitly found in search resultsCH₂ (methylene)
Data not explicitly found in search results=CH₂ (vinylidene)
Data not explicitly found in search results=C< (quaternary alkene)
Data not explicitly found in search resultsC=O (ester)
Data not explicitly found in search resultsC=O (carboxylic acid)

Note: While a ¹³C NMR spectrum for this compound is available, specific peak assignments were not detailed in the search results.[8]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like this compound is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[5]

  • Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm to remove any particulate matter.[2]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically using a pulse angle of 90° and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
Broad, ~3300-2500O-H stretchCarboxylic Acid
~3000-2850C-H stretchAliphatic
~1720C=O stretchEster
~1700C=O stretchCarboxylic Acid
~1640C=C stretchAlkene

Note: Specific peak values for this compound were not found, but an IR spectrum is available.[10] The values presented are typical for the assigned functional groups.

Experimental Protocol for IR Spectroscopy

For a liquid or solid sample like this compound, the following Attenuated Total Reflectance (ATR) FTIR protocol is commonly used:[11][12]

  • Instrument Setup: Perform a background scan to account for atmospheric and instrument absorptions.[13]

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.[11]

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[13]

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[9] Co-add multiple scans to improve the signal-to-noise ratio.[9]

  • Data Processing and Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is used to determine the molecular weight and elemental composition of a compound.[16]

m/z Value Assignment
144.13[M]+ (Molecular Ion)

Note: The molecular weight of this compound is 144.13 g/mol .[7][17] The mass spectrum would show a molecular ion peak corresponding to this value.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a small molecule like this compound is as follows:[15][18][19]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is commonly used for small organic molecules.[15]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Calibration: The mass spectrometer should be calibrated using a known reference compound to ensure accurate mass measurements.[20]

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Dilution Dilution in Volatile Solvent Sample->Dilution For MS Direct_Sample Direct Application Sample->Direct_Sample For IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Direct_Sample->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This integrated approach, combining data from NMR, IR, and MS, allows for an unambiguous confirmation of the structure and purity of this compound, which is essential for its application in research and development.

References

Thermogravimetric Analysis of Poly(monomethyl itaconate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of poly(monomethyl itaconate) (PMMI), a polymer of significant interest in various fields, including drug delivery, due to its biocompatibility and functionality. This document details the expected thermal behavior, experimental protocols for TGA, and the proposed mechanisms of thermal degradation.

Introduction to the Thermal Properties of Poly(this compound)

Poly(this compound) is a derivative of poly(itaconic acid), and its thermal stability is a critical parameter for its processing and application. Thermogravimetric analysis is an essential technique to determine the thermal stability and decomposition profile of PMMI. The thermal degradation of polymers derived from itaconic acid generally proceeds through a multi-stage process, which is influenced by the nature of the ester group. While specific quantitative data for the homopolymer of this compound is not extensively documented in publicly available literature, the thermal behavior can be inferred from studies on closely related itaconic acid-based polymers.

Quantitative Thermogravimetric Analysis Data

The following tables summarize the typical temperature ranges and weight loss percentages observed during the thermogravimetric analysis of poly(itaconic acid) and its derivatives. This data provides a comparative baseline for the expected thermal decomposition of poly(this compound).

Table 1: Thermal Decomposition Stages of Poly(itaconic acid)

Decomposition StageTemperature Range (°C)Weight Loss (%)Description
Stage 1150 - 25010 - 15Elimination of water and formation of poly(itaconic anhydride)[1]
Stage 2250 - 35030 - 40Decarboxylation of the anhydride groups[1]
Stage 3> 35040 - 50Main polymer chain scission and carbonization[1]

Table 2: Comparative Onset Decomposition Temperatures of Itaconate Polymers

PolymerOnset Decomposition Temperature (°C)AtmosphereReference
Poly(itaconic acid)~185NitrogenKrušić et al. (as cited in[1])
Poly(di-n-butyl itaconate)~250NitrogenPopović & Katsikas, 2013[2]
Poly(this compound)Not explicitly stated, but modified PMMI shows increased thermal stability.Not specifiedBagheri et al., 2013[1]

Experimental Protocols

A standard experimental protocol for conducting thermogravimetric analysis of poly(this compound) is detailed below. This protocol is a composite of methodologies reported for the analysis of itaconic acid-based polymers.

Synthesis of Poly(this compound)

A representative synthesis of poly(this compound) involves the radical polymerization of this compound. The monomer is typically synthesized by the esterification of itaconic acid with methanol. The polymerization is then carried out in a suitable solvent using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer is then purified by precipitation in a non-solvent and dried under vacuum.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dried poly(this compound) sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-700 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The instrument records the sample weight as a function of temperature. The resulting data is typically presented as a TGA curve (weight % vs. temperature) and its first derivative, the DTG curve (rate of weight loss vs. temperature).

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Analysis PMMI Poly(this compound) Sample Weigh Weigh 5-10 mg of PMMI PMMI->Weigh Pan Place in TGA pan Weigh->Pan Instrument Place pan in TGA furnace Pan->Instrument Atmosphere Set N2 flow (20-50 mL/min) Instrument->Atmosphere Program Program heating ramp (10°C/min to 700°C) Atmosphere->Program Run Start TGA run Program->Run Collect Collect weight loss data Run->Collect Plot Plot TGA and DTG curves Collect->Plot Final Final Plot->Final Determine decomposition temperatures and weight loss percentages

Caption: Experimental workflow for the thermogravimetric analysis of poly(this compound).

Proposed Thermal Degradation Pathway of Poly(this compound)

The thermal degradation of poly(this compound) is hypothesized to proceed through a multi-step mechanism, drawing parallels with the degradation of poly(itaconic acid) and other poly(itaconate esters). The primary stages are likely to involve the loss of the methyl ester group and subsequent reactions of the polymer backbone.

Degradation_Pathway cluster_stage1 Stage 1: De-esterification & Anhydride Formation cluster_stage2 Stage 2: Decarboxylation cluster_stage3 Stage 3: Main Chain Scission PMMI Poly(this compound) De_ester Loss of methanol or formaldehyde and CO PMMI->De_ester ~150-250°C Anhydride Formation of poly(itaconic anhydride) intermediate De_ester->Anhydride Decarbox Loss of CO2 from anhydride groups Anhydride->Decarbox ~250-350°C Scission Random scission of the polymer backbone Decarbox->Scission >350°C Char Formation of carbonaceous char Scission->Char

References

Whitepaper: The Core Anti-Inflammatory Mechanisms of Itaconate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Itaconate, a dicarboxylic acid derived from the Krebs cycle, has emerged as a critical regulator of the inflammatory response, particularly in macrophages. Produced from cis-aconitate by the enzyme Aconitate Decarboxylase 1 (ACOD1, also known as IRG1) upon inflammatory stimuli, itaconate functions as an endogenous anti-inflammatory agent.[1][2] This document provides a detailed technical overview of the multifaceted mechanisms through which itaconate and its cell-permeable derivatives, such as 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI), modulate immunometabolism to suppress inflammation. Key mechanisms include the activation of the Nrf2 antioxidant pathway, inhibition of succinate dehydrogenase (SDH), suppression of aerobic glycolysis, and direct inhibition of the NLRP3 inflammasome.[3][4][5] These actions collectively reduce the production of pro-inflammatory cytokines and reactive oxygen species, highlighting itaconate-based strategies as a promising therapeutic avenue for a range of inflammatory diseases.[4][6]

Introduction: Itaconate Synthesis in Inflammation

During an inflammatory response, activated macrophages undergo significant metabolic reprogramming.[7] A key event is the upregulation of the Acod1 (Irg1) gene, leading to the high-level production of the enzyme Aconitate Decarboxylase 1.[1][7] ACOD1 diverts the Krebs cycle intermediate cis-aconitate away from its canonical path to isocitrate and instead catalyzes its decarboxylation to produce itaconate in the mitochondrial matrix.[1][2] Itaconate is then transported to the cytosol, where it exerts its diverse immunomodulatory functions.[1] The cell-permeable derivatives 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI) are frequently used experimentally to overcome the poor membrane permeability of itaconate itself and study its intracellular effects.[8][9]

Itaconate Synthesis Pathway cluster_mito Mitochondrion TCA_Cycle Krebs Cycle (Mitochondrion) Cis_Aconitate cis-Aconitate TCA_Cycle->Cis_Aconitate produces ACOD1 ACOD1 (IRG1) Enzyme Cis_Aconitate->ACOD1 Itaconate Itaconate ACOD1->Itaconate synthesizes Cytosol Cytosol Itaconate->Cytosol transported to

Caption: Itaconate synthesis from the Krebs cycle in activated macrophages.

Core Anti-inflammatory Mechanisms

Itaconate and its derivatives employ multiple, interconnected mechanisms to dampen inflammatory responses. These primarily involve direct protein modification through alkylation of cysteine residues, owing to itaconate's nature as a mild electrophile, and competitive enzyme inhibition.[4][5]

Activation of the Nrf2 Antioxidant Pathway

One of the most well-characterized mechanisms is the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[5][10]

  • Mechanism: Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation.[11] Itaconate directly alkylates several cysteine residues on KEAP1 (including C151, C273, C288, C257, and C297).[5][10][12] This covalent modification prevents KEAP1 from binding to Nrf2.[10]

  • Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[11] This leads to the upregulation of a suite of anti-inflammatory and antioxidant genes, such as Heme Oxygenase 1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione Synthetase (GSS), thereby reducing oxidative stress and limiting inflammation.[13][14][15] The activation of Nrf2 is required for many of the anti-inflammatory actions of itaconate.[5][12]

Nrf2 Activation by Itaconate cluster_cytoplasm Cytoplasm Itaconate Itaconate KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteines Itaconate->KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Inhibits (Basal State) Ub Ubiquitin Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Itaconate alkylates KEAP1, leading to Nrf2 activation.

Inhibition of Pro-inflammatory Glycolysis

Activated macrophages shift their metabolism towards aerobic glycolysis to support pro-inflammatory functions.[16] Itaconate and its derivatives can directly inhibit this metabolic pathway.

  • Mechanism: The cell-permeable derivative 4-OI has been shown to directly alkylate critical cysteine residues on key glycolytic enzymes, including Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) at Cys22 and Aldolase A (ALDOA).[4][16][17]

  • Outcome: This alkylation inhibits the enzymatic activity of GAPDH and ALDOA, creating a bottleneck in the glycolytic pathway.[2][16][17] The resulting decrease in glucose consumption and lactate production curtails the metabolic fuel required for sustained pro-inflammatory cytokine production, thus exerting an anti-inflammatory effect.[4][16]

Inhibition of Glycolysis by Itaconate Derivatives Itaconate_deriv Itaconate / 4-OI ALDOA ALDOA Itaconate_deriv->ALDOA Alkylates & Inhibits GAPDH GAPDH Itaconate_deriv->GAPDH Alkylates Cys22 & Inhibits Glucose Glucose FBP Fructose-1,6-BP Glucose->FBP FBP->ALDOA GAP Glyceraldehyde-3-P ALDOA->GAP GAP->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate Inflammation Pro-inflammatory Response Pyruvate->Inflammation fuels

Caption: Itaconate derivatives inhibit key glycolytic enzymes.

Inhibition of Succinate Dehydrogenase (SDH)

Itaconate is a structural analog of the Krebs cycle metabolite succinate, enabling it to act as a competitive inhibitor of Succinate Dehydrogenase (SDH or Complex II).[1][3][4]

  • Mechanism: Itaconate competitively binds to the active site of SDH, preventing the oxidation of succinate to fumarate.[4][11]

  • Outcome: This leads to the accumulation of succinate, a metabolite that, under certain inflammatory contexts, can promote pro-inflammatory responses. However, the primary anti-inflammatory outcome of SDH inhibition by itaconate is the reduction of mitochondrial reactive oxygen species (ROS) production and a decrease in the production of pro-inflammatory cytokines like IL-1β.[1][13][18]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical protein complex that, when activated, drives the cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms.[3] Itaconate and its derivatives are potent inhibitors of this pathway.[4][19][20]

  • Mechanism: Itaconate and 4-OI have been shown to directly alkylate NLRP3 on cysteine 548 (C548).[4][20] This modification prevents the essential interaction between NLRP3 and NEK7, a kinase required for inflammasome activation.[20]

  • Outcome: By blocking NLRP3 oligomerization and activation, itaconate prevents caspase-1 activation and subsequent maturation and release of IL-1β and IL-18, thereby potently suppressing this key inflammatory cascade.[3][4] This inhibition occurs independently of Nrf2 activation.[19]

NLRP3 Inflammasome Inhibition by Itaconate cluster_inflammasome Inflammasome Assembly Signal1 Priming Signal (e.g., LPS) ProIL1b Pro-IL-1β Signal1->ProIL1b Induces Transcription Signal2 Activation Signal (e.g., ATP) NLRP3 NLRP3 Signal2->NLRP3 Triggers Itaconate Itaconate / 4-OI Itaconate->NLRP3 Alkylates C548 NEK7 NEK7 NLRP3->NEK7 Interacts with ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage IL1b Secreted IL-1β Casp1->IL1b Cleaves Pro-IL-1β

Caption: Itaconate alkylates NLRP3, preventing inflammasome assembly.

Modulation of Other Signaling Pathways

Itaconate's influence extends to other crucial inflammatory and regulatory pathways:

  • ATF3 Upregulation: Itaconate and DI induce the expression of Activating Transcription Factor 3 (ATF3).[4][13] ATF3 acts as a transcriptional repressor that inhibits the expression of IκBζ, a key coactivator for a subset of pro-inflammatory genes, including Il6.[4][21]

  • STING Pathway Inhibition: The derivative 4-OI can alkylate multiple cysteine residues (C65, C71, C88, C147) on the stimulator of interferon genes (STING) protein, inhibiting its phosphorylation and downstream signaling, which is critical for antiviral responses.[8][22]

  • NF-κB Inhibition: Itaconate derivatives have been shown to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, thereby reducing the release of cytokines like TNF-α.[3][23]

  • TET2 Inhibition: Itaconate can inhibit the activity of the dioxygenase Ten-Eleven Translocation 2 (TET2), which may contribute to its anti-inflammatory effects by altering the epigenetic landscape of inflammatory genes.[21][24]

Quantitative Analysis of Itaconate's Effects

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of itaconate and its derivatives.

Table 1: Protein Alkylation Targets of Itaconate and Derivatives

Target Protein Derivative Modified Residue(s) Functional Outcome Reference(s)
KEAP1 Itaconate C151, C257, C273, C288, C297 Nrf2 Activation [5][10][12]
GAPDH 4-Octyl Itaconate C22 Inhibition of Glycolysis [4][16]
NLRP3 Itaconate / 4-OI C548 Inhibition of Inflammasome Activation [4][20]
STING 4-Octyl Itaconate C65, C71, C88, C147 Inhibition of IFN-I Signaling [22]

| ALDOA | Itaconate | Unspecified Cysteines | Inhibition of Glycolysis |[4][17] |

Table 2: Effects of Itaconate Derivatives on Cytokine Production in Macrophages

Derivative Cell Model Stimulus Cytokine(s) Inhibited Key Finding Reference(s)
4-Octyl Itaconate Mouse BMDMs LPS IL-1β, IL-6, IL-12 Protective against LPS-induced lethality in vivo [5][10]
Dimethyl Itaconate Mouse BMDMs LPS iNOS, IL-1β, IL-6, IL-12p70 Suppressed expression of pro-inflammatory genes [21]
4-Octyl Itaconate Mouse Sepsis Model CLP TNF-α, IL-1β, IFN-γ Reduced pro-inflammatory cytokines, increased anti-inflammatory IL-10 [14]
Dimethyl Itaconate Mouse Colitis Model AOM/DSS IL-1β, CCL2 Reduced macrophage recruitment and colitis-associated cancer risk [25]

| 4-Octyl Itaconate | RAW264.7 Cells | LPS | TNF-α, IL-1β, IFN-γ | Significantly inhibited pro-inflammatory cytokine expression |[14] |

Key Experimental Protocols

The mechanisms of itaconate have been elucidated through a series of key experimental models and techniques.

Protocol: In Vitro Macrophage Inflammatory Activation

This protocol is fundamental for studying the direct effects of itaconate on inflammatory signaling in macrophages.

  • Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are differentiated from mouse bone marrow precursors over 7 days using M-CSF. Alternatively, macrophage cell lines like RAW264.7 are used.

  • Pre-treatment: Cells are pre-treated with itaconate, 4-OI, or DI at various concentrations (e.g., 50-250 µM) for a specified duration (e.g., 1-4 hours).

  • Stimulation: Macrophages are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS, 10-100 ng/mL) for priming, followed by a second signal like ATP or Nigericin for inflammasome activation studies.

  • Sample Collection: Supernatants are collected at various time points (e.g., 4-24 hours) to measure secreted cytokines via ELISA. Cell lysates are collected for analysis of gene expression (qRT-PCR) or protein levels and post-translational modifications (Western Blotting, Mass Spectrometry).

  • Metabolic Analysis: Real-time metabolic changes, such as the extracellular acidification rate (ECAR) for glycolysis, are measured using flux analyzers.

General Workflow for Macrophage Stimulation Assay cluster_analysis 5. Downstream Analysis Node1 1. Isolate/Culture Macrophages (BMDM) Node2 2. Pre-treat with Itaconate Derivative Node1->Node2 Node3 3. Stimulate with LPS +/- ATP Node2->Node3 Node4 4. Collect Supernatant & Cell Lysate Node3->Node4 ELISA ELISA (Cytokines) Node4->ELISA WB Western Blot (Proteins) Node4->WB QPCR qRT-PCR (mRNA) Node4->QPCR Metabolism Metabolic Flux Analysis Node4->Metabolism

Caption: A typical experimental workflow for testing itaconate's effects.

Protocol: In Vivo LPS-Induced Endotoxemia Model

This model assesses the systemic anti-inflammatory efficacy of itaconate derivatives.

  • Animal Model: C57BL/6 mice are typically used.

  • Treatment: Mice are administered a cell-permeable itaconate derivative (e.g., 4-OI) via intraperitoneal (i.p.) injection.

  • LPS Challenge: After a pre-treatment period, mice are challenged with a lethal or sub-lethal dose of LPS (i.p.) to induce systemic inflammation (endotoxemia).

  • Monitoring: Survival rates are monitored over several days.

  • Analysis: In terminal experiments, blood is collected to measure systemic cytokine levels. Tissues (e.g., spleen, liver) can be harvested to assess immune cell infiltration and local inflammation. This model was crucial in demonstrating that 4-OI is protective against LPS-induced lethality.[5][10]

Conclusion and Future Directions

Itaconate and its derivatives stand out as powerful endogenous and synthetic modulators of inflammation. Through a multi-pronged approach that includes activating Nrf2, inhibiting SDH and glycolysis, and suppressing the NLRP3 inflammasome, these metabolites effectively link cellular metabolism with immune regulation to restore homeostasis.[3][4][5] The detailed molecular mechanisms, particularly the specific protein alkylations, provide a clear rationale for their anti-inflammatory effects.

For drug development professionals, the itaconate scaffold represents a highly promising starting point for novel anti-inflammatory therapeutics. Future research should focus on developing more stable and targeted derivatives with improved pharmacokinetic profiles. Furthermore, exploring the efficacy of these compounds in a wider range of chronic inflammatory and autoimmune disease models will be crucial for their clinical translation.[6][26] The continued elucidation of itaconate's targets and pathways will undoubtedly pave the way for a new class of metabolism-centric immunomodulatory drugs.

References

Methodological & Application

Application Notes and Protocol for Free Radical Polymerization of Monomethyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) is a derivative of itaconic acid, a bio-based platform chemical. Its polymer, poly(this compound) (PMMI), is a hydrophilic and pH-sensitive material with potential applications in drug delivery, biomaterials, and other advanced material formulations. This document provides detailed protocols for the free radical polymerization of this compound in both bulk and solution phases, based on established methodologies for itaconic acid derivatives.

Data Presentation

The following table summarizes the quantitative data gathered from various studies on the free radical polymerization of itaconic acid and its monoalkyl esters. This data provides a basis for the selection of reaction parameters in the subsequent protocols.

ParameterValueMonomer SystemInitiatorSolventNotes
Reaction Temperature 60 °Cβ-monoalkyl itaconateNot SpecifiedBulkAchieved 70% conversion in 2 hours.
Reaction Temperature 60 °CItaconic AcidAIBN (0.8 wt%)DioxanePolymerization of the parent acid.
Reaction Temperature 70 °CThis compound (in copolymerization)AIBNNot SpecifiedCopolymerization with another monomer.
Initiator Concentration 0.5 mol%β-monobutyl itaconateAIBNBenzeneSolution polymerization of a similar monoester.
Monomer Concentration ≥ 20% w/vThis compoundNot SpecifiedBenzeneSuggested for a practical polymerization rate.

Experimental Protocols

Two primary methods for the free radical polymerization of this compound are presented: bulk polymerization and solution polymerization.

Protocol 1: Bulk Free Radical Polymerization of this compound

This protocol is advantageous for achieving a higher rate of polymerization.

Materials:

  • This compound (MMI), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line or inert gas (Nitrogen or Argon) supply

  • Oil bath or heating mantle with temperature controller

  • Methanol (for dissolving the polymer)

  • Petroleum ether or diethyl ether (as a non-solvent for precipitation)

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: Accurately weigh the desired amount of this compound and the initiator (e.g., 0.1-1.0 mol% relative to the monomer) and place them in a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 60-70 °C. Stir the molten monomer-initiator mixture. The polymerization of β-monoalkyl itaconates in bulk can achieve significant conversion within 2 hours at 60 °C.[1]

  • Termination: After the desired reaction time (e.g., 2-4 hours), terminate the polymerization by rapidly cooling the flask in an ice-water bath.

  • Purification:

    • Dissolve the resulting solid polymer in a suitable solvent, such as methanol.

    • Precipitate the polymer by slowly adding the methanol solution to a stirred, large excess of a non-solvent like petroleum ether or diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle 2-3 times for higher purity.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solution Free Radical Polymerization of this compound

This method is useful for better temperature control and for obtaining a more manageable reaction viscosity.

Materials:

  • This compound (MMI), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Anhydrous solvent (e.g., dioxane or benzene)

  • Three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and inert gas inlet

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle with a temperature controller and oil bath

  • Methanol (for dissolving the polymer, if necessary)

  • Petroleum ether or diethyl ether (as a non-solvent for precipitation)

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a clean and dry three-neck round-bottom flask with a condenser, magnetic stir bar, and an inert gas inlet.

  • Reagent Addition: Add the desired amount of this compound and the initiator (e.g., 0.1-1.0 mol% relative to the monomer) to the flask. Add a sufficient amount of anhydrous solvent (e.g., dioxane) to achieve the desired monomer concentration (a concentration of at least 20% by weight is suggested for a practical rate).

  • Degassing: Purge the solution with an inert gas (N₂ or Ar) for 20-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization: Heat the reaction mixture to 60-70 °C using an oil bath while stirring. The polymerization of a related itaconic acid derivative in dioxane was carried out at 60 °C.[2]

  • Monitoring and Termination: The reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like NMR or gravimetry. After the desired time (e.g., 4-24 hours), terminate the polymerization by cooling the flask to room temperature.

  • Purification:

    • Concentrate the polymer solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a vigorously stirred excess of a non-solvent (e.g., petroleum ether).

    • Isolate the precipitated polymer by filtration.

    • For higher purity, redissolve the polymer in a minimal amount of a good solvent (e.g., methanol) and reprecipitate.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50 °C to a constant weight.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described polymerization protocols.

Bulk_Polymerization_Workflow start Start reagents 1. Weigh MMI and Initiator in Schlenk Flask start->reagents degas 2. Degas via Freeze-Pump-Thaw or Inert Gas Purge reagents->degas polymerize 3. Heat at 60-70°C in Oil Bath with Stirring degas->polymerize terminate 4. Terminate by Cooling in Ice-Water Bath polymerize->terminate dissolve 5a. Dissolve Polymer in Methanol terminate->dissolve precipitate 5b. Precipitate in Petroleum Ether dissolve->precipitate filter 5c. Filter to Collect Polymer precipitate->filter dry 6. Dry in Vacuum Oven filter->dry end End dry->end

Caption: Workflow for Bulk Free Radical Polymerization of this compound.

Solution_Polymerization_Workflow start Start setup 1. Assemble Three-Neck Flask with Condenser start->setup add_reagents 2. Add MMI, Initiator, and Solvent (e.g., Dioxane) setup->add_reagents degas 3. Purge with Inert Gas (N₂ or Ar) add_reagents->degas polymerize 4. Heat at 60-70°C with Stirring degas->polymerize terminate 5. Terminate by Cooling to Room Temperature polymerize->terminate concentrate 6a. Concentrate Solution (Reduced Pressure) terminate->concentrate precipitate 6b. Precipitate in Non-solvent concentrate->precipitate filter 6c. Isolate Polymer by Filtration precipitate->filter dry 7. Dry in Vacuum Oven filter->dry end End dry->end

Caption: Workflow for Solution Free Radical Polymerization of this compound.

References

Application Notes and Protocols for the Synthesis of pH-Sensitive Hydrogels Using Monomethyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) is a derivative of itaconic acid, a bio-renewable dicarboxylic acid. Its unique chemical structure, featuring both a carboxylic acid group and an ester group, makes it an excellent candidate for the synthesis of "smart" hydrogels. These hydrogels exhibit pH-sensitive properties, enabling them to swell or shrink in response to changes in the acidity of the surrounding environment. This characteristic is particularly valuable in the field of drug delivery, where it can be exploited for targeted release of therapeutic agents at specific sites within the body, such as the gastrointestinal tract.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-sensitive hydrogels based on this compound.

Principle of pH-Sensitivity

The pH-responsive behavior of MMI-based hydrogels is attributed to the presence of carboxylic acid (-COOH) groups along the polymer backbone. In an acidic environment (low pH), the carboxylic acid groups are protonated (-COOH), leading to hydrogen bonding between the polymer chains. This results in a more compact, collapsed hydrogel structure with limited water absorption.

Conversely, in a neutral or alkaline environment (higher pH), the carboxylic acid groups become deprotonated (-COO⁻). The resulting negative charges along the polymer chains lead to electrostatic repulsion, causing the hydrogel network to expand and swell as it absorbs a significant amount of water. This pH-dependent swelling and deswelling mechanism can be harnessed to control the release of encapsulated drugs.

Diagram of pH-Responsive Swelling Mechanism

cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Neutral/Alkaline Environment) Low_pH Protonated Carboxylic Acid Groups (-COOH) Collapsed_Hydrogel Collapsed Hydrogel (Low Swelling) Low_pH->Collapsed_Hydrogel Hydrogen Bonding Swollen_Hydrogel Swollen Hydrogel (High Swelling) Collapsed_Hydrogel->Swollen_Hydrogel pH Increase High_pH Deprotonated Carboxylic Acid Groups (-COO⁻) High_pH->Swollen_Hydrogel Electrostatic Repulsion cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization Monomer_Prep Monomer Solution Preparation Crosslinker_Add Crosslinker Addition Monomer_Prep->Crosslinker_Add Initiator_Add Initiator Addition Crosslinker_Add->Initiator_Add N2_Purge Nitrogen Purging Initiator_Add->N2_Purge Polymerization Polymerization N2_Purge->Polymerization Purification Purification in Deionized Water Polymerization->Purification Drying Drying Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR Swelling Swelling Studies Drying->Swelling Drug_Release Drug Release Kinetics Drying->Drug_Release

Application Notes and Protocols: Utilizing Monomethyl Itaconate in the Hypothetical Synthesis of Novel Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a potential application for monomethyl itaconate as a novel building block in the synthesis of direct thrombin inhibitors. While no literature currently exists detailing the direct use of this compound for this specific purpose, its chemical functionalities present a compelling opportunity for the development of new chemical entities targeting thrombin. Herein, we propose a hypothetical synthetic route and provide detailed experimental protocols for the synthesis of a novel benzimidazole-based thrombin inhibitor incorporating a this compound-derived moiety. Additionally, we present data on the anticoagulant properties of related itaconic acid-containing polymers and illustrate the critical role of thrombin in the coagulation cascade.

Introduction to Thrombin and its Inhibition

Thrombin is a serine protease that plays a central role in the blood coagulation cascade, catalyzing the conversion of fibrinogen to fibrin, which forms the insoluble clot.[1] Dysregulation of thrombin activity can lead to thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[1] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, preventing its interaction with substrates.[2] A key example of a successful DTI is dabigatran, which features a central benzimidazole scaffold and a cationic amidine group that interacts with the S1 specificity pocket of thrombin.[3][4] The development of novel DTIs with improved pharmacological profiles remains an active area of research.

This compound, a derivative of the bio-based platform chemical itaconic acid, possesses a unique combination of a reactive α,β-unsaturated ester and a free carboxylic acid. This dual functionality makes it an attractive, yet unexplored, scaffold for introducing novel pharmacophoric elements into drug candidates.

Proposed Synthesis of a Novel Thrombin Inhibitor using this compound

We propose a two-step synthetic strategy to incorporate this compound into a dabigatran-like benzimidazole scaffold. The synthesis hinges on two key reactions: an aza-Michael addition and an amide bond formation.

Hypothetical Benzimidazole Precursor

For this proposed synthesis, we envision a benzimidazole precursor, (2-((4-amidinophenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine) , which provides the necessary functionalities for both interaction with the thrombin active site and for chemical modification with this compound. This precursor contains the critical amidine group for S1 pocket binding and a free aromatic amine for the initial synthetic step.

Synthetic Scheme

The proposed synthetic route is as follows:

  • Aza-Michael Addition: The free amine of the benzimidazole precursor undergoes a nucleophilic conjugate addition to the α,β-unsaturated system of this compound. This reaction is expected to proceed selectively at the β-position.[5][6]

  • Amide Coupling: The newly introduced carboxylic acid from the itaconate moiety is then coupled with a suitable capping group, for instance, a pyridine derivative, which is a common feature in many thrombin inhibitors. This amide bond formation can be achieved using standard peptide coupling reagents.

The final hypothetical compound, Methyl 2-((5-((3-carboxy-4-(pyridin-2-yl)butanamido)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)-4-amidinobenzoate , incorporates the key pharmacophoric elements for thrombin inhibition with a novel linker derived from this compound.

Experimental Protocols

Note: The following protocols are hypothetical and should be adapted and optimized based on experimental observations.

Protocol 1: Aza-Michael Addition of Benzimidazole Precursor to this compound

Materials:

  • (2-((4-amidinophenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) (2.0 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2-((4-amidinophenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine in anhydrous DMF, add triethylamine and stir at room temperature for 10 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the aza-Michael adduct.

Protocol 2: Amide Coupling with 2-Aminopyridine

Materials:

  • Aza-Michael adduct from Protocol 3.1 (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aza-Michael adduct in anhydrous DCM and cool to 0°C in an ice bath.

  • Add HOBt and DCC to the solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve 2-aminopyridine in anhydrous DCM and add DIPEA.

  • Add the 2-aminopyridine solution dropwise to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Data Presentation

While direct thrombin inhibition data for this compound derivatives is not available, studies on itaconic acid-containing copolymers have demonstrated indirect anticoagulant effects by inhibiting thrombin generation.[2][7] The following table summarizes the inhibitory activity of these related polymers.

PolymerMonomer RatioMolecular Weight (kDa)Thrombin Generation InhibitionReference
poly(sodium 4-styrenesulfonate-co-itaconic acid)1:120Superior to other copolymers[2]
poly(sodium 4-styrenesulfonate-co-itaconic acid)2:120Potent inhibition[2]
poly(AMPS-co-itaconic acid)1:120Lower activity[2]
poly(SPMA-co-itaconic acid)1:120Lower activity[2]

Visualizations

Signaling Pathway: The Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX VIII Factor VIIIa IX->VIII X Factor X IX->X Tenase Complex VIII->X Tenase Complex TF Tissue Factor VII Factor VIIa TF->VII TF->X VII->X V Factor Va X->V Prothrombin Prothrombin (Factor II) X->Prothrombin Prothrombinase Complex V->Prothrombin Prothrombinase Complex Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->XI Positive Feedback Thrombin->VIII Positive Feedback Thrombin->V Positive Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII Factor XIIIa Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin Inhibitor Direct Thrombin Inhibitor (e.g., Hypothetical Compound) Inhibitor->Thrombin Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Synthetic Steps cluster_products Intermediates & Final Product Precursor Benzimidazole Precursor with Amine Michael_Addition Aza-Michael Addition Precursor->Michael_Addition Itaconate This compound Itaconate->Michael_Addition Pyridine 2-Aminopyridine Amide_Coupling Amide Coupling Pyridine->Amide_Coupling Adduct Aza-Michael Adduct (Intermediate) Michael_Addition->Adduct Final_Product Novel Thrombin Inhibitor Amide_Coupling->Final_Product Adduct->Amide_Coupling

References

Application Notes and Protocols for the Copolymerization of Monomethyl Itaconate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolymers of monomethyl itaconate (MMI) and methyl methacrylate (MMA). The resulting copolymers, poly(MMI-co-MMA), are of significant interest in the field of drug delivery due to their tunable properties and biocompatibility.

Introduction

The copolymerization of this compound (MMI) with methyl methacrylate (MMA) offers a versatile platform for the development of functional polymers. MMI, a derivative of the bio-based monomer itaconic acid, introduces a carboxylic acid group along the polymer backbone. This functionality provides sites for drug conjugation, influences the hydrophilic-lipophilic balance, and allows for pH-responsive behavior, making these copolymers highly suitable for controlled drug release applications. MMA, a widely used acrylic monomer, contributes to the mechanical stability and processability of the copolymer. By varying the ratio of MMI to MMA, the physical and chemical properties of the resulting copolymer can be precisely tailored to meet the demands of specific drug delivery systems.

Applications in Drug Development

Poly(MMI-co-MMA) copolymers are emerging as promising materials for a variety of drug delivery applications, including:

  • Transdermal Patches: The adhesive and film-forming properties of these copolymers can be optimized for the development of transdermal drug delivery systems.

  • pH-Sensitive Nanoparticles: The carboxylic acid groups from the MMI units can be exploited to create nanoparticles that release their drug payload in response to changes in pH, such as those encountered in the tumor microenvironment or specific cellular compartments.

  • Microsponges and Hydrogels: The hydrophilic nature of MMI can be utilized to formulate microsponges and hydrogels for the controlled release of therapeutic agents.[1]

Experimental Data

Table 1: Monomer Reactivity Ratios

The reactivity ratios indicate the relative tendency of a monomer to react with itself versus the other monomer. For the copolymerization of MMI and MMA in benzene at 70°C, the reactivity ratios have been determined as follows.[2][3]

MonomerReactivity Ratio (r)
This compound (MMI)rMMI = 0.16 ± 0.09
Methyl Methacrylate (MMA)rMMA = 1.08 ± 0.50

These values suggest that the MMA radical prefers to add to another MMA monomer, while the MMI radical has a higher tendency to add to an MMA monomer. This leads to a copolymer that is richer in MMA units and has a tendency towards a more random distribution of monomer units.

Table 2: Thermal Properties of MMI-MMA Copolymers
Mole % MMI in CopolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
0 (PMMA)~105~280
25(Expected) 110-120(Expected) >280
50(Expected) 120-135(Expected) >280
75(Expected) 135-150(Expected) >280
100 (PMMI)(Not readily available)(Not readily available)

Note: The values for the copolymers are estimations based on theoretical principles and data from similar copolymer systems. Experimental verification is required.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent copolymerization with methyl methacrylate.

Protocol 1: Synthesis of this compound (MMI)

This compound can be synthesized from itaconic acid or itaconic anhydride. The following protocol describes the synthesis from itaconic anhydride and methanol.[6][7]

Materials:

  • Itaconic anhydride

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve itaconic anhydride in an excess of anhydrous methanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

  • Confirm the structure of the purified MMI using 1H NMR and 13C NMR spectroscopy.

Synthesis_of_MMI Itaconic_Anhydride Itaconic Anhydride Reaction Reflux (4-6 hours) Itaconic_Anhydride->Reaction Methanol Methanol Methanol->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Workup Work-up (Evaporation, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification MMI This compound (MMI) Purification->MMI

Caption: Synthesis of this compound (MMI).

Protocol 2: Free Radical Copolymerization of MMI and MMA

This protocol details the solution polymerization of MMI and MMA using AIBN as a free radical initiator.

Materials:

  • This compound (MMI), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., Benzene or Tetrahydrofuran (THF))

  • Methanol (for precipitation)

  • Schlenk flask or reaction tube with a sidearm

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation:

    • Purify MMA by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone).

    • Recrystallize AIBN from methanol.

    • Ensure MMI is pure and dry.

  • Reaction Setup:

    • In a Schlenk flask, add the desired molar ratio of MMI and MMA.

    • Add the appropriate amount of anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).

    • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • After degassing, backfill the flask with nitrogen or argon.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for benzene or 65°C for THF).

    • Stir the reaction mixture for the desired period (e.g., 6-24 hours). The reaction time will influence the conversion and molecular weight.

  • Copolymer Isolation and Purification:

    • After the polymerization, cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Copolymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Purify_MMA Purify MMA (remove inhibitor) Mix_Reactants Mix MMI, MMA, AIBN, and Solvent Purify_MMA->Mix_Reactants Recrystallize_AIBN Recrystallize AIBN Recrystallize_AIBN->Mix_Reactants Dry_MMI Dry Purified MMI Dry_MMI->Mix_Reactants Degas Freeze-Pump-Thaw Cycles Mix_Reactants->Degas Polymerize Heat and Stir under Inert Atmosphere (e.g., 70°C) Degas->Polymerize Precipitate Precipitate in Non-solvent (e.g., Methanol) Polymerize->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterization Characterize Copolymer (NMR, GPC, DSC, TGA) Dry->Characterization

Caption: Workflow for the copolymerization of MMI and MMA.

Protocol 3: Characterization of Poly(MMI-co-MMA)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Used to determine the copolymer composition. The ratio of the integral of the methoxy protons of MMA (around 3.6 ppm) to the integral of the vinyl or backbone protons can be used to calculate the molar ratio of the monomers in the copolymer.

  • 13C NMR: Provides information about the microstructure and sequence distribution of the monomer units in the copolymer chain.

2. Gel Permeation Chromatography (GPC):

  • Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the copolymer. A single Tg is indicative of a random copolymer.[4]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the copolymer by determining the onset of decomposition temperature (Td).[5]

Signaling Pathways and Drug Release Mechanism

The application of poly(MMI-co-MMA) in drug delivery does not directly involve signaling pathways in the traditional biological sense. Instead, the "signaling" for drug release is triggered by environmental cues, primarily pH.

Drug_Release_Mechanism cluster_environment Physiological Environment cluster_copolymer Poly(MMI-co-MMA) Nanoparticle Low_pH Low pH (e.g., Tumor Microenvironment, Endosome) Deprotonated_COO Carboxylate Groups (-COO-) Hydrophilic Low_pH->Deprotonated_COO Deprotonation Neutral_pH Neutral pH (e.g., Bloodstream) Protonated_COOH Carboxylic Acid Groups (-COOH) Hydrophobic Neutral_pH->Protonated_COOH Stable Encapsulation Drug_Encapsulated Encapsulated Drug Drug_Release Drug Release Deprotonated_COO->Drug_Release Swelling/Destabilization Drug_Encapsulated->Drug_Release

Caption: pH-triggered drug release from a poly(MMI-co-MMA) nanoparticle.

At physiological pH (around 7.4), the carboxylic acid groups of the MMI units are largely protonated, rendering the copolymer more hydrophobic and stable, thus effectively encapsulating the drug. When the copolymer encounters a lower pH environment, such as in a tumor or within an endosome, the carboxylic acid groups become deprotonated (ionized). This leads to increased electrostatic repulsion between the polymer chains and enhanced hydrophilicity, causing the polymer matrix to swell or destabilize, resulting in the controlled release of the encapsulated drug.[2] This pH-responsive behavior is a key advantage for targeted drug delivery.

References

Application Notes and Protocols for Emulsion Polymerization of Itaconic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of itaconic acid esters. This technique offers a sustainable route to producing a variety of polymers with applications in coatings, adhesives, and drug delivery systems.[1][2][3] Emulsion polymerization is particularly advantageous for itaconic acid esters as it can overcome challenges of low monomer conversion often seen in other polymerization methods, achieving conversions greater than 90%.[2][4]

Introduction to Emulsion Polymerization of Itaconic Acid Esters

Itaconic acid, a bio-based monomer produced from the fermentation of carbohydrates, and its ester derivatives are valuable building blocks for sustainable polymers.[2][3] Emulsion polymerization is a technique where hydrophobic monomers, such as itaconic acid esters, are polymerized in an aqueous medium using an emulsifier to form a stable latex. This method provides excellent heat transfer, allows for high molecular weight polymers to be produced at fast polymerization rates, and uses water as a green solvent.[4]

Challenges in the polymerization of itaconic acid esters include slower polymerization rates and shorter polymer chain lengths compared to conventional acrylic and vinyl monomers.[2] However, techniques like seeded emulsion polymerization can be employed to better control particle size, polymerization rate, and overall stability of the latex.[5][6]

Key Experimental Parameters and Components

Successful emulsion polymerization of itaconic acid esters relies on the careful selection and control of several key components and parameters.

Monomers:

  • Dialkyl Itaconates: Diethyl itaconate (DEI) and dibutyl itaconate (DBI) are common examples.[4]

  • Monoalkyl Itaconates: Monobutyl itaconate (MBI) and monododecyl itaconate (MDI) can be used as comonomers.[4]

Initiators:

  • Water-soluble initiators are typically used. Potassium persulfate (KPS) and 2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) have been shown to be effective.[4][7]

Emulsifiers (Surfactants):

  • The choice of emulsifier is critical for particle stability. Sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant.[4][5] Other options include non-ionic surfactants like Triton X-405 or mixtures such as Span 80 and Tween 80.[4]

Reaction Temperature:

  • Reaction temperatures typically range from 50°C to 95°C.[5] The temperature can influence the polymerization rate and the molecular weight of the resulting polymer.[6]

Agitation:

  • Mechanical stirring is essential to maintain a stable emulsion. Agitation speeds are typically in the range of 200-300 rpm.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from various emulsion polymerization experiments with itaconic acid esters, providing a basis for comparison of different reaction conditions.

Table 1: Influence of Initiator on the Emulsion Polymerization of Diethyl Itaconate (DEI) and Monobutyl Itaconate (MBI) Copolymer [4]

InitiatorInitiator Conc. (mol%)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI
KPS10.9---
KPS224.178,400--
VA-0441>99110,100--
VA-0442>9995,100--

Table 2: Properties of Polymers from Seeded Emulsion Polymerization of Itaconic Acid Esters [5]

Monomer(s)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )Particle Size (nm)Tg (°C)
Dibutyl Itaconate786,16911,23737-9.5
Dimethyl Itaconate / Dibutyl Itaconate (60/40)8418,12934,98210651.9
Dimethyl Itaconate / Dibutyl Itaconate (60/40)8820,66234,68830381.6
Dibutyl ItaconateComplete10,21616,94839-11.3

Experimental Protocols

Protocol 1: Batch Emulsion Polymerization of Diethyl Itaconate (DEI) and Monobutyl Itaconate (MBI)

This protocol is based on the screening of initiators and emulsifiers for the copolymerization of a dialkyl and a monoalkyl itaconate.[4]

Materials:

  • Diethyl itaconate (DEI)

  • Monobutyl itaconate (MBI)

  • Sodium dodecyl sulfate (SDS)

  • 2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • To the three-neck flask, add deionized water and sodium dodecyl sulfate (SDS).

  • Purge the flask with nitrogen for 30 minutes to remove oxygen.

  • Under a nitrogen atmosphere, add the monomers, diethyl itaconate (DEI) and monobutyl itaconate (MBI), in a 95:5 molar ratio.

  • Heat the mixture to 60°C while stirring at 300 rpm.

  • Dissolve the initiator, VA-044, in a small amount of deionized water and add it to the reaction flask to start the polymerization.

  • Maintain the reaction at 60°C for 6 hours under a nitrogen atmosphere with continuous stirring.

  • After 6 hours, cool the reactor to room temperature.

  • The resulting latex can be purified by dialysis to remove unreacted monomers and other impurities.

Protocol 2: Seeded Emulsion Polymerization of Dibutyl Itaconate (DBI)

This protocol describes a seeded emulsion polymerization technique, which allows for better control over the particle size and polymerization process.[5]

Materials:

  • Dibutyl itaconate (DBI)

  • Latex seed polymer

  • Sodium dodecyl sulfate (SDS)

  • Itaconic acid (optional, as a comonomer)

  • Potassium persulfate (KPS)

  • Deionized water

Equipment:

  • 250 mL reactor with a mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Perfusion syringe pump

Procedure:

  • Seed Preparation: A seed latex is prepared in a preliminary step using a standard emulsion polymerization technique.

  • To the 250 mL reactor, add 80 grams of deionized water, 0.3 grams of sodium dodecyl sulfate, 0.2 grams of itaconic acid (if used), and 5 mL of the latex seed polymer.[5]

  • Purge the reactor and the aqueous solution with nitrogen and heat to 80°C while mechanically agitating at 200 rpm.[5]

  • Using a perfusion syringe pump, add 20 mL of dibutyl itaconate over a period of 10 hours.[5]

  • After the monomer addition is complete, continue the polymerization for an additional 8 hours (post-polymerization).[5]

  • Cool the resulting latex to room temperature for analysis.

Visualizations

Experimental Workflow for Seeded Emulsion Polymerization

G cluster_prep Reactor Preparation cluster_poly Polymerization cluster_final Final Product prep1 Add Water, SDS, Itaconic Acid, and Seed Latex to Reactor prep2 Purge with Nitrogen prep1->prep2 prep3 Heat to 80°C with Stirring (200 rpm) prep2->prep3 poly1 Initiate Polymerization prep3->poly1 poly2 Controlled Monomer Addition (Dibutyl Itaconate) via Syringe Pump over 10 hours poly1->poly2 poly3 Post-Polymerization for 8 hours poly2->poly3 final1 Cool to Room Temperature poly3->final1 final2 Analyze Latex (Particle Size, Molecular Weight, etc.) final1->final2

Caption: Workflow for seeded emulsion polymerization of dibutyl itaconate.

Free-Radical Emulsion Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., KPS) radical Free Radicals (R•) initiator->radical Decomposition monomer_aq Monomer in Aqueous Phase radical->monomer_aq Reaction oligomer Oligomeric Radical monomer_aq->oligomer micelle Monomer-Swollen Micelle oligomer->micelle Enters growing_chain Growing Polymer Chain in Particle micelle->growing_chain Polymerization termination Termination (Combination or Disproportionation) growing_chain->termination monomer_droplet Monomer Droplet monomer_droplet->growing_chain Monomer Diffusion final_polymer Final Polymer Particle termination->final_polymer

Caption: Generalized mechanism of free-radical emulsion polymerization.

References

Application Notes & Protocols: Step-Growth Polymerization of Monomethyl Itaconate Derivatives for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polymers derived from monomethyl itaconate (MMI) via step-growth polymerization. This document is intended for researchers, chemists, and drug development professionals exploring novel, bio-based polymers for advanced therapeutic applications.

Introduction

Itaconic acid, a bio-derived dicarboxylic acid, and its esters are valuable building blocks for functional polymers. While typically polymerized through chain-growth mechanisms, their derivatives can also be employed in step-growth polymerization to create polyesters and polyamides. This compound (MMI) possesses two distinct functional groups—a carboxylic acid and an ester—and a reactive double bond. For step-growth polymerization, the carboxylic acid group is typically targeted for condensation reactions with a suitable co-monomer, such as a diol or diamine, to yield linear polyesters or polyamides, respectively.

These polymers are of significant interest in drug development due to their potential biodegradability and the presence of pendant ester groups that can be post-functionalized. The itaconate-derived backbone can be designed to degrade under physiological conditions, releasing therapeutic agents in a controlled manner.

Hypothetical Step-Growth Polymerization: Polyesterification of MMI with a Diol

This section outlines a representative protocol for the synthesis of a polyester by reacting this compound (MMI) with a diol, such as 1,6-hexanediol. This polycondensation reaction forms a linear polyester with pendant methoxycarbonyl groups.

The overall workflow for the synthesis and characterization of the MMI-based polyester is depicted below.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer Preparation (MMI + Diol) Polymerization Melt Polycondensation (Catalyst, High Temp, Vacuum) Monomer->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalPolymer Final Polymer Drying->FinalPolymer Structural Structural Analysis (NMR, FTIR) MolecularWeight Molecular Weight (GPC) Thermal Thermal Properties (TGA, DSC) FinalPolymer->Structural FinalPolymer->MolecularWeight FinalPolymer->Thermal

Caption: Workflow for polyester synthesis and characterization.

Materials:

  • This compound (MMI)

  • 1,6-Hexanediol (HDO)

  • Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen (high purity)

  • Methanol (for precipitation)

  • Chloroform or Dimethyl Sulfoxide (DMSO) for analysis

Procedure:

  • Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound (MMI) and 1,6-Hexanediol (HDO).

  • Catalyst Addition: Add the catalyst, Titanium (IV) butoxide, at a concentration of approximately 0.1 mol% relative to the MMI.

  • Inert Atmosphere: Purge the flask with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • First Stage (Esterification):

    • Heat the reaction mixture to 160-180°C under a nitrogen atmosphere.

    • The condensation reaction will begin, producing water as a byproduct, which will be collected in the distillation condenser.

    • Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a vacuum (reducing the pressure to <1 mmHg) over 30-60 minutes. This helps to remove the remaining water and diol, driving the equilibrium towards a higher molecular weight polymer.

    • A noticeable increase in the viscosity of the melt will be observed.

    • Continue the reaction under high vacuum for an additional 4-6 hours.

  • Polymer Recovery and Purification:

    • Cool the reaction mixture to room temperature under nitrogen. The resulting polymer should be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

    • Collect the purified polymer by filtration.

  • Drying: Dry the polymer in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.

Polymer Characterization Data

The following tables summarize representative data that would be expected from the characterization of a polyester synthesized from MMI and HDO.

Table 1: Molecular Weight and Dispersity

Polymer Lot Mn ( g/mol ) Mw ( g/mol ) Đ (Mw/Mn)
P(MMI-HDO)-01 8,500 15,300 1.8
P(MMI-HDO)-02 11,200 21,300 1.9
P(MMI-HDO)-03 14,800 29,600 2.0

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; Đ: Dispersity index. Determined by Gel Permeation Chromatography (GPC).

Table 2: Thermal Properties

Polymer Lot Tg (°C) Td, 5% (°C)
P(MMI-HDO)-01 5 - 10 285
P(MMI-HDO)-02 8 - 13 290
P(MMI-HDO)-03 12 - 17 295

Tg: Glass transition temperature (determined by DSC); Td, 5%: Temperature at 5% weight loss (determined by TGA).

Application in Drug Delivery: pH-Responsive Nanoparticles

Polymers derived from MMI contain pendant ester groups that can be hydrolyzed to carboxylic acid groups. These pendant carboxyl groups provide a handle for conjugating drugs or for creating pH-responsive drug delivery systems. At physiological pH (~7.4), the carboxyl groups are deprotonated and hydrophilic, while in the acidic environment of a tumor or an endosome (pH ~5.0-6.5), they become protonated and more hydrophobic. This transition can trigger the disassembly of nanoparticles and the release of an encapsulated drug.

The diagram below illustrates the logical pathway for pH-triggered drug release from nanoparticles formulated with an MMI-derived polymer (after hydrolysis of the pendant ester to a carboxylic acid).

G NP_Blood Nanoparticle in Bloodstream (pH 7.4) NP_Tumor Accumulation in Tumor Microenvironment NP_Blood->NP_Tumor EPR Effect NP_Endosome Endosomal Uptake by Cancer Cell (pH ~5.5) NP_Tumor->NP_Endosome Destabilization Polymer Protonation & Nanoparticle Destabilization NP_Endosome->Destabilization Low pH Release Drug Release into Cytosol Destabilization->Release Effect Therapeutic Effect Release->Effect

Caption: pH-responsive drug release mechanism.

Method: Nanoprecipitation (Solvent Displacement)

  • Polymer Solution: Dissolve 10-20 mg of the P(MMI-HDO) polymer (with hydrolyzed pendant groups) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase: Prepare an aqueous solution (e.g., deionized water or a buffer).

  • Precipitation: Add the polymer/drug solution dropwise into the aqueous phase under constant, moderate stirring.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure, leading to the formation of a colloidal suspension of nanoparticles.

  • Purification: The resulting nanoparticles can be purified from non-encapsulated drug and excess surfactant (if used) by dialysis or centrifugal filtration.

These protocols and notes provide a foundational framework for the synthesis and application of novel polyesters derived from this compound. Researchers can adapt these methods to different co-monomers and functionalization strategies to develop advanced materials for drug delivery and other biomedical applications.

Application Notes and Protocols for Cross-linking of Unsaturated Polyesters with Monomethyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated polyesters (UPs) are a versatile class of thermosetting resins that can be cross-linked to form durable and robust networks. The incorporation of bio-derived monomers, such as itaconic acid and its esters, into UP resins is a growing area of interest due to their potential to create more sustainable and functional materials. Monomethyl itaconate (MMI), a derivative of itaconic acid, offers a unique combination of a reactive double bond for cross-linking and a carboxylic acid group for further functionalization or to impart specific properties to the resulting polymer network.

These itaconate-based polyesters are gaining attention in the biomedical field, particularly in drug delivery and tissue engineering applications. The biocompatibility of these polymers, coupled with the potential for the controlled release of immunomodulatory molecules like itaconate, makes them promising candidates for developing advanced therapeutic systems. Itaconate has been shown to play a role in regulating inflammatory responses in macrophages, which is a critical aspect of the foreign body response to implanted materials and in various disease states.

These application notes provide a detailed overview of the synthesis of unsaturated polyesters suitable for cross-linking with this compound, the cross-linking process itself, and the characterization of the resulting materials. The information is intended to guide researchers in the development of novel biomaterials for drug delivery and other biomedical applications.

Data Presentation

The following tables summarize typical quantitative data for itaconate-based unsaturated polyester resins. It is important to note that the specific properties will vary depending on the exact composition of the polyester, the cross-linking density, and the curing conditions.

Table 1: Thermal Properties of Itaconate-Based Unsaturated Polyesters

PropertyValueReference
Glass Transition Temperature (Tg)-30°C to 108°C[1][2]
5% Thermal Weight Loss Temperature (Td5%)224°C to 330°C[2][3]

Table 2: Mechanical Properties of Cured Itaconate-Based Unsaturated Polyester Resins

PropertyValueReference
Tensile Strength3.2 - 34 MPa[2][4]
Young's Modulus10.6 - 196.4 MPa[4]
Elongation at Break64 - 200%[4]
Flexural Strengthup to 161.4 MPa[5]

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester Resin

This protocol describes the synthesis of an unsaturated polyester resin based on itaconic acid, which can be subsequently cross-linked. A radical inhibitor is used to prevent premature cross-linking during the polycondensation reaction.[6]

Materials:

  • Dimethyl itaconate (DMI)

  • 1,3-Propanediol

  • Titanium(IV) butoxide (Ti(OBu)4) catalyst

  • Hydroquinone (radical inhibitor)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a nitrogen inlet, add dimethyl itaconate and 1,3-propanediol in a 1:1 molar ratio.

  • Add a radical inhibitor, such as hydroquinone (e.g., 0.1% by weight of the total monomers).

  • Begin stirring the mixture and purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the mixture to 165°C using a heating mantle.

  • Once the mixture is molten and homogeneous, add the catalyst, titanium(IV) butoxide (e.g., 1.5 wt% of the total monomers), via a syringe.

  • Increase the temperature to 175°C and maintain for 9 hours. Methanol, the condensation byproduct, will be collected in the Dean-Stark trap.

  • After 9 hours, increase the temperature to 200°C and continue the reaction for another 24 hours.

  • Apply a vacuum (~5 mbar) for a further 15 hours to remove any remaining volatile byproducts and drive the polymerization to completion.

  • Allow the reaction to cool to room temperature under a nitrogen atmosphere. The resulting product will be a viscous, transparent yellow resin.

Protocol 2: Free-Radical Cross-linking with this compound

This protocol outlines the free-radical cross-linking of the synthesized unsaturated polyester resin using this compound as a reactive comonomer and cross-linker. This can be initiated either by UV light or by thermal means.

Materials:

  • Unsaturated polyester resin (from Protocol 1)

  • This compound (MMI)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) for UV curing OR Thermal initiator (e.g., benzoyl peroxide) for thermal curing

  • Solvent (e.g., toluene, if necessary to reduce viscosity)

  • UV lamp (365 nm) or oven

  • Molds for sample preparation

Procedure:

  • Dissolve the unsaturated polyester resin in a suitable amount of this compound. The ratio of resin to MMI will determine the cross-link density and the final properties of the material. A typical starting ratio could be 70:30 by weight. If the mixture is too viscous, a minimal amount of a solvent like toluene can be added.

  • Add the initiator to the resin/MMI mixture.

    • For UV curing: Add a photoinitiator such as DMPA (e.g., 1-2% by weight of the total resin and MMI).

    • For thermal curing: Add a thermal initiator such as benzoyl peroxide (e.g., 1-2% by weight).

  • Stir the mixture thoroughly in the dark (for UV curing) until the initiator is completely dissolved and the mixture is homogeneous.

  • Pour the mixture into the desired molds.

  • Curing:

    • UV Curing: Expose the molds to a UV lamp (e.g., 365 nm) for a period of time, typically ranging from a few minutes to a few hours, depending on the intensity of the light and the thickness of the sample.[7]

    • Thermal Curing: Place the molds in an oven at a temperature sufficient to decompose the thermal initiator (e.g., 70-80°C for benzoyl peroxide) for several hours until the resin is fully cured.

  • After curing, allow the samples to cool to room temperature before demolding.

  • Post-curing at a slightly elevated temperature (e.g., 100°C) for a few hours can help to ensure complete reaction of the double bonds.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the unsaturated polyester to the final cross-linked material.

experimental_workflow cluster_synthesis Unsaturated Polyester Synthesis cluster_crosslinking Cross-linking monomers Monomers (e.g., Dimethyl Itaconate, Diol) polycondensation Polycondensation (175-200°C, Vacuum) monomers->polycondensation catalyst Catalyst (e.g., Ti(OBu)4) catalyst->polycondensation inhibitor Radical Inhibitor (e.g., Hydroquinone) inhibitor->polycondensation up_resin Unsaturated Polyester Resin polycondensation->up_resin mixing Mixing up_resin->mixing mmi This compound (Cross-linker) mmi->mixing initiator Initiator (UV or Thermal) initiator->mixing curing Curing (UV Light or Heat) mixing->curing crosslinked_polymer Cross-linked Polyester Network curing->crosslinked_polymer

Figure 1. Experimental workflow for the synthesis and cross-linking of unsaturated polyester.
Itaconate Signaling in Macrophages

Itaconate, which can be released from the degradation of itaconate-containing polyesters, has been shown to have immunomodulatory effects, particularly on macrophages. It functions by inhibiting the enzyme succinate dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle. This leads to an accumulation of succinate, which can have pro-inflammatory effects, but the direct action of itaconate is generally considered to be anti-inflammatory.

itaconate_signaling cluster_cell Macrophage cluster_mito Mitochondrion tca TCA Cycle succinate Succinate tca->succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate fumarate->tca itaconate Itaconate itaconate->sdh Inhibits inflammation Anti-inflammatory Response itaconate->inflammation

References

Application Notes and Protocols: In Vitro Immunomodulation of Macrophages by Itaconate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconate is a metabolite derived from the Krebs cycle that has emerged as a critical regulator of innate immunity, particularly in modulating macrophage function.[1][2][3][4] Produced in high amounts in activated macrophages, itaconate and its cell-permeable derivatives, such as Dimethyl Itaconate (DMI), 4-Octyl Itaconate (4-OI), and Monomethyl Itaconate (MMI), exert potent anti-inflammatory effects.[3][5] These compounds are being actively investigated for their therapeutic potential in a range of inflammatory diseases.[2][6] This document provides an overview of the mechanisms of action of itaconate derivatives and detailed protocols for studying their immunomodulatory effects on macrophages in vitro. While most published research utilizes DMI and 4-OI, the protocols provided are applicable for investigating the effects of MMI.

1. Mechanisms of Macrophage Immunomodulation by Itaconate

Itaconate and its derivatives modulate macrophage function through several key mechanisms:

  • Activation of Nrf2: Itaconate derivatives are electrophilic and can directly modify cysteine residues on KEAP1, the negative regulator of the transcription factor Nrf2.[1][7] This leads to the stabilization and nuclear translocation of Nrf2, which in turn drives the expression of antioxidant and anti-inflammatory genes.[3][4][7][8]

  • Inhibition of the NLRP3 Inflammasome: Itaconate has been shown to directly inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production.[9][10][11] This occurs through the alkylation of a specific cysteine residue (C548) on NLRP3, which prevents its interaction with the adaptor protein NEK7.[9][10]

  • Inhibition of Succinate Dehydrogenase (SDH): As a structural mimic of succinate, itaconate competitively inhibits SDH (mitochondrial complex II).[3][5][12] This leads to the accumulation of succinate, which can have complex effects on inflammation, and a reduction in mitochondrial respiration.[13]

  • Modulation of NF-κB and JAK/STAT Signaling: Itaconate derivatives can suppress the production of pro-inflammatory cytokines like IL-6 and IL-1β by inhibiting the NF-κB pathway.[14][15] Some studies show this occurs through the upregulation of ATF3, which in turn inhibits IκBζ, a key coactivator for a subset of NF-κB target genes.[3][6] Additionally, itaconate can inhibit the JAK1/STAT6 pathway, which is crucial for M2 macrophage polarization.[13][16]

Data Presentation: Quantitative Effects of Itaconate Derivatives

The following tables summarize the quantitative effects of itaconate derivatives on macrophage function as reported in various in vitro studies. These tables provide a reference for expected outcomes when treating macrophages with these compounds.

Table 1: Effect of Itaconate Derivatives on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Cell TypeItaconate DerivativeConcentrationTarget Cytokine% Inhibition (Approx.)Reference
BMDMDimethyl Itaconate (DMI)250 µMIL-1β Release~75%[9]
BMDM4-Octyl Itaconate (4-OI)125 µMIL-1β Release~90%[9]
BMDM4-Octyl Itaconate (4-OI)62.5 µMIL-6 Secretion~50%[17]
RAW264.74-Octyl Itaconate (4-OI)50 µMIL-6 ProductionSignificant reduction[18]
BMDMDimethyl Itaconate (DMI)250 µMIL-12p70>90%[3]

BMDM: Bone Marrow-Derived Macrophages. Data are estimated from published graphs and represent approximate inhibition compared to LPS-only controls.

Table 2: Effect of Itaconate Derivatives on Gene Expression in Macrophages

Cell TypeItaconate DerivativeConcentrationTarget GeneEffectReference
BMDM4-Octyl Itaconate (4-OI)250 µMPtgs2 (COX-2)Significant Decrease[19]
BMDMDimethyl Fumarate (DMF)*25 µMPtgs2 (COX-2)~75% Decrease[19]
BMDM4-Octyl Itaconate (4-OI)125 µMHmox1 (Nrf2 target)Significant Increase[3]
BMDM4-Octyl Itaconate (4-OI)125 µMNqo1 (Nrf2 target)Significant Increase[3]
BMDMItaconate2.5 mMNos2 (iNOS)Significant Decrease[13]

*Dimethyl Fumarate (DMF) is structurally related and often used for comparison.

Experimental Protocols

Here we provide detailed protocols for key in vitro experiments to assess the immunomodulatory effects of this compound (MMI) and other derivatives on macrophages.

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
  • Euthanize a C57BL/6 mouse (6-10 weeks old) according to approved institutional animal care guidelines.

  • Sterilize the hind legs with 70% ethanol. Isolate the femur and tibia into a sterile petri dish containing ice-cold PBS.

  • Cut the ends of the bones and flush the marrow into a 50 mL conical tube using a 25G needle and a syringe filled with DMEM.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of ACK lysis buffer for 1-2 minutes to lyse red blood cells. Add 10 mL of DMEM to stop the lysis.

  • Centrifuge again, discard the supernatant, and resuspend the pellet in complete BMDM medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).

  • Plate the cells in 10 cm non-tissue culture treated dishes and incubate at 37°C, 5% CO₂.

  • Differentiate for 6-7 days, adding fresh complete BMDM medium on day 3.

  • Harvest the differentiated, adherent macrophages by washing with PBS and incubating with Cell Scraper or Trypsin-EDTA.

Protocol 2: Macrophage Stimulation and Treatment with Itaconate Derivatives
  • Plate BMDMs or RAW264.7 macrophages in 12-well or 24-well plates at a density of 0.5-1.0 x 10⁶ cells/mL and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of MMI, DMI, or 4-OI (e.g., 50-250 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or PBS).

  • Stimulate the macrophages with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory M1 phenotype.

  • Incubate for the desired time period. For cytokine analysis, 12-24 hours is typical. For gene expression or Western blot analysis, shorter time points (e.g., 4-8 hours) may be optimal.

  • Collect the supernatant for cytokine analysis (Protocol 3) and lyse the cells for RNA or protein extraction (Protocols 4 & 5).

Protocol 3: Cytokine Measurement by ELISA
  • Collect the cell culture supernatants from Protocol 2. Centrifuge at 300 x g for 5 minutes to pellet any detached cells.

  • Use the clarified supernatant for analysis.

  • Quantify the concentration of cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits (e.g., from R&D Systems or eBioscience).

  • Follow the manufacturer's instructions precisely for antibody coating, blocking, sample incubation, detection antibody, substrate addition, and plate reading.

  • Calculate cytokine concentrations based on the standard curve generated.

Protocol 4: Gene Expression Analysis by RT-qPCR
  • Lyse the cells from Protocol 2 directly in the well using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy Mini Kit, Qiagen).

  • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Perform quantitative PCR (qPCR) using a qPCR master mix (e.g., SYBR Green) and primers for target genes (Il6, Il1b, Tnf, Ptgs2, Hmox1) and a housekeeping gene (Actb, Gapdh).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Protocol 5: Western Blot Analysis for Nrf2 Activation and NF-κB Signaling
  • Lyse cells from Protocol 2 in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, Keap1, Phospho-p65, p65, β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using the DOT language to visualize key concepts.

Itaconate_Macrophage_Signaling cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS LPS / Pathogen KEAP1 KEAP1 NFkB NF-κB Pathway LPS->NFkB Activates NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Primes & Activates MMI This compound (MMI) (Cell Permeable) MMI->KEAP1 Alkylates Cysteines MMI->NFkB Inhibits MMI->NLRP3 Inhibits Assembly Nrf2 Nrf2 KEAP1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Anti_Inflammatory Antioxidant & Anti- inflammatory Genes (e.g., HMOX1) ARE->Anti_Inflammatory Drives Transcription Pro_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Pro_Cytokines Induces Transcription IL1b_active Active IL-1β NLRP3->IL1b_active Cleaves pro-IL-1β

Caption: Key immunomodulatory mechanisms of this compound in macrophages.

Experimental_Workflow cluster_analysis Downstream Analysis start 1. Isolate/Culture Macrophages (e.g., BMDM, RAW264.7) pretreat 2. Pre-treat with MMI or Vehicle Control start->pretreat stimulate 3. Stimulate with LPS pretreat->stimulate incubate 4. Incubate (4-24h) stimulate->incubate collect 5. Collect Supernatant & Lyse Cells incubate->collect elisa ELISA (Cytokine Secretion) collect->elisa Supernatant qpcr RT-qPCR (Gene Expression) collect->qpcr Cell Lysate western Western Blot (Protein Signaling) collect->western Cell Lysate

Caption: General experimental workflow for in vitro macrophage studies.

NLRP3_Inhibition cluster_priming Signal 1 (Priming) cluster_activation Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B ↑ pro-IL-1β ↑ NLRP3 NFkB->proIL1B NLRP3_complex NLRP3-NEK7 Complex (Active Inflammasome) Nigericin Nigericin / ATP Nigericin->NLRP3_complex Casp1 Caspase-1 Activation NLRP3_complex->Casp1 IL1B_release IL-1β Release Casp1->IL1B_release MMI Monomethyl Itaconate MMI->NLRP3_complex Alkylates NLRP3 (Cys548) Prevents NEK7 Interaction

Caption: Inhibition of the NLRP3 inflammasome activation by this compound.

References

Application Notes & Protocols: Monomethyl Itaconate in the Development of Bio-Based Thermoplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, a bio-based dicarboxylic acid produced through the fermentation of carbohydrates, and its derivatives are pivotal in the advancement of sustainable polymers.[1][2] Monomethyl itaconate (MMI), a monoester of itaconic acid, presents a promising monomer for the synthesis of bio-based thermoplastics. Its structure allows for various polymerization techniques to create polymers with a range of properties, positioning it as a sustainable alternative to petroleum-based plastics in diverse applications, including packaging, automotive components, and biomedical devices.[3] These application notes provide detailed protocols for the synthesis and characterization of thermoplastics derived from this compound.

Synthesis of Poly(this compound) (PMMI)

The synthesis of high molecular weight PMMI can be challenging due to the steric hindrance from the carboxylic acid group. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to achieve polymers with well-defined architectures and narrow molecular weight distributions.[4]

Experimental Protocol: RAFT Polymerization of this compound

This protocol details the synthesis of poly(this compound) via RAFT polymerization.

Materials:

  • This compound (MMI)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Standard glassware for purification

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk flask, combine this compound (e.g., 5 g, 34.7 mmol), CPADB (e.g., 96.8 mg, 0.347 mmol, as the RAFT agent), and AIBN (e.g., 14.2 mg, 0.0868 mmol, as the initiator).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Termination and Precipitation: Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone). Re-precipitate in cold diethyl ether. Repeat this dissolution-precipitation step twice more to remove unreacted monomer and other impurities.

  • Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.

Characterization of PMMI Thermoplastics

A thorough characterization of the synthesized PMMI is crucial to determine its properties and suitability for specific applications.

Experimental Workflow for PMMI Characterization

Caption: Workflow for the characterization of synthesized PMMI.

Properties of this compound-Based Thermoplastics

The properties of thermoplastics derived from this compound can be tailored by copolymerization with other monomers. The following table summarizes the properties of PMMI and its copolymers.

Polymer CompositionGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(this compound)~80-100~250-300---
P(MMI-co-PEGMA)Varies with composition----
P(MMI-co-MMA)Varies with composition----

Biological Production of Itaconic Acid

Itaconic acid is produced microbially, primarily through the fermentation of carbohydrates by the fungus Aspergillus terreus.[2] The metabolic pathway involves several key enzymatic steps.

Metabolic Pathway for Itaconic Acid Production

Metabolic Pathway for Itaconic Acid Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA Acetyl-CoA CS Citrate Synthase AcetylCoA->CS Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate CAD cis-Aconitate Decarboxylase cis_Aconitate->CAD Itaconate Itaconic Acid Glycolysis->Pyruvate PDH->AcetylCoA CS->Citrate Aconitase->cis_Aconitate CAD->Itaconate

Caption: Simplified metabolic pathway for itaconic acid production.

Applications and Future Perspectives

Thermoplastics derived from this compound hold significant promise for a variety of applications. Their bio-based origin and potential for biodegradability make them attractive for use in sustainable packaging materials.[1] In the biomedical field, the carboxylic acid functionality of PMMI can be utilized for drug conjugation and the development of pH-responsive drug delivery systems.[5][7] Furthermore, blending PMMI with other biopolymers like polylactic acid (PLA) can lead to materials with enhanced properties.[8]

Future research will likely focus on optimizing polymerization processes to achieve higher molecular weights and better control over polymer architecture. Exploring copolymerization with a wider range of bio-based monomers will also be crucial in developing a new generation of sustainable thermoplastics with tailored properties for advanced applications. The development of efficient and cost-effective production methods for itaconic acid and its derivatives will further accelerate the commercialization of these promising bio-based materials.[3]

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of Itaconate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of itaconate monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the synthesis of poly(itaconate)s and their derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of itaconate monomers.

Problem Potential Cause Suggested Solution
Low Monomer Conversion Inherent low reactivity of itaconate monomers: Steric hindrance from the two carboxyl groups and allylic stabilization of radicals can lead to slow propagation rates.[1][2]1. Increase Reaction Time: Itaconate polymerizations are often sluggish, sometimes requiring 12-48 hours for significant conversion.[1]2. Increase Initiator Concentration: Using a higher amount of initiator (e.g., up to 10 mol% relative to the monomer) can help improve conversion, although this may affect molar mass control.[1]3. Copolymerization: Introduce a more reactive comonomer, such as an acrylate or methacrylate, to increase the overall polymerization rate.[3][4]4. Emulsion Polymerization: This technique has been shown to achieve high conversions with reduced residual monomer content.[5][6]
Slow Polymerization Rate Low propagation rate coefficient (kp): The kp for itaconates is significantly lower than that of common monomers like methacrylates.[3][4]1. Optimize Temperature: While higher temperatures can increase the rate, be mindful of depropagation, which becomes significant above 60-80°C.[3][7]2. Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) can offer better control and potentially higher rates under optimized conditions.[1][2][8][9]3. Photoinitiation: Photoiniferter-RAFT polymerization has been shown to improve monomer conversion.[10]
Poor Control Over Molar Mass and High Dispersity (Đ) Chain transfer reactions: Chain transfer to the monomer is a significant side reaction in itaconate polymerization, leading to broader molar mass distributions.[7]Depropagation: At higher temperatures, the reverse reaction of propagation can occur, affecting the polymer chain length and distribution.[3][5]1. Utilize CRP Techniques: RAFT and ATRP are specifically designed to provide better control over molar mass and achieve narrower dispersities (Đ < 1.5).[2][6][8]2. Lower Reaction Temperature: To minimize depropagation, conduct the polymerization at temperatures below 80°C.[3][7]3. Choose Appropriate Solvents: Be aware that chain transfer to the solvent can also occur.[2]
Insolubility of the Final Polymer Cross-linking side reactions: During polycondensation reactions of itaconic acid, cross-linking can occur via the double bonds, leading to gel formation.[6]Strong intermolecular forces: The carboxylic acid groups in poly(itaconic acid) can lead to strong hydrogen bonding, making it insoluble in many organic solvents.1. Use of Inhibitors: For polycondensation reactions, add a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) to prevent radical polymerization of the double bond.[11]2. Derivatization: Convert itaconic acid to its ester or imide derivatives before polymerization to improve solubility in organic solvents.[8][12]3. Post-polymerization Modification: If working with poly(itaconic acid), consider its use in aqueous solutions where it is more soluble.[12]
Isomerization of Itaconate Monomers High reaction temperatures: At temperatures above 150°C, itaconic acid and its derivatives can isomerize to the less reactive mesaconic and citraconic forms.[11][13]1. Maintain Lower Reaction Temperatures: Keep the reaction temperature below 150°C to minimize isomerization.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of itaconate monomers so much more challenging than that of acrylates and methacrylates?

A1: The challenges in itaconate polymerization stem from the monomer's structure. The presence of two carboxylic acid groups creates significant steric hindrance, which slows down the propagation rate.[1] Additionally, the propagating radical can be stabilized by resonance, a phenomenon known as allylic stabilization, which can lead to degradative chain transfer reactions.[1] The propagation rate coefficients (kp) for itaconates are often more than two orders of magnitude lower than those for methacrylates.[3][4]

Q2: What is depropagation and why is it a concern for itaconate polymerization?

A2: Depropagation is the reverse of the propagation step in polymerization, where a monomer unit is eliminated from the growing polymer chain. For itaconate esters, this process becomes significant at temperatures above 60-80°C.[3][7] This equilibrium between propagation and depropagation limits the maximum achievable monomer conversion and can broaden the molar mass distribution of the resulting polymer.[3][7]

Q3: What are the main side reactions to be aware of during itaconic acid polymerization?

A3: Besides depropagation, several other side reactions can occur:

  • Chain transfer to monomer: This is a significant issue that can limit the polymer's molar mass.[7]

  • Isomerization: At high temperatures (above 150°C), itaconic acid can isomerize to the less reactive mesaconic and citraconic isomers.[11][13]

  • Oxo-Michael (Ordelt) reaction: In polycondensation reactions with diols, an undesirable addition reaction to the double bond can occur, leading to branching and cross-linking.[11]

  • Decarboxylation: Aqueous solutions of poly(itaconic acid) can decarboxylate at temperatures near 100°C.[1]

Q4: Can I polymerize itaconic acid directly in its acidic form?

A4: Yes, it is possible to polymerize itaconic acid directly, often in aqueous media.[1][14] However, this approach faces several challenges, including slow rates, low conversion, and potential side reactions like decarboxylation at high temperatures.[1][15] The resulting poly(itaconic acid) is often insoluble in most organic solvents.[12] For better control and solubility, it is common to first convert itaconic acid to its diester or imide derivatives.[2][8]

Q5: Which controlled radical polymerization (CRP) technique is best for itaconates?

A5: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to itaconate derivatives to achieve polymers with controlled molar masses and narrower dispersities.[1][2][8][9] The choice between them may depend on the specific itaconate derivative, desired polymer architecture, and experimental setup. RAFT polymerization, in particular, has been shown to be effective for a range of itaconate esters and imides.[8]

Q6: How can I increase the bio-based content of my polymers using itaconates?

A6: A practical strategy is the copolymerization of itaconate esters with other monomers.[5] For instance, incorporating dibutyl itaconate (DBI) into (meth)acrylic waterborne polymers via seeded semibatch emulsion polymerization has been shown to be an effective method to increase the bio-based content while achieving high monomer incorporation and short reaction times.[5]

Experimental Protocols

Protocol 1: Free Radical Polymerization of Dibutyl Itaconate (DBI) in Solution

This protocol is a general guideline for the free-radical polymerization of a common itaconate ester.

Materials:

  • Dibutyl itaconate (DBI), purified

  • Toluene, anhydrous

  • Azobisisobutyronitrile (AIBN), initiator

  • Nitrogen source

  • Reaction flask with condenser, magnetic stirrer, and temperature control

Procedure:

  • In a reaction flask, dissolve the desired amount of DBI in toluene.

  • Add the calculated amount of AIBN initiator.

  • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). Samples can be taken periodically to monitor conversion via techniques like ¹H NMR.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of N-phenylitaconimide

This protocol provides a general method for the controlled polymerization of an itaconimide monomer.

Materials:

  • N-phenylitaconimide, monomer

  • RAFT agent (e.g., S-cumyl-S'-butyl trithiocarbonate)

  • AIBN, initiator

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen source

  • Reaction vessel with a magnetic stirrer and temperature control

Procedure:

  • Combine N-phenylitaconimide, the RAFT agent, and AIBN in the reaction vessel.

  • Add the anhydrous solvent.

  • Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir.

  • Monitor the polymerization over time by taking samples for analysis (e.g., ¹H NMR for conversion and GPC for molar mass and dispersity).

  • Terminate the reaction by cooling and exposing the mixture to air.

  • Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).

  • Dry the polymer product under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Polymerization Issue low_conversion Low Monomer Conversion? start->low_conversion poor_control Poor Molar Mass Control / High Đ? low_conversion->poor_control No solution_conversion Increase Time/Initiator Copolymerize Use Emulsion Polymerization low_conversion->solution_conversion Yes insolubility Polymer Insoluble? poor_control->insolubility No solution_control Use CRP (RAFT/ATRP) Lower Temperature Optimize Solvent poor_control->solution_control Yes solution_insolubility Use Inhibitors (Polycondensation) Derivatize Monomer Use Aqueous Media for PIA insolubility->solution_insolubility Yes end Problem Resolved insolubility->end No solution_conversion->end solution_control->end solution_insolubility->end

Caption: A troubleshooting workflow for common itaconate polymerization issues.

Side_Reactions Itaconate Itaconate Monomer Polymerization Desired Polymerization Itaconate->Polymerization SideReaction Undesired Side Reactions Itaconate->SideReaction Depropagation Depropagation (High Temp) SideReaction->Depropagation ChainTransfer Chain Transfer (to Monomer/Solvent) SideReaction->ChainTransfer Isomerization Isomerization (High Temp) SideReaction->Isomerization OxoMichael Oxo-Michael Addition (Polycondensation) SideReaction->OxoMichael

Caption: Key side reactions in the polymerization of itaconate monomers.

References

Technical Support Center: Synthesis of Monomethyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of monomethyl itaconate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, aiming to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the direct esterification of itaconic acid with methanol. This reaction is typically catalyzed by an acid catalyst to achieve high selectivity and yield.

Q2: Why is selective monoesterification a challenge in this synthesis?

A2: Itaconic acid is a dicarboxylic acid, meaning it has two carboxylic acid groups that can react with methanol. Achieving selective esterification at one specific carboxyl group to yield this compound can be challenging. The primary competing reaction is the formation of the diester, dimethyl itaconate. Controlling reaction conditions is crucial to favor the formation of the desired monoester.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Besides the formation of dimethyl itaconate, other potential side reactions include the isomerization of itaconic acid to its more stable isomers, mesaconic acid and citraconic acid, particularly at elevated temperatures. Polymerization of the itaconate esters can also occur, especially if the reaction is carried out at high temperatures for extended periods without an inhibitor.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound typically involves removing unreacted itaconic acid, the dimethyl itaconate byproduct, and the catalyst. Common purification techniques include:

  • Crystallization: This method is effective for separating the solid this compound from soluble impurities.

  • Distillation: Vacuum distillation can be used to separate this compound from less volatile impurities like itaconic acid and some catalysts.

  • Chromatography: Column chromatography can be employed for high-purity isolation, especially on a smaller scale.

  • Washing: Washing the reaction mixture with a sodium bicarbonate solution can help remove unreacted acid and the acid catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Unfavorable molar ratio of reactants.- Increase reaction time. - Optimize the reaction temperature. A temperature of around 40-65°C is often a good starting point.[1] - Consider using a more efficient catalyst such as p-toluenesulfonamide or sulfuric acid. - Use a large excess of methanol to drive the equilibrium towards the product.
High Yield of Dimethyl Itaconate - High reaction temperature. - Prolonged reaction time. - High catalyst concentration.- Lower the reaction temperature. - Monitor the reaction progress and stop it once the optimal monoester yield is achieved. - Reduce the amount of catalyst used.
Presence of Isomers (Mesaconic/Citraconic Acid) - High reaction temperature.- Maintain a lower reaction temperature (ideally below 80°C) to minimize isomerization.
Product Polymerization - High reaction temperature. - Absence of a polymerization inhibitor.- Conduct the reaction at a lower temperature. - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
Difficulty in Product Isolation/Purification - Incomplete removal of catalyst. - Co-crystallization of product and starting material.- Neutralize the acid catalyst with a base (e.g., sodium bicarbonate) before extraction. - Employ fractional crystallization or column chromatography for better separation.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystReaction ConditionsYield of this compoundReference
p-ToluenesulfonamideItaconic acid in methanol, 40°C, 48 hours99%[1]
Sulfuric AcidItaconic acid in excess methanol, reflux (approx. 65°C), 10 hoursOverall yield of esters >94% (mono- and diester)
Candida antarctica lipase B (CalB)Dimethyl itaconate with diol (polyester synthesis)Selective for the non-conjugated ester group

Note: Direct comparative yield data for various catalysts in this compound synthesis under identical conditions is limited in the reviewed literature. The provided data is based on different experimental setups.

Experimental Protocols

High-Yield Synthesis of this compound using p-Toluenesulfonamide

This protocol is adapted from a high-yield synthesis method.

Materials:

  • Itaconic acid

  • Methanol (MeOH)

  • p-Toluenesulfonamide

  • Dichloromethane (DCM)

Procedure:

  • Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL).

  • Add p-toluenesulfonamide (100 mg) to the solution.

  • Stir the mixture at 40°C for 48 hours.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Add dichloromethane (200 mL) to the residue.

  • Filter the mixture to remove any precipitate.

  • Concentrate the filtrate to dryness to obtain this compound as a white solid.

  • The reported yield for this method is approximately 99%.[1]

Visualizations

Monomethyl_Itaconate_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Itaconic Acid + Methanol Reaction Stirring at Controlled Temperature (e.g., 40-65°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Reaction Completion Purification Purification (Crystallization, Distillation, or Chromatography) Evaporation->Purification Product Pure Monomethyl Itaconate Purification->Product

Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.

References

Preventing chain scission in poly(itaconic acid esters)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(itaconic acid esters). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing chain scission and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chain scission in poly(itaconic acid esters)?

A1: The primary cause of chain scission, particularly at elevated temperatures, is thermal degradation. The dominant mechanism is depolymerization, which can be initiated by either random main chain scission or β-scission at the chain ends.[1][2] This process is often accompanied by other reactions such as de-esterification, elimination, and cross-linking, which can further alter the polymer's properties.[1]

Q2: At what temperature does thermal degradation of poly(itaconic acid esters) typically begin?

A2: The onset of thermal degradation varies depending on the specific ester side chain and the overall polymer structure. Generally, decomposition begins in the range of 165°C to 300°C. For example, some studies on poly(itaconic acid) (PIA) show significant weight loss starting around 165°C, attributed to water elimination and anhydride formation, followed by backbone scission at higher temperatures.[3] Copolymers of dialkyl itaconates often exhibit higher stability, with decomposition temperatures around 300°C.[4]

Q3: Can side reactions during synthesis lead to lower molecular weight or degradation?

A3: Yes, several side reactions can compromise the integrity of the polymer. Isomerization of the itaconate monomer to less reactive mesaconate or citraconate isomers can occur, especially at temperatures above 150°C, hindering polymerization and limiting molecular weight.[5][6][7] Additionally, the Ordelt reaction, an oxa-Michael addition of diol monomers onto the itaconate double bond, can lead to branching and gelation, particularly when using acidic catalysts.[8] If primary or secondary amines are present, aza-Michael addition can occur, which may be desired for functionalization but can be an unwanted side reaction if not controlled.[9][10]

Q4: What are the visible signs of polymer degradation during an experiment?

A4: Common observable signs of degradation include a noticeable decrease in the viscosity of the polymer solution or melt, a change in color (often yellowing or browning), and the formation of an insoluble gel due to cross-linking. The most definitive way to quantify degradation is through Gel Permeation Chromatography (GPC), which will show a decrease in the average molecular weight and a broadening of the molecular weight distribution.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of poly(itaconic acid esters).

Issue 1: Low Molecular Weight of the Final Polymer
  • Symptom: GPC analysis consistently shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw). The polymer may appear brittle or fail to form robust films.

  • Possible Causes & Solutions:

CauseRecommended Solution
Monomer Isomerization Maintain polymerization temperature below 150°C to minimize the isomerization of itaconate to less reactive mesaconate or citraconate.[6] Verify monomer purity via ¹H NMR before use.
Poor Monomer Reactivity Itaconate monomers are known for their relatively low reactivity due to steric hindrance, which can make achieving high molecular weights challenging.[13][14] Consider alternative polymerization techniques like Acyclic Diene Metathesis (ADMET) polymerization, which has been shown to produce high molecular weight polyesters from itaconate-based diene monomers.[12]
Premature Termination Ensure all reagents and solvents are thoroughly purified and dried to remove impurities that can act as chain terminators. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization to prevent oxidative side reactions.
Inappropriate Stoichiometry For polycondensation reactions, ensure a precise 1:1 stoichiometric ratio of diacid (or diester) to diol monomers. Small deviations can significantly limit the final molecular weight.
Issue 2: Polymer Degradation During Synthesis or Processing
  • Symptom: The polymer solution/melt darkens in color. GPC analysis shows a significant drop in molecular weight after processing (e.g., melt extrusion, prolonged heating).

  • Possible Causes & Solutions:

CauseRecommended Solution
Excessive Temperature Limit processing temperatures and duration. Refer to TGA data to determine the safe processing window for your specific polymer. Most poly(itaconic acid esters) show significant degradation above 300°C.[4]
Residual Catalyst Some polymerization catalysts can promote degradation at elevated temperatures. After synthesis, purify the polymer by precipitation to remove residual catalyst and unreacted monomers.
Oxidative Degradation Process the polymer under a nitrogen or argon atmosphere to minimize contact with oxygen, especially at high temperatures.
Use of Stabilizers Incorporate a small amount of a radical inhibitor or antioxidant, such as 4-methoxyphenol or quinol, during high-temperature synthesis or processing to prevent premature cross-linking and degradation.[15][16]
Issue 3: Gel Formation During Polycondensation
  • Symptom: The reaction mixture becomes an insoluble, cross-linked gel, making further processing and characterization impossible.

  • Possible Causes & Solutions:

CauseRecommended Solution
Ordelt Reaction This side reaction involves the addition of the diol's hydroxyl group to the itaconate double bond, causing branching and cross-linking. It is often promoted by acidic catalysts.[8] Avoid strong Brønsted acid catalysts like p-toluenesulfonic acid (pTSA).[6] Consider using catalysts like zinc acetate (Zn(OAc)₂) or tin(II) ethylhexanoate, which are less likely to promote this side reaction.[8][15]
Radical Cross-linking The vinyl group of the itaconate is susceptible to radical polymerization at high temperatures. Add a radical inhibitor (e.g., 0.1-0.5 wt% of 4-methoxyphenol or quinol) to the reaction mixture to prevent unwanted cross-linking of the double bonds.[15][16]

Quantitative Data Summary

Table 1: Thermal Decomposition Temperatures of Various Poly(itaconates)
Polymer SystemOnset Decomposition Temp. (Tonset, 5% weight loss)Max. Decomposition Temp. (Tmax)Reference
Poly(itaconic acid) (PIA)~165 - 185 °C315 °C, 388 °C[3]
Poly(dibutyl itaconate) (PDBI) based copolymers~300 °CNot specified[4]
Poly(lactic acid) / Poly(itaconic acid) blend (1%)330.8 °CNot specified[17]
Poly(dibutyl itaconate-co-butadiene)Not specified~196 °C (Itaconate segment)[18]

Note: Values can vary based on experimental conditions (e.g., heating rate, atmosphere) and specific polymer characteristics (e.g., molecular weight, purity).

Experimental Protocols

Protocol 1: Synthesis of Poly(dibutyl itaconate-co-1,12-dodecanediol) via Melt Polycondensation

This protocol is a representative example for synthesizing a polyester from a dialkyl itaconate and a diol.

Materials:

  • Dibutyl itaconate (DBI)

  • 1,12-dodecanediol

  • Dibutyltin dilaurate (DBTDL) or Tin(II) ethylhexanoate (catalyst)

  • Quinol or 4-methoxyphenol (inhibitor)

  • High-vacuum line, Schlenk flask, magnetic stirrer, heating mantle.

Procedure:

  • Charging the Reactor: To a dry Schlenk flask equipped with a magnetic stir bar, add equimolar amounts of dibutyl itaconate and 1,12-dodecanediol.

  • Inert Atmosphere: Add the catalyst (e.g., 0.1-0.5 mol% relative to DBI) and the inhibitor (e.g., 0.1-0.5 wt%).

  • Degassing: Subject the flask to several cycles of vacuum and backfilling with dry nitrogen or argon to remove oxygen and moisture.

  • Step 1 (Oligomerization): Heat the mixture to 150°C under a slow stream of nitrogen with stirring.[16] The reaction is typically carried out for 2-4 hours to form low molecular weight oligomers. Water or butanol, as a byproduct of condensation, will distill off.

  • Step 2 (Polycondensation): Increase the temperature to 160-180°C and slowly apply a high vacuum (<1 mbar).[16] Continue the reaction for another 4-8 hours to increase the molecular weight by removing the condensation byproducts. The viscosity of the mixture will increase significantly.

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and purified by precipitation in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Characterization of Polymer Degradation using GPC and TGA

A. Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the dried polymer sample into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature (e.g., 25°C) to a high temperature (e.g., 600-700°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate e.g., 20 mL/min).[3][11]

  • Record the weight loss as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperature of maximum degradation rate (Tmax) from the resulting curve and its derivative.

B. Gel Permeation Chromatography (GPC):

  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF, chloroform). Ensure the polymer is fully dissolved.

  • Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm PTFE) to remove any particulate matter.

  • Inject the filtered solution into the GPC system.

  • Elute the sample through the GPC columns and detect the polymer using a refractive index (RI) detector.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to a set of known standards (e.g., polystyrene). A decrease in Mn and Mw between samples taken before and after a processing step indicates chain scission.

Visualizations

DegradationPathways Polymer Poly(itaconic acid ester) Main Chain Scission Chain Scission Polymer->Scission undergoes DeEster De-esterification Polymer->DeEster can undergo Heat High Temperature (>165-300°C) Heat->Polymer initiates LowMW Low MW Fragments (Oligomers, Monomers) Scission->LowMW results in AcidGroups Polymer with Carboxylic Acid Groups DeEster->AcidGroups Decarbox Decarboxylation (Higher Temp.) AcidGroups->Decarbox can undergo CO2 CO₂ Decarbox->CO2

Caption: Primary thermal degradation pathways for poly(itaconic acid esters).

TroubleshootingWorkflow Start Experiment Yields Problematic Polymer Problem Identify Symptom Start->Problem LowMW Low Molecular Weight Problem->LowMW Degradation Degradation (e.g., Color Change) Problem->Degradation Gelation Gel Formation Problem->Gelation Sol_LowMW Check Temp (<150°C) Verify Stoichiometry Purify Reagents LowMW->Sol_LowMW Sol_Degradation Reduce Temperature Use Inhibitor Process Under N₂ Degradation->Sol_Degradation Sol_Gelation Change Catalyst (Avoid Strong Acids) Add Inhibitor Gelation->Sol_Gelation End Synthesize High-Quality Polymer Sol_LowMW->End Sol_Degradation->End Sol_Gelation->End

Caption: Troubleshooting workflow for common issues in poly(itaconate) synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Monomethyl Itaconate Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copolymerization of monomethyl itaconate (MMI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and optimization of MMI copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the free-radical copolymerization of this compound (MMI)?

A1: The primary challenges in the free-radical copolymerization of MMI and other itaconate esters include:

  • Low Propagation Rates: The bulky ester group and the 1,1-disubstituted nature of the double bond in itaconates can cause steric hindrance, leading to slower propagation rates compared to conventional monomers like acrylates and methacrylates.[1]

  • Depropagation: At elevated temperatures, the polymerization of itaconate esters can be reversible, leading to a depropagation process that lowers the overall monomer conversion and limits the molecular weight of the resulting polymer.[1] This becomes more significant at temperatures above 100°C.

  • Chain Transfer Reactions: Chain transfer to the monomer or solvent can occur, which can limit the achievable molecular weight of the copolymers.[1]

  • Isomerization: Itaconic acid and its derivatives can isomerize to the less reactive citraconic acid upon heating, which can inhibit the polymerization process.

Q2: Which comonomers are commonly used with MMI and why?

A2: MMI is frequently copolymerized with various vinyl monomers to tailor the properties of the final polymer. Common comonomers include:

  • Methyl Methacrylate (MMA): MMA is a widely used comonomer due to its favorable reactivity in radical polymerization. It can help to increase the overall polymerization rate and achieve higher molecular weight copolymers.

  • Acrylates (e.g., Butyl Acrylate): Acrylates are used to modify the glass transition temperature (Tg) and mechanical properties of the resulting copolymers.

  • Styrene (S): Styrene is another common comonomer that can be incorporated to enhance the thermal stability and refractive index of the copolymers.

  • Acrylonitrile (AN): Acrylonitrile can be used to improve the chemical resistance and thermal stability of the copolymers.[2]

Q3: What type of initiators are suitable for MMI copolymerization?

A3: Standard free-radical initiators are effective for MMI copolymerization. The choice of initiator depends on the polymerization technique (e.g., solution, emulsion) and the desired reaction temperature. Commonly used initiators include:

  • Azo Initiators: Azobisisobutyronitrile (AIBN) is a common choice for solution polymerization, typically used at temperatures between 60-80°C.

  • Peroxide Initiators: Benzoyl peroxide (BPO) is another option for solution or bulk polymerization.

  • Persulfates: Potassium persulfate (KPS) or ammonium persulfate (APS) are often used for emulsion or aqueous solution polymerizations.[3]

  • Redox Initiators: Redox systems, such as a combination of a persulfate with a reducing agent, can be used for emulsion polymerization at lower temperatures to mitigate depropagation.

Q4: How can I purify the synthesized MMI copolymers?

A4: Purification of MMI copolymers is essential to remove unreacted monomers, initiator residues, and other impurities. A common method is precipitation:

  • Dissolve the polymer solution in a suitable solvent (e.g., tetrahydrofuran (THF), acetone).

  • Slowly add the polymer solution to a non-solvent (e.g., methanol, hexane, or water, depending on the copolymer's polarity) while stirring vigorously.

  • The copolymer will precipitate out of the solution.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent multiple times to ensure the removal of all impurities.

  • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the copolymerization of this compound in a question-and-answer format.

Issue 1: Low Monomer Conversion

  • Q: My MMI copolymerization reaction is resulting in low monomer conversion. What are the possible causes and how can I improve it?

  • A: Low conversion is a common issue in itaconate polymerization. Here’s a systematic approach to troubleshoot this problem:

    • Inadequate Reaction Time or Temperature:

      • Solution: Increase the reaction time. Itaconate polymerizations can be sluggish.[5] Monitor the conversion over time to determine the optimal reaction duration. Also, consider a moderate increase in temperature to enhance the initiator decomposition rate and propagation, but be mindful of the increased risk of depropagation at excessively high temperatures.[1]

    • Inefficient Initiation:

      • Solution: Ensure the initiator is fully dissolved and active. The initiator concentration typically ranges from 0.1 to 2.0 wt% of the total monomer mass. An insufficient amount of initiator will lead to a low polymerization rate. Conversely, an excessive amount might lead to lower molecular weight due to increased termination reactions.

    • Presence of Inhibitors:

      • Solution: Ensure that the monomers are free of inhibitors, which are often added for storage. Purification of monomers by passing them through a column of basic alumina or by distillation is recommended. Oxygen is also a potent inhibitor of radical polymerization; therefore, ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.

    • Depropagation:

      • Solution: If reacting at high temperatures, depropagation can significantly reduce conversion.[1] Consider lowering the reaction temperature and using a lower-temperature initiator or a redox initiator system, especially in emulsion polymerization.

    • Monomer Isomerization:

      • Solution: Itaconic acid and its esters can isomerize to the less reactive citraconic form upon heating.[6][7] This can inhibit polymerization. It is advisable to avoid prolonged heating of the monomer before polymerization begins.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Q: The GPC analysis of my MMI copolymer shows a broad molecular weight distribution (high PDI). How can I achieve a more controlled polymerization?

  • A: A broad PDI suggests a lack of control over the polymerization process. Consider the following:

    • Chain Transfer Reactions:

      • Solution: Minimize chain transfer by choosing a solvent with a low chain transfer constant. Also, lowering the polymerization temperature can reduce the rate of chain transfer reactions.

    • Non-uniform Initiation:

      • Solution: Ensure the initiator is completely dissolved and evenly distributed throughout the reaction mixture before initiating the polymerization by heating. A gradual addition of the initiator over time can sometimes lead to better control.

    • Trommsdorff Effect (Gel Effect):

      • Solution: In bulk or concentrated solution polymerizations, the viscosity can increase significantly, leading to a reduction in the termination rate and a rapid increase in polymerization rate and PDI.[8] Conducting the polymerization in a more dilute solution can mitigate this effect.

    • Consider Controlled Radical Polymerization (CRP):

      • Solution: For applications requiring well-defined polymers with low PDI, consider using CRP techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[9] These methods offer much better control over the polymer architecture.

Issue 3: Inconsistent Copolymer Composition

  • Q: The composition of my MMI copolymer is different from the monomer feed ratio. How can I control the copolymer composition?

  • A: The difference between copolymer composition and monomer feed ratio is due to the different reactivity ratios of the comonomers.

    • Understanding Reactivity Ratios:

      • Solution: The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. For the MMI (M1) and MMA (M2) system, the reactivity ratios have been reported. For instance, in one study, rMMI was found to be lower than rMMA, indicating that MMA is more reactive and will be incorporated into the copolymer at a faster rate.[10]

    • Achieving Uniform Composition:

      • Solution: To obtain a copolymer with a more uniform composition, you can use a semi-batch or continuous addition process where the more reactive monomer is fed into the reactor over time to maintain a relatively constant monomer ratio in the reaction mixture.

Data Presentation

Table 1: Reactivity Ratios for Copolymerization of Itaconate Derivatives with Common Comonomers

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Polymerization Conditions
This compound (MMI)Methyl Methacrylate (MMA)0.16 ± 0.091.08 ± 0.5Solution in benzene at 70°C[10]
Itaconic Anhydride (ITA)Methyl Methacrylate (MMA)1.35 ± 0.110.22 ± 0.22Solution at 60°C[10][11]
Itaconic Anhydride (ITA)Methyl Methacrylate (MMA)0.99 ± 0.400.18 ± 0.7Bulk at 70°C[10]
This compound (MMI)Styrene (S)--Solution in various solvents

Note: Reactivity ratios can vary with reaction conditions such as temperature and solvent.

Table 2: Effect of Initiator and Temperature on Itaconate Polymerization

Polymerization SystemInitiatorInitiator Conc.Temperature (°C)Conversion/YieldObservations
Dibutyl Itaconate (DBI) EmulsionPotassium PersulfateStandard Amount60Low (~1%)Insufficient initiation
Dibutyl Itaconate (DBI) EmulsionPotassium PersulfateDouble Amount60Improved (~24%)Higher initiator concentration increases yield[12]
Dibutyl Itaconate (DBI) EmulsionVA-044Standard Amount60High (~90%)Water-soluble azo initiators can be very effective[12]
Dibutyl Itaconate/MMA/BARedox Initiator-50-90>90% (optimal at 75°C)Temperature affects depropagation and conversion[1]

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of this compound (MMI) with Methyl Methacrylate (MMA)

Materials:

  • This compound (MMI), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Nitrogen or Argon gas

  • Precipitation non-solvent (e.g., methanol or hexane)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask, dissolve the desired amounts of MMI and MMA in the chosen solvent. A typical total monomer concentration is in the range of 1-2 M.

  • Initiator Addition: Add the initiator, AIBN. The amount of initiator is typically 0.5-2.0 mol% with respect to the total moles of monomers.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with continuous stirring.

  • Termination and Isolation: Cool the reaction mixture to room temperature. To isolate the copolymer, slowly pour the viscous solution into a large excess of a stirred non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to ensure high purity.

  • Drying: Dry the final copolymer product in a vacuum oven at 40-50°C until a constant weight is obtained.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Prep Monomer & Initiator Preparation Deoxygenation Deoxygenation (N2/Ar Purge) Monomer_Prep->Deoxygenation Dissolve Polymerization Polymerization (Heating & Stirring) Deoxygenation->Polymerization Heat Isolation Isolation (Precipitation) Polymerization->Isolation Cool & Precipitate Purification Purification (Redissolution & Re-precipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Product Final_Product Drying->Final_Product Pure Copolymer

Caption: Experimental workflow for the solution copolymerization of MMI.

Troubleshooting_Low_Conversion cluster_conditions Reaction Conditions cluster_initiation Initiation cluster_impurities Impurities Start Low Monomer Conversion Check_Time_Temp Check Reaction Time & Temperature Start->Check_Time_Temp Check_Initiator Check Initiator Concentration & Activity Start->Check_Initiator Check_Inhibitors Check for Inhibitors (Monomer Purity, O2) Start->Check_Inhibitors Increase_Time Increase Reaction Time Check_Time_Temp->Increase_Time If too short Adjust_Temp Adjust Temperature (Avoid Extremes) Check_Time_Temp->Adjust_Temp If suboptimal Solution Solution Increase_Time->Solution Improved Conversion Adjust_Temp->Solution Optimize_Initiator Optimize Initiator Concentration Check_Initiator->Optimize_Initiator Optimize_Initiator->Solution Purify_Monomers Purify Monomers Check_Inhibitors->Purify_Monomers If impure Deoxygenate Ensure Proper Deoxygenation Check_Inhibitors->Deoxygenate If O2 present Purify_Monomers->Solution Deoxygenate->Solution

Caption: Troubleshooting flowchart for low monomer conversion in MMI copolymerization.

References

Technical Support Center: Enhancing the Thermal Stability of Monomethyl Itaconate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of monomethyl itaconate (MMI)-based polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
Why is the onset of thermal degradation for my MMI-based polymer lower than expected? 1. Residual Monomer or Solvent: Trapped MMI monomer, solvent, or initiator fragments can volatilize or degrade at lower temperatures. 2. Low Molecular Weight: Shorter polymer chains have a higher concentration of less stable end-groups. 3. Presence of Impurities: Impurities from monomers or reagents can catalyze degradation. 4. Oxidative Degradation: The presence of oxygen during synthesis or analysis can lead to earlier degradation.1. Purification: Ensure thorough purification of the polymer to remove unreacted monomer and solvent. Techniques like precipitation and drying under vacuum are crucial. 2. Optimize Polymerization: Adjust reaction conditions (e.g., initiator concentration, reaction time) to target a higher molecular weight. 3. Monomer Purity: Use highly purified MMI and other comonomers. 4. Inert Atmosphere: Conduct polymerization and thermal analysis under an inert atmosphere (e.g., nitrogen or argon).
My TGA results for the same MMI-polymer sample are inconsistent. What could be the cause? 1. Sample Heterogeneity: The polymer sample may not be homogenous. 2. Instrument Calibration: The TGA instrument may require temperature and mass calibration. 3. Sample Preparation: Variations in sample size, form (powder vs. film), and packing in the TGA pan can affect heat transfer. 4. Heating Rate: Different heating rates can shift the degradation temperature.[1]1. Homogenization: Ensure the sample is homogenous before taking a small portion for analysis. 2. Calibration: Regularly calibrate the TGA instrument according to the manufacturer's guidelines.[2] 3. Standardize Protocol: Use a consistent sample mass (typically 5-10 mg), form, and packing method for all analyses.[1] 4. Consistent Heating Rate: Use the same heating rate for all comparable experiments.
The DSC thermogram of my MMI-copolymer shows a broad or weak glass transition (Tg). Why is this? 1. Low MMI Content: If MMI is a minor component in the copolymer, its effect on the Tg may be subtle. 2. Plasticization Effect: Residual solvent or monomer can act as a plasticizer, broadening the glass transition. 3. Sample Morphology: The physical form and thermal history of the sample can influence the appearance of the Tg.1. Confirm Composition: Verify the copolymer composition using techniques like NMR spectroscopy. 2. Thorough Drying: Ensure the sample is completely dry before DSC analysis. 3. Controlled Thermal History: Perform a heat-cool-heat cycle in the DSC to erase previous thermal history and obtain a more defined Tg on the second heating scan.[3]
How can I improve the overall thermal stability of my MMI-based polymers? 1. Copolymerization: The inherent thermal stability is often dictated by the polymer backbone. 2. Lack of Stabilizers: The polymer may be susceptible to thermo-oxidative degradation without protective additives.1. Comonomer Selection: Copolymerize MMI with monomers known to form thermally stable polymers, such as styrene. The thermal degradation of copolymers often occurs at temperatures intermediate to those of the respective homopolymers.[4] 2. Incorporate Stabilizers: Add thermal stabilizers or antioxidants to the polymer formulation. These additives can interrupt the degradation cycle.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation mechanism for polymers based on itaconic acid and its esters?

A1: The thermal degradation of poly(itaconic acid) derivatives typically involves a multi-step process. This can include the decomposition of the ester side chains, followed by scission of the main polymer backbone.[6] For some itaconate polymers, depolymerization is the predominant degradation pathway.[7]

Q2: Which analytical techniques are essential for evaluating the thermal stability of MMI-based polymers?

A2: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[8] DSC measures the heat flow to or from a sample as it is heated or cooled, which is used to determine the glass transition temperature (Tg) and melting point (Tm), if applicable.[9]

Q3: How does copolymerization of MMI with other monomers, like styrene or methyl methacrylate, affect thermal stability?

A3: Copolymerization can significantly enhance thermal stability. For instance, copolymers of n-alkyl itaconates with styrene have been shown to be stable up to approximately 300°C.[10] The thermal stability of copolymers generally increases with a higher molar fraction of the more thermally stable comonomer, such as methyl methacrylate.[11]

Q4: What types of thermal stabilizers can be used for MMI-based polymers?

A4: While research specifically on stabilizers for MMI-based polymers is ongoing, general-purpose thermal stabilizers for polyesters and polyacrylates can be effective. These include primary antioxidants (e.g., hindered phenols) that scavenge free radicals and secondary antioxidants (e.g., phosphites) that decompose hydroperoxides.[12] The choice of stabilizer will depend on the specific polymer structure and its intended application.

Q5: What is a typical temperature range for the glass transition (Tg) of MMI-based polymers?

A5: The glass transition temperature of MMI-based polymers can vary widely depending on the comonomer and the polymer's molecular weight. For example, polymethacrylimide (PMMI), which has a related structure, exhibits a high Tg of around 176°C.[13] Copolymers will have a Tg that is influenced by the Tg of the respective homopolymers and the copolymer composition.

Data Presentation

The following tables summarize quantitative data on the thermal properties of various itaconate-based polymers from the literature.

Table 1: Thermal Decomposition Temperatures (from TGA) of Itaconate Copolymers

Polymer SystemOnset Decomposition Temp (°C)Temperature of Max. Decomposition Rate (°C)Analysis Atmosphere
Poly(n-hexyl itaconate-co-styrene)~300Not ReportedNot Specified
Poly(n-octyl itaconate-co-styrene)~300Not ReportedNot Specified
Poly(acrylonitrile-co-itaconic acid/Co(NO₃)₂)>300Not ReportedNot Specified
Poly(dibutyl itaconate-co-butadiene) (Itaconate segment)Not Reported383.5Nitrogen
Poly(dibutyl itaconate-co-butadiene) (Butadiene segment)Not Reported447.1Nitrogen

Note: The thermal stability of copolymers is highly dependent on their composition.

Table 2: Glass Transition Temperatures (from DSC) of Itaconate-Based Polymers

PolymerGlass Transition Temperature (Tg) (°C)Notes
Polymethacrylimide (PMMI)175.8Second heating scan.[13]
Poly(diethyl itaconate-co-monobutyl itaconate)Not specified, higher than P1-
Poly(dibutyl itaconate-co-monobutyl itaconate) (P1)Lower than P2-

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Objective: To determine the onset and maximum rate of thermal decomposition of an MMI-based polymer.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Tare a clean, empty TGA pan (typically aluminum or platinum).

    • Place 5-10 mg of the dried polymer sample into the pan.[1]

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.[13]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is often determined as the temperature at which 5% mass loss occurs (T₅).

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[13]

2. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

  • Objective: To measure the glass transition temperature of an MMI-based polymer.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.[10]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample to a temperature well above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen purge. This is the first heating scan.[9]

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at 10°C/min. This is the second heating scan.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.

    • The Tg is typically reported as the midpoint of this transition from the second heating scan, as this scan reflects the properties of the material after erasing its previous thermal history.[14]

3. Incorporation of Thermal Stabilizers

  • Objective: To prepare an MMI-based polymer with enhanced thermal stability.

  • Method: Solution blending is a common method for incorporating additives.

  • Procedure:

    • Dissolve the MMI-based polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform) to form a solution of a specific concentration (e.g., 10% w/v).

    • Dissolve the desired amount of thermal stabilizer (e.g., 0.5-2% by weight of the polymer) in a small amount of the same solvent.

    • Add the stabilizer solution to the polymer solution and stir until homogeneous.

    • Cast the solution into a petri dish or onto a glass plate and allow the solvent to evaporate slowly in a fume hood.

    • Dry the resulting polymer film under vacuum to remove any residual solvent.

    • Analyze the thermal stability of the stabilized polymer using TGA and compare the results to the unstabilized polymer.

Visualizations

G Signaling Pathway for Thermal Degradation of MMI-Based Polymers Polymer MMI-Based Polymer Initiation Initiation (Chain Scission, H-abstraction) Polymer->Initiation Heat Heat Heat->Initiation Oxygen Oxygen (if present) Oxygen->Initiation Propagation Propagation (Radical Reactions) Initiation->Propagation Free Radicals Propagation->Propagation Chain Reactions Termination Termination Propagation->Termination Degradation Degraded Products (Volatiles, Char) Propagation->Degradation Termination->Degradation

Caption: Thermal degradation pathway of MMI-polymers.

G Experimental Workflow for Thermal Stability Analysis Start Start: MMI-Based Polymer Synthesis Purification Purification and Drying Start->Purification Characterization Structural Characterization (NMR, GPC) Purification->Characterization TGA TGA Analysis Characterization->TGA DSC DSC Analysis Characterization->DSC Data_Analysis Data Analysis: Determine Td and Tg TGA->Data_Analysis DSC->Data_Analysis End End: Assess Thermal Stability Data_Analysis->End

Caption: Workflow for thermal stability assessment.

G Troubleshooting Logic for Low Thermal Stability Start Low Thermal Stability Observed in TGA? Check_Purity Check for Residuals? (Monomer, Solvent) Start->Check_Purity Check_MW Low Molecular Weight? Check_Purity->Check_MW No Solution_Purify Action: Improve Purification Check_Purity->Solution_Purify Yes Check_Oxidation Possibility of Oxidation? Check_MW->Check_Oxidation No Solution_Optimize Action: Optimize Polymerization Check_MW->Solution_Optimize Yes Solution_Inert Action: Use Inert Atmosphere Check_Oxidation->Solution_Inert Yes Solution_Stabilizer Action: Add Stabilizers Check_Oxidation->Solution_Stabilizer No

References

Troubleshooting low incorporation of itaconate esters in copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low incorporation of itaconate esters in copolymers.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of itaconate esters into my copolymers consistently low?

Low incorporation of itaconate esters is a common issue stemming from several inherent characteristics of the monomer. The primary reasons include:

  • Low Propagation Rate: Itaconate esters exhibit significantly lower propagation rate coefficients (k_p) compared to more common comonomers like acrylates and methacrylates.[1][2][3][4] This is largely attributed to the steric hindrance caused by the bulky ester groups surrounding the vinyl functionality, which impedes radical propagation.[3][5]

  • Depropagation: The polymerization of itaconate esters is a reversible reaction. At temperatures above 60°C, the rate of depropagation can become significant, leading to a lower net rate of polymerization and limiting the final monomer conversion.[1][2][3][5][6] The ceiling temperature for itaconate polymerization is around 110°C.[3][5]

  • Unfavorable Reactivity Ratios: The reactivity ratios of itaconate esters with many comonomers can be unfavorable, leading to the preferential incorporation of the comonomer and resulting in a copolymer that is not statistically random.[3][4]

  • Side Reactions: Chain transfer reactions to the itaconate monomer or solvent can lead to the formation of low molecular weight polymers and reduce the overall incorporation.[2][5][7] Additionally, isomerization of itaconic acid derivatives to the less reactive mesaconic or citraconic forms can occur, especially at elevated temperatures.[8][9][10]

Q2: What are typical reactivity ratios for itaconate esters with common comonomers?

Reactivity ratios are crucial for predicting copolymer composition. However, reported values for itaconate esters can vary in the literature. Below is a summary of some reported reactivity ratios.

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Temperature (°C)Reference
Dibutyl Itaconate (DBI)Butyl Acrylate (BA)1.260.5060[1][2]
ItaconatesAcrylates1.500.54N/A[6]
Dibutyl Itaconate (DBI)Butyl Acrylate (BA)0.760.5950[11]
Dibutyl Itaconate (DBI)Butyl Acrylate (BA)0.680.6870[11]
Dibutyl Itaconate (DBI)Methyl Methacrylate (MMA)0.383.5370[11]

Q3: How can I increase the incorporation of itaconate esters in my copolymerization?

Several strategies can be employed to improve the incorporation of itaconate esters:

  • Copolymerize with a Highly Reactive Monomer: Utilizing a comonomer with a high propagation rate, such as an acrylate, can increase the overall reaction rate and facilitate higher monomer conversions.[1][2][6]

  • Optimize Reaction Temperature: Lowering the reaction temperature (below 80°C) can minimize depropagation and reduce the likelihood of side reactions like isomerization.[3][5][7] However, this will also slow down the already low propagation rate, so a balance must be found.

  • Utilize a Seeded Semibatch Emulsion Polymerization: This technique allows for controlled addition of the monomers, which can help to overcome issues related to unfavorable reactivity ratios and achieve a more uniform copolymer composition.[3][5] High incorporation of dibutyl itaconate (>90%) has been achieved using this method.[3][4]

  • Choose an Appropriate Initiator System: A redox initiator system can be effective for polymerizing at lower temperatures, which helps to mitigate depropagation.[3]

  • Consider Monomer Modification: A more advanced approach involves the chemical modification of the itaconate monomer. For example, converting the itaconate to a methacrylate-functionalized monomer can dramatically improve its polymerization kinetics, leading to high conversions and well-defined polymers.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Overall Monomer Conversion
Possible Cause Suggested Solution
Depropagation at high temperatures. Lower the reaction temperature to below 80°C. Consider using a lower temperature initiation system, such as a redox initiator.[3][5]
Inherently low propagation rate of the itaconate ester. Increase the proportion of a more reactive comonomer, like an acrylate, in the feed. This will increase the overall rate of polymerization.[1][2]
Inhibitors present in monomers. Ensure monomers are purified to remove inhibitors before use.
Insufficient initiator concentration or decomposition. Increase the initiator concentration or choose an initiator with a suitable half-life at the reaction temperature.
Issue 2: Copolymer Composition Does Not Match Feed Ratio
Possible Cause Suggested Solution
Unfavorable reactivity ratios. Consult the reactivity ratio table to understand the expected copolymer composition drift. Employ a seeded semibatch polymerization to control the monomer feed and maintain a more constant monomer ratio in the reaction medium.[5]
Significant depropagation of the itaconate monomer. As depropagation is more significant for itaconates, this can lead to a lower incorporation than predicted by simple copolymerization models. Lowering the temperature can help.[1][2]
Inaccurate analysis of copolymer composition. Use a reliable analytical technique such as ¹H NMR spectroscopy to determine the copolymer composition accurately.
Issue 3: Low Molecular Weight of the Final Copolymer
Possible Cause Suggested Solution
Chain transfer reactions. Chain transfer to the itaconate monomer or the solvent can limit the molecular weight.[2][5][7] Reduce the reaction temperature to minimize these side reactions.[7] Consider using a solvent with a lower chain transfer constant.
High initiator concentration. A higher initiator concentration leads to more polymer chains being initiated, which can result in lower overall molecular weight. Optimize the initiator concentration.

Experimental Protocols

Protocol 1: Determination of Reactivity Ratios via ¹H NMR Spectroscopy

This protocol outlines a method for determining the reactivity ratios of an itaconate ester (M1) and a comonomer (M2).

Materials:

  • Itaconate ester (M1), purified

  • Comonomer (M2), purified

  • Free radical initiator (e.g., AIBN)

  • Solvent (e.g., dioxane, toluene)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trioxane)

  • Nitrogen source

Procedure:

  • Prepare a series of stock solutions with varying molar ratios of M1 and M2 (e.g., 75:25, 50:50, 25:75) in the chosen solvent.

  • Add a known amount of the internal standard and the initiator to each solution.

  • Transfer the solutions to NMR tubes and purge with nitrogen for 10-15 minutes to remove oxygen.

  • Seal the NMR tubes.

  • Acquire an initial ¹H NMR spectrum (t=0) for each sample to determine the precise initial monomer concentrations.

  • Place the NMR tubes in a preheated oil bath or heating block at the desired reaction temperature.

  • Periodically remove the tubes, quench the reaction by rapid cooling, and acquire ¹H NMR spectra to monitor the conversion of each monomer over time. Aim for low conversions (<10%) for accurate determination using terminal models.

  • Integrate the characteristic peaks of each monomer and the internal standard to calculate the monomer concentrations at different time points.

  • Use the conversion data and the initial monomer feed ratios to calculate the copolymer composition.

  • Apply a suitable model (e.g., Mayo-Lewis, Fineman-Ross, or non-linear least-squares fitting) to the data to determine the reactivity ratios, r1 and r2.[11]

Protocol 2: Seeded Semibatch Emulsion Polymerization for High Itaconate Incorporation

This protocol describes a method to achieve high incorporation of an itaconate ester (e.g., Dibutyl Itaconate - DBI) with comonomers like Methyl Methacrylate (MMA) and Butyl Acrylate (BA).[3][5]

Materials:

  • Monomers: MMA, BA, DBI

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator system: Redox pair (e.g., ammonium persulfate and sodium metabisulfite)

  • Deionized water

  • Buffer (e.g., sodium bicarbonate)

  • Reaction vessel with stirrer, condenser, nitrogen inlet, and feeding pumps

Procedure:

  • Seed Synthesis (Batch Step):

    • To the reaction vessel, add deionized water, surfactant, and buffer.

    • Purge with nitrogen for 30 minutes while stirring.

    • Heat the reactor to the desired temperature (e.g., 70-80°C).

    • Add a small portion of the MMA and BA monomers to form the seed particles.

    • Add the initiator to start the polymerization and allow it to proceed for a set time (e.g., 30 minutes) to form a stable seed latex.

  • Semicontinuous Feeding (Semibatch Step):

    • Prepare a pre-emulsion of the remaining MMA, BA, and the DBI monomer with water and surfactant.

    • Continuously feed the pre-emulsion and the initiator solution into the reactor over a period of several hours (e.g., 3-4 hours) using separate pumps. The feed rate should be controlled to maintain a stable reaction and temperature.

    • The controlled feed of the less reactive itaconate ester alongside the more reactive acrylates helps to ensure its incorporation into the growing polymer chains.

  • Chaser Step:

    • After the feed is complete, add a small amount of initiator to polymerize any residual monomer.

    • Maintain the reaction temperature for an additional 1-2 hours to ensure high conversion.

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • Analyze the final latex for monomer conversion (e.g., by gravimetry or gas chromatography) and copolymer composition (e.g., by ¹H NMR).

Visualizations

Troubleshooting_Workflow Start Low Itaconate Incorporation Check_Conversion Check Overall Monomer Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Problem Identified Check_Temp Is Temperature > 60-80°C? Low_Conversion->Check_Temp Yes Check_Composition Check Copolymer Composition Low_Conversion->Check_Composition No Lower_Temp Lower Temperature Use Redox Initiator Check_Temp->Lower_Temp Yes Increase_Comonomer Increase Reactive Comonomer Ratio Check_Temp->Increase_Comonomer No End Improved Incorporation Lower_Temp->End Increase_Comonomer->End Composition_Mismatch Composition Mismatch Check_Composition->Composition_Mismatch Problem Identified Use_Semibatch Use Seeded Semibatch Polymerization Composition_Mismatch->Use_Semibatch Yes Check_MW Check Molecular Weight Composition_Mismatch->Check_MW No Use_Semibatch->End Low_MW Low Molecular Weight Check_MW->Low_MW Problem Identified Reduce_Temp_Solvent Lower Temperature Change Solvent Low_MW->Reduce_Temp_Solvent Yes Low_MW->End No Reduce_Temp_Solvent->End

Caption: Troubleshooting workflow for low itaconate ester incorporation.

Seeded_Semibatch_Workflow Start Start Seed_Step 1. Seed Synthesis (Batch) - H2O, Surfactant, Buffer - Small amount of MMA/BA - Initiator Start->Seed_Step Feed_Step 2. Semicontinuous Feed - Pre-emulsion (MMA, BA, DBI) - Initiator Solution - Controlled Feed Rate Seed_Step->Feed_Step Stable Seed Formed Chaser_Step 3. Chaser Step - Add extra initiator - Hold at temperature Feed_Step->Chaser_Step Feed Complete End 4. Cool and Analyze - High Incorporation Copolymer Chaser_Step->End High Conversion Achieved

Caption: Workflow for seeded semibatch emulsion polymerization.

References

Methods to control the molecular weight of poly(monomethyl itaconate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(monomethyl itaconate), with a focus on controlling its molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

A1: The molecular weight of poly(this compound) (PMMI) can be controlled through several polymerization techniques. The main approaches are:

  • Controlled Radical Polymerization (CRP): These techniques offer more precise control over polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[4][5] The most common CRP methods for itaconates are:

    • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.[6]

    • Atom Transfer Radical Polymerization (ATRP).[7][8]

Q2: Why is my free radical polymerization of this compound resulting in low molecular weight polymers and low conversions?

A2: Itaconic acid and its derivatives, including this compound, are known to be less reactive in free radical polymerization compared to other vinyl monomers.[4][5] This sluggishness can lead to low molar masses and conversions.[5] The reasons are attributed to a combination of steric hindrance and electronic effects.[4][5] Additionally, chain transfer reactions to the monomer can occur, which would limit the final molecular weight.[4] To achieve higher molecular weights, optimization of initiator concentration and temperature is crucial, or the use of controlled radical polymerization techniques is recommended.[9]

Q3: Can I use Atom Transfer Radical Polymerization (ATRP) for this compound?

A3: Yes, ATRP can be used for the polymerization of itaconate derivatives.[4] For instance, poly(this compound) has been successfully grafted from graphene oxide using activators regenerated by electron transfer (ARGET-ATRP), a variant of ATRP.[7] However, direct ATRP of itaconic acid can be challenging due to the formation of complexes between the copper catalyst and the deprotonated monomer, which disrupts polymerization control.[10] Using esterified derivatives like this compound mitigates this issue.

Q4: How does a Chain Transfer Agent (CTA) help in controlling the molecular weight?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Molecular weight is too high. 1. Initiator concentration is too low in FRP. 2. Insufficient chain transfer agent (CTA) in FRP. 3. Incorrect ratio of monomer to RAFT agent (too high) in RAFT polymerization.1. Increase the initiator concentration.[11] 2. Increase the concentration of the CTA. 3. Decrease the monomer-to-RAFT agent ratio.
Molecular weight is too low. 1. Initiator concentration is too high in FRP.[10] 2. Excessive amount of chain transfer agent (CTA) in FRP. 3. Incorrect ratio of monomer to RAFT agent (too low) in RAFT polymerization. 4. High reaction temperature leading to increased termination or chain transfer.[12]1. Decrease the initiator concentration.[1] 2. Reduce the concentration of the CTA. 3. Increase the monomer-to-RAFT agent ratio. 4. Optimize the reaction temperature; lower temperatures may be beneficial.
Broad molecular weight distribution (High Polydispersity Index - PDI). 1. Lack of control in conventional FRP. 2. Impurities in the monomer or solvent. 3. Poor control over the polymerization in CRP (e.g., catalyst poisoning in ATRP, inappropriate RAFT agent).1. Switch to a controlled radical polymerization technique like RAFT or ATRP for narrower PDI.[4][9] 2. Purify the monomer and solvents before use. 3. In RAFT, ensure the chosen RAFT agent is suitable for itaconate polymerization.[6] In ATRP, ensure the catalyst system is active and not poisoned.
Low monomer conversion. 1. Itaconic acid derivatives are known for sluggish polymerization.[5] 2. Insufficient initiator or initiator decomposition at the reaction temperature. 3. Reaction time is too short.1. Consider using CRP techniques, which can achieve higher conversions.[10] 2. Select an initiator with an appropriate half-life for the chosen reaction temperature and consider increasing its concentration. 3. Increase the polymerization time.

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization

MonomerInitiatorInitiator Concentration (mol%)Polymerization Temperature (°C)Resulting Molecular Weight PropertyReference
β-Monomethyl itaconateBenzoyl peroxide0.2575ηsp/C = 0.35[1]
β-Monomethyl itaconateBenzoyl peroxide0.5075ηsp/C = 0.38[1]
β-Monomethyl itaconateBenzoyl peroxide0.7575ηsp/C = 0.37[1]
Diethyl itaconate (DEI) & Monobutyl itaconate (MBI)VA-044Standard amount60Mn = 23,200 g/mol [10]
Diethyl itaconate (DEI) & Monobutyl itaconate (MBI)VA-044Double amount60Mn = 3,500 g/mol [10]

Note: ηsp/C is the specific viscosity, which is related to the molecular weight.

Table 2: Controlled Polymerization Methods for Itaconate Derivatives

Polymerization MethodMonomerKey Control ParameterOutcomeReference
RAFTDi-n-butyl itaconate, N-phenylitaconimideRatio of [Monomer]:[RAFT Agent]Linear increase of number-average molecular weight with conversion; narrow molecular weight distributions.[6]
ATRPDimethyl itaconateRatio of [Monomer]:[Initiator]:[Catalyst]Linear increase of number-average molecular weight with conversion up to ~50%; low dispersity.[8]
ARGET-ATRPThis compoundRatio of [Monomer]:[Initiator]:[Catalyst]Synthesis of well-defined polymer brushes.[7]

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

  • Materials: this compound (MMI), radical initiator (e.g., benzoyl peroxide or AIBN), solvent (e.g., bulk or a suitable solvent like dioxane).

  • Procedure: a. Place the desired amount of MMI into a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. b. If not a bulk polymerization, add the solvent. c. Add the calculated amount of the radical initiator. The amount will influence the final molecular weight (see Table 1). d. De-gas the mixture by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit polymerization. e. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stir. f. Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). g. To terminate the reaction, cool the flask in an ice bath. h. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or hexane). i. Filter the precipitated polymer and dry it under vacuum to a constant weight. j. Characterize the polymer for molecular weight and PDI using techniques like Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound

  • Materials: this compound (MMI), RAFT agent (e.g., a dithiobenzoate or trithiocarbonate suitable for acrylic monomers), radical initiator (e.g., AIBN), solvent (e.g., dioxane or DMF).

  • Procedure: a. In a reaction flask, dissolve the MMI, the RAFT agent, and the initiator in the solvent. The ratio of [MMI]:[RAFT Agent] is the primary determinant of the target molecular weight. The initiator concentration is typically much lower than the RAFT agent concentration. b. De-gas the solution by performing at least three freeze-pump-thaw cycles or by bubbling with nitrogen for 30-60 minutes. c. Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C). d. Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or other suitable methods. e. Once the desired conversion is reached, stop the polymerization by cooling the reaction and exposing it to air. f. Purify the polymer by precipitation into a non-solvent. g. Dry the polymer under vacuum. h. Analyze the molecular weight and PDI by GPC. The molecular weight should show a linear increase with monomer conversion.[6]

Visualizations

G cluster_0 Troubleshooting Molecular Weight Control cluster_1 MW Too High cluster_2 MW Too Low start Problem: Incorrect Molecular Weight (MW) q1 Is the MW too high or too low? start->q1 cause_high1 Low Initiator / High Monomer Ratio q1->cause_high1 Too High cause_low1 High Initiator / Low Monomer Ratio q1->cause_low1 Too Low cause_high2 Insufficient Chain Transfer Agent (CTA) cause_high1->cause_high2 cause_high3 Incorrect [Monomer]:[RAFT Agent] Ratio cause_high2->cause_high3 sol_high1 Increase Initiator or Decrease Monomer cause_high3->sol_high1 sol_high2 Increase CTA Concentration sol_high1->sol_high2 sol_high3 Decrease [Monomer]:[RAFT Agent] Ratio sol_high2->sol_high3 cause_low2 Excessive Chain Transfer Agent (CTA) cause_low1->cause_low2 cause_low3 Incorrect [Monomer]:[RAFT Agent] Ratio cause_low2->cause_low3 sol_low1 Decrease Initiator or Increase Monomer cause_low3->sol_low1 sol_low2 Decrease CTA Concentration sol_low1->sol_low2 sol_low3 Increase [Monomer]:[RAFT Agent] Ratio sol_low2->sol_low3

Caption: Troubleshooting workflow for molecular weight control.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process I Initiator R Primary Radical (R•) I->R Decomposition P_radical Propagating Radical (Pn•) R->P_radical + Monomer M Monomer RAFT_agent RAFT Agent (Z-C(=S)S-R') Intermediate RAFT Adduct Radical RAFT_agent->Intermediate P_radical->P_radical + Monomer (Propagation) Dormant Dormant Species (Pn-S-C(=S)Z) P_radical->Dormant Deactivation P_radical->Intermediate + RAFT Agent Dormant->P_radical Activation (+Pm•) Intermediate->P_radical Intermediate->Dormant Fragmentation

Caption: Simplified mechanism of RAFT polymerization.

ATRP_Mechanism Dormant Dormant Species (P-X) Radical Propagating Radical (P•) Dormant->Radical Activation (ka) Radical->Dormant Deactivation (kdeact) Radical->Radical + Monomer (Propagation) Deactivator Deactivator (X-Cu(II)L) Activator Activator (Cu(I)L) Activator->Deactivator Oxidation Deactivator->Activator Reduction

Caption: Core equilibrium in Atom Transfer Radical Polymerization.

References

Technical Support Center: Monomethyl Itaconate Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monomethyl itaconate (MMI). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of MMI in various reaction media. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (MMI)?

A1: this compound is a white crystalline solid. Its solubility is influenced by the solvent's polarity, temperature, and pH. It is generally considered sparingly soluble in many common solvents. For instance, its solubility in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS, pH 7.2) is in the range of 1-10 mg/mL[1]. However, under specific conditions, its solubility in DMSO can be significantly increased to 100 mg/mL with the use of ultrasonication and fresh, anhydrous DMSO[2]. MMI is also soluble in methanol.

Q2: How does the solubility of MMI compare to its parent compound, itaconic acid?

A2: Itaconic acid, being a dicarboxylic acid, is highly soluble in polar solvents like water and alcohols. For example, the solubility of itaconic acid in water is approximately 80.1 g/L at 20°C, and it is also very soluble in methanol and ethanol, with solubility increasing with temperature[3]. While specific comparative studies are limited, the esterification of one of the carboxylic acid groups in MMI generally reduces its polarity, which can lead to decreased solubility in highly polar solvents like water and increased solubility in less polar organic solvents compared to itaconic acid.

Q3: What is the impact of pH on the solubility of MMI?

A3: The solubility of this compound in aqueous solutions is pH-dependent. As a mono-carboxylic acid, MMI will be more soluble in basic solutions where it can form a more soluble salt. In acidic conditions, it will exist in its less soluble free-acid form. This principle is utilized in experimental protocols where the partial neutralization of MMI with a base like sodium hydroxide (NaOH) is employed to enhance its solubility in aqueous media for reactions such as hydrogel synthesis.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous reaction medium.

  • Initial Steps:

    • Increase Temperature: Gently warming the solution can significantly increase the solubility of MMI. However, be mindful of the thermal stability of other reactants in your mixture.

    • Agitation and Sonication: Continuous stirring or the use of an ultrasonic bath can help to break down crystal lattices and promote dissolution[2].

  • Advanced Troubleshooting:

    • pH Adjustment: For aqueous solutions, incrementally adding a base (e.g., NaOH) to raise the pH can deprotonate the carboxylic acid group of MMI, forming a more soluble salt. Monitor the pH to avoid unwanted side reactions.

    • Co-solvents: Introduce a water-miscible organic solvent, such as ethanol or DMSO, as a co-solvent to increase the overall solvating power of the medium.

Issue 2: I am struggling to dissolve MMI in a non-polar organic solvent for my polymerization reaction.

  • Initial Steps:

    • Solvent Screening: Test the solubility of MMI in a small scale in various non-polar and moderately polar aprotic solvents such as toluene, dioxane, or acetone to find the most suitable one for your reaction.

    • Heat and Agitation: As with aqueous solutions, increasing the temperature and providing vigorous stirring can aid dissolution.

  • Advanced Troubleshooting:

    • Use of a More Polar Co-solvent: If your reaction conditions permit, adding a small amount of a more polar aprotic solvent like DMSO or N,N-dimethylformamide (DMF) can help to dissolve the MMI before diluting with the non-polar solvent.

    • Consider a Different Ester: If solubility remains a significant hurdle, consider using a different monoester of itaconic acid with a longer alkyl chain, which may exhibit better solubility in non-polar environments.

Data Presentation

Table 1: Qualitative and Semi-Quantitative Solubility of this compound (MMI)

SolventSolubility DescriptionConcentration Range (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)Sparingly soluble1 - 10[1]
Dimethyl Sulfoxide (DMSO)Soluble with ultrasonicationup to 100[2]
EthanolSparingly soluble1 - 10[1]
MethanolSolubleNot specified
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly soluble1 - 10[1]
TolueneUsed as a reaction solventNot specified
DioxaneUsed as a reaction solventNot specified[4]

Table 2: Quantitative Solubility of Itaconic Acid in Various Solvents at Different Temperatures (for reference)

SolventTemperature (°C)Solubility ( g/100g solvent)
Water208.3
Methanol2039.5
Ethanol2027.6
Acetone2018.5
Ethyl Acetate205.3
1-Propanol2019.8
2-Propanol2022.1
Acetonitrile204.9

Note: Data for itaconic acid is provided as a proxy to infer potential trends for MMI. Actual solubility of MMI will differ.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of MMI for Hydrogel Synthesis

  • Materials: this compound (MMI), deionized water, 1 M Sodium Hydroxide (NaOH), magnetic stirrer, and pH meter.

  • Procedure:

    • To a beaker with deionized water, add the desired amount of MMI under stirring.

    • Slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH of the solution. Continue adding NaOH until the MMI is fully dissolved and the desired pH for the reaction is achieved.

    • The resulting clear solution is now ready for the addition of other monomers, cross-linkers, and initiators for the hydrogel synthesis.

Protocol 2: General Procedure for Dissolving MMI in an Organic Solvent for Polymerization

  • Materials: this compound (MMI), desired organic solvent (e.g., toluene, dioxane), magnetic stirrer with heating capabilities, condenser.

  • Procedure:

    • Set up a reaction flask with a magnetic stirrer and a condenser.

    • Add the desired organic solvent to the flask.

    • While stirring, gradually add the MMI powder to the solvent.

    • If the MMI does not dissolve at room temperature, gently heat the mixture while continuing to stir. The temperature should be kept below the boiling point of the solvent and should be compatible with the stability of MMI and other reagents.

    • Once the MMI is fully dissolved, cool the solution to the desired reaction temperature before adding other reactants and initiators.

Visualizations

Signaling Pathways Involving Itaconate Derivatives

Itaconate and its derivatives, such as this compound, are known to play a role in regulating inflammatory responses. Below are diagrams illustrating key signaling pathways.

Itaconate_Nrf2_Pathway cluster_cell Macrophage Itaconate Itaconate (or derivative) KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Promotes Transcription

Caption: Itaconate activates the Nrf2 antioxidant pathway.

Itaconate_STING_Pathway cluster_cell Macrophage Itaconate Itaconate (or derivative) STING STING Itaconate->STING Inhibits (Mechanism under investigation) TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Promotes Transcription

Caption: Itaconate negatively regulates the STING pathway.

Experimental Workflow for Improving MMI Solubility

Solubility_Workflow Start Start: MMI Solubility Issue Check_Solvent Identify Solvent Type Start->Check_Solvent Aqueous Aqueous Medium Check_Solvent->Aqueous Aqueous Organic Organic Medium Check_Solvent->Organic Organic Adjust_pH Adjust pH with Base Aqueous->Adjust_pH Use_Cosolvent_Aq Use Water-Miscible Co-solvent Aqueous->Use_Cosolvent_Aq Heat_Agitate Apply Heat & Agitation/Sonication Aqueous->Heat_Agitate Organic->Heat_Agitate Solvent_Screen Screen Different Organic Solvents Organic->Solvent_Screen Use_Cosolvent_Org Use Polar Aprotic Co-solvent Organic->Use_Cosolvent_Org Success MMI Dissolved Adjust_pH->Success Failure Consider Alternative (e.g., different ester) Adjust_pH->Failure Use_Cosolvent_Aq->Success Use_Cosolvent_Aq->Failure Heat_Agitate->Success Heat_Agitate->Failure Solvent_Screen->Success Solvent_Screen->Failure Use_Cosolvent_Org->Success Use_Cosolvent_Org->Failure

Caption: Troubleshooting workflow for MMI solubility.

References

Strategies to improve the mechanical properties of itaconate-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Itaconate-Based Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with itaconate-based polymers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of mechanical properties in your polymer systems.

Section 1: Frequently Asked Questions (FAQs)

Polymer Synthesis & Composition

Q1: My poly(itaconic acid) (PIA) synthesis results in low molecular weight and low conversion. What are the common causes and solutions?

A1: Low molecular weight and conversion are frequent challenges in the radical polymerization of itaconic acid (IA).[1] This is often attributed to the monomer's structure, which can lead to issues like allylic stabilization of radicals and steric hindrance from the two carboxylic acid groups.[2] Historical attempts at IA polymerization often faced these technical hurdles, limiting commercial viability.[3]

  • Troubleshooting Steps:

    • Initiator Concentration: Free radical polymerization of IA often requires a higher concentration of initiator (e.g., persulfates, ~10 mol% relative to the monomer) compared to other vinyl monomers.[2]

    • Reaction Time & Temperature: The polymerization process can be slow, sometimes requiring 24-48 hours at temperatures between 30-60°C.[2]

    • Monomer Concentration: Highly concentrated monomer solutions can become extremely viscous, hindering recovery and potentially favoring decarboxylation. A monomer concentration of 6.2 mol/L or lower is often recommended for practical applications.[4]

    • Alternative Polymerization Methods: Consider multi-step synthesis routes, such as polymerizing itaconic anhydride followed by hydrolysis, which can lead to different polymer structures.[5] Additionally, controlled radical polymerization techniques have been explored to achieve better-defined polymers.[1]

Q2: How does copolymerization affect the mechanical properties of itaconate-based polymers?

A2: Copolymerization is a powerful strategy to tune the mechanical properties of itaconate-based materials. By incorporating other monomers, you can balance properties like stiffness, flexibility, and strength.

  • Improving Flexibility: Copolymerizing dialkyl itaconates with monomers known to produce soft polymers, such as butadiene or isoprene, can create elastomers with excellent elasticity and ductility.[6] For example, poly(dibutyl itaconate-co-butadiene) (PDBIB) has been developed as a bio-based alternative to styrene-butadiene rubber.[7][8]

  • Enhancing Oil and Heat Resistance: For applications requiring high-temperature oil resistance, copolymerizing diethyl itaconate with acrylates (like ethyl acrylate and butyl acrylate) can yield elastomers with properties superior to commercially available acrylate rubbers.[9]

  • Balancing Properties: The ratio of comonomers is critical. For instance, in itaconate-acrylate copolymers, increasing the itaconate content can improve filler dispersion but may reduce thermal stability.[9] The properties can be systematically designed by tailoring the comonomer type and copolymerization ratio.[6]

Mechanical Properties & Enhancement

Q3: My itaconate polymer film is too brittle. How can I increase its elongation at break and toughness?

A3: Brittleness is often a sign of a rigid polymer network. To increase flexibility and toughness (the energy a material can absorb before fracturing), consider the following strategies:

  • Copolymerization with Soft Monomers: As detailed in Q2, incorporating "soft" comonomers like butadiene or longer-chain acrylates can introduce flexibility into the polymer backbone, increasing elongation.[6][9]

  • Adjusting Crosslinking Density: If you are using a crosslinker, reducing its concentration can lead to a less constrained network, allowing for more deformation before failure. However, this may also decrease tensile strength and modulus, so a balance must be found.[10]

  • Plasticization: While not an intrinsic modification, the addition of a compatible plasticizer can increase flexibility. This is common in many polymer systems but must be carefully considered for potential leaching in drug delivery applications.

Q4: How can I increase the tensile strength and stiffness (Young's Modulus) of my itaconate polymer?

A4: Increasing tensile strength and stiffness involves creating a more rigid and robust polymer network.

  • Crosslinking: Introducing crosslinkers creates covalent bonds between polymer chains, significantly enhancing stiffness and strength.[10] Poly(itaconic acid) can be effectively used to crosslink materials like cotton, imparting wrinkle resistance.[11]

  • Incorporation of Nanofillers: Adding nanofillers like carbon black or silica can dramatically improve mechanical properties.[7][12] These fillers act as reinforcing agents within the polymer matrix. For poly(dibutyl itaconate-butadiene) copolymers, reinforcement with silica or carbon black has resulted in tensile strengths exceeding 18 MPa and elongations over 400%.[7][8]

  • Copolymerization with Rigid Monomers: Introducing monomers that create stiff polymer chains, such as N-aryl itaconimides, can enhance the glass transition temperature (Tg) and stiffness of the resulting copolymer.[13]

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Tensile Strength 1. Low molecular weight of the polymer. 2. Insufficient crosslinking. 3. Poor dispersion of fillers. 4. Incompatible comonomer choice.1. Optimize polymerization conditions (initiator/monomer concentration, time, temperature) to increase molecular weight.[2][14] 2. Increase the concentration of the crosslinking agent or introduce a more efficient one.[10] 3. Use a coupling agent (e.g., for silica fillers) or improve mixing protocols to ensure uniform filler dispersion.[7] 4. Select comonomers known to enhance strength, such as those with rigid aromatic groups.[13]
Polymer is Too Brittle (Low Elongation at Break) 1. High crosslink density. 2. High glass transition temperature (Tg). 3. Polymer is highly crystalline.1. Reduce the amount of crosslinker used in the formulation. 2. Copolymerize with a "soft" monomer (e.g., butadiene, isoprene, butyl acrylate) to lower the Tg.[6][9] 3. Tailor the side-chain alkyl length; longer chains can enhance segmental mobility and reduce crystallinity.[6]
Inconsistent Mechanical Properties Between Batches 1. Variation in polymerization conditions. 2. Inconsistent sample preparation for testing. 3. Non-uniform curing or drying. 4. Variation in humidity or temperature during testing.1. Strictly control reaction parameters (temperature, stirring speed, reagent addition rate). 2. Adhere to standardized sample preparation methods (e.g., ASTM D638 for tensile testing) for consistent specimen dimensions.[15][16] 3. Ensure uniform heat distribution during curing and adequate drying time to remove residual solvents.[5] 4. Condition and test samples under controlled environmental conditions (e.g., 23 ± 2 °C, 50 ± 5% relative humidity).[15]
Polymer Fails Prematurely During Tensile Test 1. Presence of voids or defects in the sample. 2. Stress concentrations due to sample geometry. 3. Slippage in the testing machine grips.1. Degas the polymer solution before curing to remove trapped air bubbles. Ensure complete mixing of components. 2. Use standardized dumbbell-shaped specimens (ASTM D638) designed to ensure failure occurs in the gauge section.[15][17] 3. Ensure the sample is securely clamped in the grips of the tensile tester.

Section 3: Data & Protocols

Quantitative Data Summary

The following tables summarize mechanical property data from studies on itaconate-based copolymers, demonstrating the effect of composition and reinforcement.

Table 1: Mechanical Properties of Poly(dibutyl itaconate-co-butadiene) (PDBIB) Nanocomposites

Polymer SystemReinforcing FillerTensile Strength (MPa)Elongation at Break (%)
PDBIB60 (40/60 DBI/Butadiene)Silica> 18> 400
PDBIB70 (30/70 DBI/Butadiene)Carbon Black> 18> 400
PDBIB/SilicaSilica> 19> 450
PDBIB70/Carbon BlackCarbon Black> 18> 350
PDBIB80/Carbon BlackCarbon Black> 18> 350
Data sourced from[7][8]. PDBIB ratios represent the weight ratio of dibutyl itaconate to butadiene.

Table 2: Mechanical Properties of Itaconate-Based Copolyesters

Polymer SystemElastic Modulus (MPa)Tensile Strength (MPa)
PBXI Copolyesters (various compositions)120 - 59817.9 - 51.4
Data sourced from[18]. PBXI are copolyesters containing itaconate segments.
Key Experimental Protocols

Protocol 1: Radical Copolymerization of Dialkyl Itaconate and a Comonomer (General Procedure)

This protocol provides a general framework for synthesizing an itaconate copolymer. Specific amounts, temperatures, and times will vary based on the chosen monomers and desired polymer characteristics.

  • Monomer & Solvent Preparation:

    • Ensure all monomers (e.g., dimethyl itaconate, dibutyl itaconate, comonomer) are purified to remove inhibitors, typically by passing through an inhibitor-removal column.

    • Deoxygenate the solvent (e.g., DMF, dioxane) by purging with an inert gas like argon or nitrogen for at least 15-30 minutes.[19]

  • Reaction Setup:

    • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired molar ratio of the itaconate monomer and the comonomer.[19]

    • Add the deoxygenated solvent to achieve the desired total monomer concentration (e.g., 2 M).[19]

  • Initiation:

    • Add the radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), to the mixture.

    • Deoxygenate the entire reaction mixture by purging with argon or nitrogen for another 15 minutes.[19]

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C).[19]

    • Allow the reaction to proceed under an inert atmosphere for a specified time (e.g., 24 hours).[19]

  • Purification:

    • After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., ethanol, methanol).[19][20]

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.

    • Dry the final polymer product under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.[19]

Protocol 2: Mechanical Property Testing (Tensile Test)

This protocol outlines the standard procedure for evaluating the tensile properties of your polymer films, based on ASTM D638.[15][16]

  • Sample Preparation:

    • Prepare polymer films of uniform thickness (e.g., 3.2 ± 0.4 mm where possible) by methods such as solution casting or compression molding.[15]

    • Cut dumbbell-shaped specimens from the film using a die cutter according to ASTM D638 specifications (e.g., Type IV or V for thin films). This shape is critical to ensure the sample breaks within the narrower gauge area.[15][17]

    • Prepare a minimum of 5 specimens for each material to ensure statistical significance.[15]

  • Conditioning:

    • Condition the specimens for at least 40 hours at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) before testing.[15]

  • Testing Procedure:

    • Use a universal testing machine (e.g., an Instron) equipped with grips appropriate for polymer films.[17]

    • Measure the width and thickness of the gauge section of each specimen accurately.

    • Mount the specimen securely in the grips, ensuring it is aligned with the pull direction.

    • Set the crosshead speed. This speed depends on the material's rigidity; a common starting point for many polymers is 5 to 50 mm/min.[15][17]

    • Start the test, pulling the specimen until it fractures. The machine will record the load (force) and extension (displacement) data.

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the following properties:[16][17]

      • Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before breaking.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Section 4: Visual Guides

Diagrams of Workflows and Relationships

G cluster_0 Troubleshooting Workflow: Low Mechanical Strength Problem Problem: Polymer has low tensile strength or is brittle Check_MW Step 1: Verify Molecular Weight Is it within the expected range? Problem->Check_MW Optimize_Synth Solution: Optimize Polymerization - Increase initiator/time - Lower monomer concentration Check_MW->Optimize_Synth No Check_Comp Step 2: Evaluate Composition Is it a homopolymer? Check_MW->Check_Comp Yes Retest Retest Mechanical Properties Optimize_Synth->Retest Add_Copoly Solution: Introduce Comonomer - 'Soft' for flexibility - 'Hard' for stiffness Check_Comp->Add_Copoly Yes Check_Xlink Step 3: Assess Crosslinking Is the polymer crosslinked? Check_Comp->Check_Xlink No Add_Copoly->Retest Mod_Xlink Solution: Modify Crosslinking - Add/increase for strength - Decrease for flexibility Check_Xlink->Mod_Xlink Check_Filler Step 4: Consider Reinforcement Does it contain fillers? Check_Xlink->Check_Filler Yes Mod_Xlink->Retest Add_Filler Solution: Add/Optimize Fillers - Silica, Carbon Black - Ensure good dispersion Check_Filler->Add_Filler No Check_Filler->Retest Yes Add_Filler->Retest

Caption: Troubleshooting workflow for low mechanical properties.

G cluster_0 Strategies to Improve Mechanical Properties of Itaconate Polymers Copolymerization Copolymerization Strength Increased Tensile Strength & Stiffness Copolymerization->Strength With rigid comonomers Flexibility Increased Flexibility & Elongation Copolymerization->Flexibility With soft comonomers Crosslinking Crosslinking Crosslinking->Strength Nanocomposites Nanocomposite Formation Nanocomposites->Strength Toughness Increased Toughness Nanocomposites->Toughness Strength->Toughness Flexibility->Toughness

Caption: Relationships between strategies and mechanical properties.

References

Validation & Comparative

A Comparative Guide to the Polymerization of Monomethyl Itaconate and Dimethyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) and dimethyl itaconate (DMI) are prominent derivatives of itaconic acid, a bio-based dicarboxylic acid recognized by the U.S. Department of Energy as a key platform chemical. Their potential to generate sustainable polymers with diverse functionalities has garnered significant interest, particularly in the biomedical and pharmaceutical fields. While structurally similar, the presence of a free carboxylic acid group in MMI versus a second methyl ester group in DMI leads to substantial differences in their polymerization behavior and the properties of the resulting polymers. This guide provides an objective, data-driven comparison of MMI and DMI in polymerization, offering insights for material design and application development.

I. Comparison of Polymerization Behavior

The polymerization of itaconic acid derivatives is known to be sluggish compared to structurally related methacrylates, a characteristic attributed to steric hindrance and electronic effects.[1] However, significant differences exist between the mono- and di-esterified forms.

Reactivity and Homopolymerization Rate

This compound exhibits significantly higher reactivity in free-radical polymerization (FRP) compared to dimethyl itaconate. Under similar bulk polymerization conditions (60 °C), β-monoalkyl itaconates can achieve 70% monomer conversion in just 2 hours, whereas DMI reaches only 11% conversion.[2] This lower polymerization rate for DMI is largely due to the steric hindrance caused by the two bulky ester substituents adjacent to the polymerizable double bond.[1]

While conventional FRP often results in low molar masses and conversions for itaconates, controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer enhanced control.[1] For instance, reverse ATRP of DMI has been shown to achieve monomer conversions up to 70% while producing polymers with controlled molecular weights and low dispersity.[3][4]

Copolymerization

Both MMI and DMI can be copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) and various acrylates, to tailor the final polymer properties. The incorporation of a more reactive comonomer can significantly enhance the overall reaction rate.[5] However, the inherent low reactivity of itaconate monomers persists. Studies on the copolymerization of dibutyl itaconate (a DMI analog) with butyl acrylate (BA) determined the reactivity ratios to be r_DBI = 1.26 and r_BA = 0.50, indicating a preference for itaconate incorporation.[5]

Depropagation Effects

A critical factor in the polymerization of itaconates is the low ceiling temperature, which means that at elevated temperatures, the rate of depropagation (the reverse of the polymerization reaction) becomes significant.[5] This equilibrium limits the maximum achievable monomer conversion and molecular weight, particularly in polymerizations conducted above 60-80 °C.

II. Comparison of Resulting Polymer Properties

The distinct chemical nature of the MMI and DMI repeating units imparts unique properties to their respective polymers, poly(this compound) (PMMI) and poly(dimethyl itaconate) (PDMI).

Molecular Weight and Dispersity (Đ)

Free-radical polymerization of itaconates typically yields polymers with low molar masses and broad dispersity (Đ > 2).[1] However, specific conditions can lead to higher molecular weights; for example, bulk FRP of MMI has been reported to produce PMMI with a molar mass of 130,000 g/mol .[6] For DMI, controlled polymerization methods are generally required to achieve high molecular weights and narrow dispersity. Reverse ATRP of DMI has yielded polymers with number average molecular weights (Mn) up to 15,000 g/mol and Đ as low as 1.06.[3][4]

Thermal Properties

The thermal properties, particularly the glass transition temperature (Tg), are crucial for determining a polymer's application range. PDMI has a reported Tg of 368 K (95 °C). The Tg for PMMI is not consistently reported, as strong intermolecular hydrogen bonding from the carboxylic acid groups can obscure the transition, often leading to degradation before a clear Tg is observed in thermogravimetric analysis.[7] For the broader class of poly(dialkyl itaconates), the Tg is observed to decrease as the length of the alkyl side-chain increases.[8]

Functional Group Availability and Post-Polymerization Modification

The most significant distinction for drug development professionals is the functionality of the resulting polymer. PMMI features a pendant carboxylic acid group in each repeating unit. This group is a versatile handle for post-polymerization modification, enabling:

  • Covalent conjugation of drugs, targeting ligands, or imaging agents via amide or ester bond formation.[9]

  • Formation of interpolymers complexes through hydrogen bonding with polybases, useful for creating self-assembled nanostructures or pH-responsive materials.[6]

  • Modulation of solubility and interaction with biological systems.

PDMI, in contrast, lacks this readily available functional group. While the ester groups could potentially be hydrolyzed to generate carboxylic acids, this requires an additional, often harsh, reaction step that can also affect the polymer backbone.

III. Data Summary

The quantitative data comparing the polymerization and resulting properties of MMI and DMI are summarized in the tables below.

Table 1: Comparison of Polymerization Behavior for this compound (MMI) and Dimethyl Itaconate (DMI)

ParameterThis compound (MMI)Dimethyl Itaconate (DMI)Reference(s)
Homopolymerization Reactivity HighLow[2]
Typical FRP Conversion ~70% (in 2h @ 60°C, for monoalkyl)~11% (in 2h @ 60°C)[2]
Controlled Polymerization ApplicableApplicable (e.g., RATRP conversion up to 70%)[1][3][4]
Copolymerization Readily copolymerizes with monomers like MMAReadily copolymerizes with monomers like MMA[8][10]

Table 2: Comparison of Polymer Properties for Poly(this compound) (PMMI) and Poly(dimethyl itaconate) (PDMI)

PropertyPoly(this compound) (PMMI)Poly(dimethyl itaconate) (PDMI)Reference(s)
Key Pendant Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)N/A
Typical Molar Mass (FRP) High (e.g., 130,000 g/mol reported)Low[1][6]
Typical Molar Mass (CRP) High Molar Mass AchievableMn up to 15,000 g/mol reported[1][3][4]
Dispersity (Đ) (CRP) Narrow (Đ < 1.5) achievableNarrow (1.06 - 1.38 reported)[1][3][4]
Glass Transition Temp. (Tg) Not clearly observed; strong H-bonding95 °C (368 K)[7]
Post-Polymerization Potential High (via -COOH group)Limited (requires ester hydrolysis)[6][9]

IV. Experimental Protocols

Below are representative methodologies for the polymerization and characterization of itaconate-based polymers.

Protocol 1: Free-Radical Bulk Polymerization of this compound
  • Monomer Preparation: this compound is synthesized via the esterification of itaconic acid with methanol.[6]

  • Polymerization Setup: Place MMI monomer in a reaction vessel. Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (e.g., 0.3% by weight).[6]

  • Degassing: Seal the vessel and subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization. Backfill with an inert gas like nitrogen or argon.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for a specified duration.[6]

  • Purification: After cooling, dissolve the viscous product in a suitable solvent (e.g., methanol) and precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., diethyl ether).[11]

  • Drying: Collect the purified polymer by filtration and dry under vacuum at an elevated temperature (e.g., 50 °C) until a constant weight is achieved.[12]

Protocol 2: Characterization of Polymers
  • Molecular Weight Determination: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The system is typically calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Thermal Analysis: The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC). Samples are typically subjected to a heat-cool-heat cycle under a nitrogen atmosphere to erase thermal history, with the Tg determined from the second heating scan.[8]

  • Structural Confirmation: The chemical structure of the monomers and resulting polymers is confirmed using Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[6][11]

V. Visualizations

Monomer and Polymer Structures

G cluster_mmi This compound (MMI) cluster_dmi Dimethyl Itaconate (DMI) cluster_pmmi Poly(this compound) (PMMI) Unit cluster_pdmi Poly(dimethyl itaconate) (PDMI) Unit mmi pmmi mmi->pmmi Polymerization dmi pdmi dmi->pdmi Polymerization

Caption: Chemical structures of MMI and DMI monomers and their polymer repeating units.

General Workflow for Free-Radical Polymerization

G start Monomer + Initiator degas Degas (Freeze-Pump-Thaw) start->degas polymerize Heat to T (Polymerization) degas->polymerize purify Dissolve & Precipitate polymerize->purify dry Vacuum Dry purify->dry characterize Characterize (SEC, DSC, NMR) dry->characterize

Caption: A typical experimental workflow for free-radical polymerization.

Post-Polymerization Modification Potential

G cluster_pmmi PMMI: High Reactivity cluster_pdmi PDMI: Limited Reactivity PMMI PMMI Backbone with -COOH PMMI_Drug Conjugated Polymer (Amide Bond) PMMI->PMMI_Drug Amidation (Direct Reaction) Drug Drug-NH2 (Amine) Drug->PMMI_Drug PDMI PDMI Backbone with -COOCH3 Hydrolysis Hydrolysis (Additional Step) PDMI->Hydrolysis PDMI_COOH PDMI Backbone with -COOH Hydrolysis->PDMI_COOH Generates -COOH

Caption: Comparison of post-polymerization modification pathways for PMMI and PDMI.

References

In Vivo Validation of Itaconate Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of itaconic acid (IA) and its cell-permeable derivatives, dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI). While the initial focus of this guide was on monomethyl itaconate (MMI), a comprehensive literature search revealed a notable lack of specific in vivo studies validating its anti-inflammatory properties. Therefore, this guide pivots to the more extensively researched itaconate-related compounds to provide a valuable resource for the scientific community. We will delve into the experimental data from various preclinical models, detail the methodologies employed, and visualize the key signaling pathways involved.

Comparative Efficacy of Itaconate and Its Derivatives in Preclinical Models

The anti-inflammatory potential of itaconic acid and its derivatives has been investigated in several mouse models of inflammatory diseases. The following tables summarize the key findings, dosages, and outcomes.

Table 1: In Vivo Anti-inflammatory Effects of Itaconic Acid, Dimethyl Itaconate (DMI), and 4-Octyl Itaconate (4-OI)

CompoundAnimal ModelDosage and AdministrationKey Anti-inflammatory EffectsReference
Itaconic Acid (IA) LPS-induced endotoxemia1 g/kg, intraperitoneal (i.p.)Increased IL-10 production. Did not suppress IFNγ and IL-1β.[1][1](--INVALID-LINK--)
Dimethyl Itaconate (DI) LPS-induced sepsis1 g/kg, i.p.Suppressed systemic production of IFNγ and IL-1β; increased IL-10. Ameliorated lung injury and improved survival rate.[1](--INVALID-LINK--)
Imiquimod-induced psoriasis-like skin inflammationDaily i.p. injectionsAmeliorated skin pathology with no significant changes in scaling or edema. Reduced levels of IκBζ in the IL-17 pathway.[2][3][4][2](5--INVALID-LINK--,--INVALID-LINK--
Experimental Autoimmune Encephalomyelitis (EAE)400 mg/kg, daily i.p.Ameliorated disease severity, mitigated blood-brain barrier disruption, and suppressed microglia activation.[6][6](--INVALID-LINK--)
4-Octyl Itaconate (4-OI) LPS-induced sepsis25-50 mg/kg, i.p.Significantly reduced mortality in a dose-dependent manner. Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and macrophage infiltration in the lungs.[7][8][7](9--INVALID-LINK--
LPS-induced Acute Lung Injury (ALI)50-100 mg/kg, i.p.Alleviated lung tissue injury, reduced pulmonary edema, and suppressed inflammatory responses.[10][10](--INVALID-LINK--)
Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedAlleviated clinical symptoms, inflammatory infiltration, and demyelination. Reduced levels of inflammatory factors.[11][11](--INVALID-LINK--)

Table 2: Comparison with Dimethyl Fumarate (DMF)

CompoundAnimal ModelDosage and AdministrationComparative EffectsReference
Dimethyl Itaconate (DI) Psoriasis and Multiple Sclerosis ModelsNot specified in direct comparisonDI shows structural similarities to DMF, the active ingredient in an FDA-approved drug for MS, suggesting potential in treating autoimmune diseases.[3][3](--INVALID-LINK--)
Dimethyl Fumarate (DMF) LPS-induced inflammation50 mg/kg, i.p.Known to possess anti-inflammatory properties and is approved for psoriasis and multiple sclerosis. It is often used as a benchmark for Nrf2 activators.[1][12][1](--INVALID-LINK----INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in the literature.

Lipopolysaccharide (LPS)-Induced Sepsis Model
  • Animals: C57BL/6 mice are commonly used.

  • Induction of Sepsis: A single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response.[7]

  • Treatment:

    • Itaconic acid (IA) is dissolved in phosphate-buffered saline (PBS), with the pH adjusted to 7.0, and administered via i.p. injection (e.g., 1 g/kg) 2 hours prior to LPS challenge.[1]

    • Dimethyl itaconate (DMI) is resuspended in corn oil and administered via i.p. injection (e.g., 1 g/kg) 2 hours before LPS injection.[1]

    • 4-Octyl itaconate (4-OI) is dissolved in a vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline) and administered via a single i.p. injection (e.g., 50 mg/kg) 2 hours before the LPS challenge.[13]

  • Outcome Measures:

    • Survival Rate: Monitored over a defined period (e.g., 96 hours).[8]

    • Cytokine Analysis: Blood is collected at specific time points (e.g., 4 hours post-LPS) to measure serum levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA or multiplex assays.[1][7]

    • Histopathology: Organs such as the lungs are harvested for histological analysis to assess tissue damage and inflammatory cell infiltration.[7]

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Animals: C57BL/6 mice are a standard model for chronic EAE.

  • Induction of EAE: EAE is induced by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[14][15]

  • Treatment: DMI is administered daily via i.p. injection (e.g., 400 mg/kg) starting from day 3 post-immunization.[6]

  • Outcome Measures:

    • Clinical Scoring: Mice are scored daily for disease severity on a scale of 0 to 5, where 0 is no clinical signs and 5 is moribund.[15]

    • Histopathology: Spinal cords are collected for histological analysis to assess inflammation and demyelination.

    • Immunophenotyping: Spleen and central nervous system tissues are analyzed by flow cytometry to determine the populations of immune cells, such as Th1 and Th17 cells.

Imiquimod-Induced Psoriasis Model
  • Animals: Mice (strain may vary) are used for this model.

  • Induction of Psoriasis: A daily topical application of imiquimod cream on the shaved back or ear of the mice induces psoriasis-like skin inflammation.

  • Treatment: DMI is administered daily via i.p. injection for the duration of the imiquimod application (e.g., one week).[3][4]

  • Outcome Measures:

    • Clinical Assessment: Skin thickness, redness, and scaling are visually assessed and scored.

    • Histopathology: Skin biopsies are taken for histological analysis of epidermal thickening and inflammatory infiltrates.

    • Molecular Analysis: Levels of key inflammatory proteins in the IL-17 pathway, such as IκBζ, are measured in skin lysates.[2]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of itaconate and its derivatives are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

G cluster_0 Nrf2-KEAP1 Signaling Pathway Itaconate Derivatives (4-OI, DMI) Itaconate Derivatives (4-OI, DMI) KEAP1 KEAP1 Itaconate Derivatives (4-OI, DMI)->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Inhibition of Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Anti-inflammatory & Antioxidant Genes Anti-inflammatory & Antioxidant Genes ARE->Anti-inflammatory & Antioxidant Genes Promotes Transcription

Caption: Nrf2-KEAP1 signaling pathway activated by itaconate derivatives.

G cluster_1 Inhibition of Glycolysis by 4-Octyl Itaconate (4-OI) 4-OI 4-OI GAPDH GAPDH 4-OI->GAPDH Alkylates Cysteine 22 Glycolysis Glycolysis GAPDH->Glycolysis Inhibition Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Glycolysis->Pro-inflammatory Cytokine Production Reduced

Caption: Inhibition of glycolysis by 4-Octyl Itaconate.

G cluster_2 General In Vivo Experimental Workflow Animal Model Selection Animal Model Selection Induction of Inflammation Induction of Inflammation Animal Model Selection->Induction of Inflammation Treatment Administration Treatment Administration Induction of Inflammation->Treatment Administration Monitoring & Scoring Monitoring & Scoring Treatment Administration->Monitoring & Scoring Sample Collection Sample Collection Monitoring & Scoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Outcome Outcome Data Analysis->Outcome

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Conclusion and Future Directions

The available in vivo data strongly support the anti-inflammatory properties of itaconic acid and its derivatives, dimethyl itaconate and 4-octyl itaconate, across a range of preclinical models of inflammatory diseases. Their mechanisms of action, primarily through the activation of the Nrf2 pathway and modulation of cellular metabolism, offer promising avenues for therapeutic intervention.

However, a significant gap in the literature is the absence of in vivo studies specifically investigating the anti-inflammatory effects of this compound (MMI). Future research should aim to address this by conducting rigorous in vivo validation of MMI in relevant disease models. Direct comparative studies between MMI, DMI, 4-OI, and other immunomodulatory compounds like dimethyl fumarate will be crucial to ascertain their relative potency, efficacy, and safety profiles. Such studies will be instrumental in determining the therapeutic potential of this class of molecules for the treatment of inflammatory disorders.

References

A Comparative Analysis of Monomethyl Itaconate Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a pressing need for vehicles that offer enhanced efficacy, improved biocompatibility, and controlled release profiles. Among the innovative biomaterials being explored, monomethyl itaconate (MMI) hydrogels are emerging as a promising platform. This guide provides an objective comparison of MMI hydrogels against other established drug delivery vehicles, namely liposomes, polymeric nanoparticles, and microneedles, supported by experimental data.

Performance Comparison of Drug Delivery Vehicles

The efficacy of a drug delivery system is determined by several key parameters, including its drug loading capacity, encapsulation efficiency, and the kinetics of drug release. The following tables summarize the quantitative performance of MMI hydrogels in comparison to other prevalent delivery vehicles.

Drug Delivery VehiclePolymer/Lipid CompositionModel DrugDrug LoadingRelease TimeSource
MMI Hydrogel Poly(ethylene glycol) monomethacrylate (PEGMA) / this compound (MMI) (70/30 ratio)Methotrexate14.94 ± 0.91 mg/g340 ± 30 min[1]
MMI Hydrogel Poly(ethylene glycol) monomethacrylate (PEGMA) / this compound (MMI) (90/10 ratio)Methotrexate5.34 ± 0.06 mg/g1502 ± 81 min[1]
Liposomes DSPC/Cholesterol/Oleic acid (2/2/1 molar ratio)DoxorubicinDrug-to-lipid mole ratio: 0.192Not Specified[2]
Liposomes Not SpecifiedDoxorubicin0.18-0.2 drug/lipid ratio10-18 days (for saturated lipids)[3]
Polymeric Nanoparticles Poly(lactic-co-glycolic acid) (PLGA)Paclitaxel0.25% w/wOver 7 days[4]
Polymeric Nanoparticles Poly(lactic-co-glycolic acid) (PLGA)Paclitaxel76% (Encapsulation Efficiency)Biphasic: Initial burst over 24h, followed by sustained release[5][6]
Microneedles Polyvinyl alcohol (PVA) / Polyvinylpyrrolidone (PVP)Insulin0.07 IU per 6x9 array~60 minutes for blood glucose reduction[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments related to the synthesis and evaluation of these drug delivery systems.

Synthesis of this compound (MMI) Hydrogels

This protocol is based on the free radical solution polymerization of PEGMA and MMI[1].

Materials:

  • Poly(ethylene glycol) monomethacrylate (PEGMA)

  • This compound (MMI)

  • Ethyleneglycol dimethacrylate (EGDMA) or Tetraethyleneglycol dimethacrylate (TEGDMA) as cross-linker

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Methanol as solvent

Procedure:

  • Desired amounts of PEGMA, MMI, and the cross-linker are dissolved in methanol in a reaction vessel.

  • The initiator, AIBN, is added to the solution.

  • The mixture is purged with nitrogen gas to remove oxygen, which can inhibit polymerization.

  • The reaction vessel is sealed and placed in a water bath at a controlled temperature (e.g., 60°C) to initiate polymerization.

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

  • The resulting hydrogel is removed from the vessel and washed extensively with distilled water to remove any unreacted monomers and initiator.

  • The hydrogel is then dried to a constant weight.

Drug Loading into MMI Hydrogels

This protocol describes a common method for loading a drug into a pre-formed hydrogel[1].

Materials:

  • Dried MMI hydrogel discs

  • Aqueous solution of the drug (e.g., Methotrexate)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dried hydrogel discs of known weight are immersed in an aqueous solution of the drug at a specific concentration.

  • The discs are allowed to swell in the drug solution for a predetermined period (e.g., 48 hours) at a controlled temperature (e.g., 37°C) to allow for drug absorption.

  • After incubation, the hydrogel discs are removed from the solution, and any excess surface solution is gently blotted off.

  • The amount of drug loaded into the hydrogel is determined by measuring the decrease in the drug concentration of the surrounding solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

In Vitro Drug Release from MMI Hydrogels

This protocol outlines the procedure for studying the release kinetics of a drug from the hydrogel[1].

Materials:

  • Drug-loaded MMI hydrogel discs

  • Phosphate-buffered saline (PBS) at a physiological pH (7.4)

  • A constant temperature shaker or water bath (37°C)

Procedure:

  • A drug-loaded hydrogel disc is placed in a known volume of PBS (pH 7.4) in a sealed container.

  • The container is placed in a shaker or water bath maintained at 37°C.

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn.

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • The concentration of the drug in the withdrawn aliquots is measured using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • The cumulative amount of drug released is calculated and plotted against time to determine the release kinetics.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can greatly aid in their understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate / this compound Keap1 Keap1 Itaconate->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds to Nrf2 Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway activation by itaconate.

Hydrogel Drug Delivery Workflow start Start synthesis Hydrogel Synthesis (e.g., Free Radical Polymerization) start->synthesis purification Purification and Drying synthesis->purification drug_loading Drug Loading (e.g., Swelling Method) purification->drug_loading characterization Characterization (e.g., Swelling Ratio, Drug Content) drug_loading->characterization in_vitro_release In Vitro Release Study characterization->in_vitro_release data_analysis Data Analysis (Release Kinetics) in_vitro_release->data_analysis in_vivo_study In Vivo Efficacy Study (Animal Model) data_analysis->in_vivo_study end End data_analysis->end in_vivo_study->end

Caption: Experimental workflow for hydrogel-based drug delivery.

Drug Delivery Vehicle Comparison Logic cluster_vehicles Drug Delivery Vehicles cluster_parameters Comparison Parameters MMI_Hydrogel MMI Hydrogel Drug_Loading Drug Loading Capacity MMI_Hydrogel->Drug_Loading Release_Kinetics Release Kinetics MMI_Hydrogel->Release_Kinetics Biocompatibility Biocompatibility MMI_Hydrogel->Biocompatibility Efficacy Therapeutic Efficacy MMI_Hydrogel->Efficacy Liposomes Liposomes Liposomes->Drug_Loading Liposomes->Release_Kinetics Liposomes->Biocompatibility Liposomes->Efficacy Nanoparticles Polymeric Nanoparticles Nanoparticles->Drug_Loading Nanoparticles->Release_Kinetics Nanoparticles->Biocompatibility Nanoparticles->Efficacy Microneedles Microneedles Microneedles->Drug_Loading Microneedles->Release_Kinetics Microneedles->Biocompatibility Microneedles->Efficacy

Caption: Logical relationship for comparing drug delivery vehicles.

Conclusion

This compound hydrogels present a compelling platform for controlled drug delivery, demonstrating tunable drug release profiles. The incorporation of MMI allows for modification of the hydrogel's properties, influencing both drug loading and release duration. While direct comparative efficacy studies against other vehicles are limited, the data suggests that MMI hydrogels can be engineered to achieve sustained release, a desirable characteristic for many therapeutic applications.

Liposomes and polymeric nanoparticles have been extensively studied and have shown high drug loading capacities and variable release kinetics depending on their composition. Microneedles offer a unique mechanism for transdermal delivery, proving effective for specific drugs like insulin.

The choice of an optimal drug delivery vehicle is contingent on the specific therapeutic agent, the target site, and the desired release profile. MMI hydrogels, with their biocompatibility and tunable properties, represent a valuable addition to the drug delivery toolbox, warranting further investigation and development for a broader range of therapeutic applications.

References

A Comparative Guide to Branched vs. Linear Poly(monomethyl itaconate) for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of polymer architectures is critical for designing effective drug delivery systems. Poly(monomethyl itaconate) (PMMI), a derivative of the bio-based monomer itaconic acid, presents a versatile platform for such applications.[1][2] The performance of PMMI can be significantly tailored by controlling its architecture—specifically, by employing either a linear or a branched structure. This guide provides an objective comparison of branched and linear PMMI, supported by experimental data and detailed protocols, to aid in the selection of the optimal polymer architecture for specific drug development needs.

Key Differences in Physicochemical Properties

The introduction of branches onto a linear PMMI backbone leads to significant changes in its physical and chemical characteristics. These modifications can influence solubility, hydrodynamic volume, and surface properties, all of which are crucial factors in drug formulation and delivery.[3][4]

The branching of a polymer chain can alter its intermolecular forces, which in turn affects its bulk physical properties.[5] While long-chain branches may enhance polymer strength and toughness, shorter, more numerous branches, as is often the case in dendronized polymers, tend to reduce intermolecular entanglement and crystallinity.[5] In the case of PMMI, functionalization with branched molecules, a process sometimes referred to as dendronization, has been shown to markedly increase the polymer's hydrodynamic volume.[3][4]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative differences between linear and branched poly(this compound) based on available experimental data.

PropertyLinear Poly(this compound)Branched Poly(this compound)Significance in Drug Development
Molecular Architecture Single backbone with no side chains.[5]Main chain with substituent side chains or branches.[5]Influences drug loading capacity, release kinetics, and interaction with biological systems.
Hydrodynamic Volume Smaller hydrodynamic volume.Increased hydrodynamic volume due to the insertion of branched molecules.[3][4]Affects viscosity, biodistribution, and circulation time.
Solubility Generally hydrophilic and water-soluble.[3] Also soluble in polar organic solvents like methanol.[6]Solubility is highly dependent on the nature of the branched units. Can be tailored to be soluble in polar or nonpolar solvents.[3][4]Crucial for formulation in various solvent systems and for controlling drug-polymer interactions.
Surface Energy Lower surface energy.Increased surface energy compared to the linear polymer.[7]Impacts interfacial properties, such as interactions with cell membranes and protein adsorption.
Monolayer Formation Does not form a stable monolayer at the air-water interface under typical conditions.[7]Capable of forming stable monolayers at the air-water interface.[3]Indicates potential for use in creating stable, functionalized surfaces and nanoparticles.
Glass Transition Temp. (Tg) Specific Tg depends on molecular weight.Tg can be tailored by the nature and density of the branching. Larger steric hindrance can increase Tg.[1]Affects the physical state (glassy vs. rubbery) of the polymer at physiological temperatures, influencing drug release and material stability.
Thermal Stability Decomposes at elevated temperatures.Thermal stability can be influenced by the chemical nature of the branches.[8]Important for processing, sterilization, and storage of the polymer and drug formulations.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of linear and branched PMMI are provided below.

Synthesis of Linear Poly(this compound) (PMMI)

Linear PMMI can be synthesized via free radical polymerization of this compound (MMI).

  • Monomer Preparation: this compound is synthesized from itaconic acid.

  • Polymerization: MMI is polymerized in bulk or in solution (e.g., in methanol) at a controlled temperature (e.g., 70°C) under an inert atmosphere (e.g., N2).[9]

  • Initiator: A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) is used to initiate the polymerization.[9]

  • Purification: The resulting polymer is purified by dissolution in a suitable solvent (e.g., methanol) and precipitation in a non-solvent (e.g., diethyl ether).[9]

Synthesis of Branched Poly(this compound)

Branched PMMI is typically prepared by grafting branched molecules (dendrons) onto a pre-existing linear PMMI backbone.

  • Activation of PMMI: The carboxylic acid groups on the linear PMMI are activated. A common method involves using dicyclohexylcarbodiimide (DCC) as an activating agent and 1-hydroxybenzotriazole (HBT) as a catalyst.[7]

  • Grafting Reaction: The activated PMMI is reacted with branched molecules containing a primary amine group, forming a stable amide bond.[7]

  • Control of Branching: The degree of branching is controlled by the molar ratio of the reactants.[3]

  • Purification: The branched polymer is purified to remove unreacted starting materials and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the polymers and to determine the degree of branching.

  • Sample Preparation: A small amount of the polymer is dissolved in a deuterated solvent (e.g., DMSO-d6).[3]

  • Data Acquisition: 1H NMR spectra are recorded on an NMR spectrometer (e.g., Bruker 250 MHz).[10]

  • Analysis: For linear PMMI, characteristic peaks for the polymer backbone and the methyl ester group are observed. For branched PMMI, the appearance of new signals corresponding to the grafted branched molecules and shifts in the signals of the polymer backbone confirm the functionalization.[3] The degree of branching can be calculated by comparing the integration of signals from the branched units to those of the PMMI backbone.[3]

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is employed to determine the molecular weight and polydispersity of the polymers.

  • Sample Preparation: The polymer samples are dissolved in a suitable mobile phase (e.g., THF). For poly(itaconic acid) derivatives, methylation with diazomethane may be necessary to improve solubility and prevent interactions with the column.[10]

  • Instrumentation: A GPC/SEC system equipped with a refractive index detector is used.[10]

  • Analysis: The elution time of the polymer is compared to that of known molecular weight standards (e.g., polystyrene or pullulan) to determine the molecular weight distribution.[11]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymers.

  • Sample Preparation: A small, accurately weighed amount of the dry polymer is sealed in an aluminum pan.

  • Heating/Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving heating to a temperature above the expected Tg, cooling, and then reheating at a specific rate (e.g., 20 °C/min) under a nitrogen atmosphere.[1]

  • Analysis: The Tg is identified as a change in the heat flow in the DSC thermogram.[1]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymers.

  • Sample Preparation: A small amount of the polymer is placed in a TGA sample pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen).[1][11]

  • Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition indicates the thermal stability of the polymer.[1]

Mandatory Visualizations

Structural Comparison of Linear and Branched PMMI

cluster_linear Linear Poly(this compound) cluster_branched Branched Poly(this compound) l1 MMI l2 MMI l1->l2 l3 MMI l2->l3 l4 MMI l3->l4 b1 MMI b2 MMI b1->b2 b3 MMI b2->b3 branch1 Branch b2->branch1 b4 MMI b3->b4 branch2 Branch b3->branch2

Caption: Structural representation of linear vs. branched PMMI.

Experimental Workflow for PMMI Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Linear Linear PMMI Synthesis NMR NMR Spectroscopy Linear->NMR GPC GPC/SEC Linear->GPC DSC DSC Linear->DSC TGA TGA Linear->TGA Solubility Solubility Studies Linear->Solubility Branched Branched PMMI Synthesis Branched->NMR Branched->GPC Branched->DSC Branched->TGA Branched->Solubility

References

Performance Showdown: Monomethyl Itaconate-Based Polymers Challenge Petroleum-Based Incumbents

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of bio-based polymers derived from monomethyl itaconate (MMI) is emerging as a sustainable and high-performance alternative to traditional petroleum-based polymers in the biomedical field. This guide provides a comprehensive comparison of the performance characteristics of poly(this compound) (PMMI) and its petroleum-based analog, poly(methyl methacrylate) (PMMA), offering researchers, scientists, and drug development professionals a data-driven overview of this promising biomaterial.

The increasing demand for sustainable and biocompatible materials has spurred research into renewable resources for polymer production. Itaconic acid, a bio-based monomer produced from the fermentation of carbohydrates, and its derivatives like MMI, are at the forefront of this movement.[1][2] Polymers based on MMI are demonstrating comparable, and in some aspects, superior properties to their petroleum-derived counterparts, such as PMMA, which is widely used in medical devices and drug delivery applications. This comparison focuses on key performance indicators: thermal stability, mechanical properties, and biocompatibility, supported by experimental data and detailed methodologies.

At a Glance: PMMI vs. PMMA

PropertyPoly(this compound) (PMMI)Poly(methyl methacrylate) (PMMA)Key Advantages of PMMI
Source Bio-based (derived from itaconic acid)Petroleum-basedSustainable and renewable.
Biocompatibility Potentially higher, with lower residual monomer leaching.[3][4]Good, but can leach cytotoxic residual monomer.[5][6][7]Reduced risk of cytotoxicity and inflammation.
Thermal Stability Onset of decomposition is comparable to PMMA.Good thermal stability.A viable bio-based alternative for applications requiring thermal processing.
Mechanical Properties Can be tailored; copolymers show promise in modifying PMMA's properties.High tensile strength and hardness, but can be brittle.Potential for improved flexibility and impact resistance in blends.

In-Depth Performance Comparison

Thermal Properties

The thermal stability of a polymer is critical for processing and for applications involving temperature fluctuations. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate these properties.

Table 1: Thermal Properties of PMMI and PMMA

ParameterPoly(this compound) (PMMI)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) ~135 °C105-125 °C
Decomposition Temperature (TGA, 5% weight loss) ~250-300 °C~280-330 °C

Note: The properties of PMMI can vary depending on the molecular weight and purity of the polymer.

Mechanical Properties

The mechanical integrity of a polymer is paramount for its application in load-bearing situations. Standard tests such as tensile testing and hardness measurements are used to quantify these properties. While data for pure PMMI is limited, studies on PMMA modified with itaconate derivatives provide valuable insights into the potential of itaconate-based polymers.

Table 2: Mechanical Properties of PMMA and PMMA Modified with Itaconates

ParameterCommercial PMMAPMMA + 10% Dimethyl Itaconate (DMI)
Tensile Strength (MPa) 60 - 80~65
Elongation at Break (%) 2 - 5~3.5
Shore D Hardness 85 - 95~90

Data synthesized from studies on denture base materials. The addition of itaconates can influence the mechanical properties of PMMA, suggesting the potential for creating copolymers with tailored mechanical performance.

Biocompatibility

Biocompatibility is a critical factor for any material intended for medical applications. The assessment of biocompatibility involves evaluating cytotoxicity, inflammation, and hemocompatibility. Itaconate-based polymers are showing significant promise in this area.

Itaconic acid itself is an endogenous metabolite in mammalian cells, playing a role in the immune response.[2][8] This inherent biological connection suggests a favorable biocompatibility profile for its polymer derivatives. Studies have shown that itaconate-based polyesters exhibit low cytotoxicity, with in vitro biocompatibility comparable to standard tissue culture polystyrene.[8]

A key advantage of incorporating itaconates into acrylic systems is the reduction of leachable residual monomers.[3][4] Residual methyl methacrylate (MMA) from PMMA is a known cytotoxic agent that can cause local and systemic adverse reactions.[5][6][7] By replacing or copolymerizing MMA with itaconate monomers, the amount of leachable MMA can be significantly reduced, leading to a more biocompatible material. While direct quantitative comparisons of pure PMMI and PMMA are still emerging, the available evidence strongly suggests a superior biocompatibility profile for itaconate-based polymers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize and compare these polymers.

Synthesis of Poly(this compound) (PMMI)

Objective: To synthesize PMMI via free radical polymerization.

Materials:

  • This compound (MMI)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

  • Methanol (solvent)

  • Diethyl ether (precipitating agent)

Procedure:

  • MMI and AIBN are dissolved in methanol in a reaction vessel.

  • The solution is purged with nitrogen gas to remove oxygen, which can inhibit polymerization.

  • The reaction vessel is sealed and heated to a specific temperature (e.g., 60-70 °C) to initiate polymerization.

  • The reaction is allowed to proceed for a set time (e.g., 24 hours).

  • The resulting polymer solution is cooled to room temperature.

  • The polymer is precipitated by slowly adding the solution to a non-solvent like diethyl ether.

  • The precipitated PMMI is collected by filtration, washed, and dried under vacuum.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Dissolve Dissolve MMI and AIBN in Methanol Purge Purge with Nitrogen Dissolve->Purge Heat Heat to 60-70 °C Purge->Heat React Maintain for 24 hours Heat->React Cool Cool to Room Temperature React->Cool Precipitate Precipitate in Diethyl Ether Cool->Precipitate FilterWash Filter, Wash, and Dry Precipitate->FilterWash PMMI Pure PMMI FilterWash->PMMI ThermalAnalysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) SamplePrep_DSC Prepare Polymer Sample (5-10 mg) Heat_DSC Heat at 10 °C/min under N2 SamplePrep_DSC->Heat_DSC Measure_DSC Measure Heat Flow Heat_DSC->Measure_DSC Analyze_DSC Determine Glass Transition (Tg) Measure_DSC->Analyze_DSC SamplePrep_TGA Prepare Polymer Sample (10-15 mg) Heat_TGA Heat at 10 °C/min under N2 SamplePrep_TGA->Heat_TGA Measure_TGA Monitor Weight Loss Heat_TGA->Measure_TGA Analyze_TGA Determine Decomposition Temperature Measure_TGA->Analyze_TGA

References

A Comparative Analysis of Monomethyl Itaconate and 4-Octyl Itaconate Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two key itaconate derivatives: Monomethyl itaconate (MMI) and 4-octyl itaconate (4-OI). As interest in the therapeutic potential of itaconate and its analogues grows, understanding the distinct mechanisms and potencies of these derivatives is crucial for advancing research and development in inflammatory and metabolic diseases. This document summarizes key experimental findings, details relevant methodologies, and visualizes the signaling pathways involved.

Executive Summary

This compound (represented by its close analogue, 4-monoethyl itaconate) and 4-octyl itaconate exhibit distinct bioactivities primarily due to differences in their cell permeability and electrophilicity. 4-Octyl itaconate emerges as a potent activator of the Nrf2 antioxidant response and a modulator of various inflammatory and metabolic pathways. In contrast, this compound demonstrates significantly weaker effects on the key inflammatory markers and signaling pathways examined in available studies. These differences underscore the critical role of the esterification strategy in determining the therapeutic potential of itaconate derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the bioactivity of this compound (as represented by 4-monoethyl itaconate) and 4-octyl itaconate based on in vitro studies.

Table 1: Comparative Effects on Key Inflammatory and Signaling Molecules

Target MoleculeThis compound (as 4-monoethyl itaconate)4-Octyl Itaconate
Intracellular Itaconate Conversion Yields only small quantities[1]Not converted[1][2]
Nrf2 Activation Does not significantly induce Nrf2-driven stress markers[2][3]Strong activator of Nrf2 signaling[3][4][5]
IκBζ Induction Minimal impact[1][6]Strong inhibition[1][6]
Pro-IL-1β Induction Little to no effect[2]Reduced levels[2]
IL-6 Secretion Minimal impact[1][6]Strong inhibition[1][6]
Electrophilic Stress Response Does not induce a strong response[1][2][6]Induces a strong response[1][2][6]

Table 2: Comparative Metabolic Effects

Metabolic Pathway/EnzymeThis compound (as 4-monoethyl itaconate)4-Octyl Itaconate
Glycolysis (GAPDH) Not reportedInhibits by alkylating GAPDH[3][7]
Succinate Dehydrogenase (SDH) Not reportedCan inhibit SDH[7]
STING Signaling Not reportedInhibits STING phosphorylation via alkylation[8]

Key Bioactive Mechanisms and Signaling Pathways

4-Octyl Itaconate: A Potent Electrophile and Nrf2 Activator

4-Octyl itaconate's prominent bioactivity stems from its high cell permeability and its nature as a potent electrophile. This allows it to interact with and modify key signaling proteins.

One of the primary mechanisms of 4-OI is the activation of the Nrf2 signaling pathway .[3][4][5] By alkylating cysteine residues on Keap1, the negative regulator of Nrf2, 4-OI leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 initiates the transcription of a battery of antioxidant and anti-inflammatory genes.

Nrf2_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Four_OI 4-Octyl Itaconate Keap1_Nrf2 Keap1-Nrf2 Complex Four_OI->Keap1_Nrf2 Alkylates Cysteine Residues Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes

Fig. 1: 4-Octyl Itaconate activates the Nrf2 signaling pathway.

Furthermore, 4-OI has been shown to directly inhibit the glycolytic enzyme GAPDH by alkylating a key cysteine residue.[3][7] This leads to a reduction in aerobic glycolysis, a metabolic hallmark of pro-inflammatory macrophages.

Glycolysis_Inhibition_by_4OI Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate Four_OI 4-Octyl Itaconate GAPDH GAPDH Four_OI->GAPDH Alkylates Cys22 GAPDH->GAP Inhibits

Fig. 2: 4-Octyl Itaconate inhibits glycolysis by targeting GAPDH.

Additionally, 4-OI can modulate the innate immune response by targeting the STING signaling pathway . It achieves this by alkylating cysteine residues on STING, thereby inhibiting its phosphorylation and downstream inflammatory signaling.[8]

This compound: A Less Potent Derivative

In stark contrast to 4-OI, this compound (as represented by 4-monoethyl itaconate) exhibits limited bioactivity in the contexts studied. Its lower lipophilicity likely contributes to reduced cell permeability, resulting in only minor increases in intracellular itaconate levels.[1] Consequently, it fails to trigger a significant electrophilic stress response and does not effectively activate the Nrf2 pathway or inhibit key inflammatory mediators like IκBζ and IL-6.[1][2][6]

Experimental Protocols

The findings summarized in this guide are based on a variety of in vitro experimental procedures. Below are generalized methodologies for the key assays used to assess the bioactivity of itaconate derivatives.

Cell Culture and Treatment
  • Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or 4-octyl itaconate for a specified period (e.g., 1-4 hours) before stimulation with an inflammatory agonist like lipopolysaccharide (LPS).

Measurement of Cytokine Production
  • ELISA: Enzyme-linked immunosorbent assay is used to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant.

  • qPCR: Quantitative real-time polymerase chain reaction is employed to measure the mRNA expression levels of cytokine genes.

Western Blotting for Signaling Protein Analysis
  • Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from treated cells.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are probed with primary antibodies specific for target proteins (e.g., Nrf2, Keap1, IκBζ, phosphorylated STING) and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Glycolysis Stress Test
  • Seahorse XF Analyzer: This technology is used to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Procedure: Cells are seeded in a Seahorse XF microplate and treated with the itaconate derivatives. After a baseline measurement, glucose, oligomycin, and 2-deoxyglucose (2-DG) are sequentially injected to determine key parameters of glycolysis.

Conclusion

The comparative analysis of this compound and 4-octyl itaconate reveals a significant disparity in their bioactivities. 4-Octyl itaconate stands out as a potent immunomodulatory and metabolic reprogramming agent, primarily through its ability to induce a strong electrophilic stress response and activate the Nrf2 pathway. This compound, on the other hand, appears to be a much weaker modulator of these pathways. These findings highlight the critical importance of chemical modifications, such as the addition of a lipophilic octyl group, in enhancing the cellular uptake and biological efficacy of itaconate-based therapeutic candidates. Future research should focus on further elucidating the structure-activity relationships of various itaconate esters to design novel compounds with optimized therapeutic profiles.

References

Assessing the Biocompatibility of Monomethyl Itaconate Copolymers for Medical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a cornerstone of innovation in medical devices and therapeutic delivery systems. This guide provides an objective comparison of the biocompatibility of monomethyl itaconate (MMI) copolymers with two widely used alternatives: poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG). The following analysis is supported by experimental data to inform material selection for various biomedical applications.

The innate biocompatibility of a material is paramount to its success in a clinical setting, influencing its interaction with biological systems and ultimately determining its safety and efficacy. MMI copolymers are emerging as a promising class of biomaterials, leveraging the inherent biological activity of itaconate, a metabolite known for its immunomodulatory properties. This guide delves into the key aspects of biocompatibility, including cytotoxicity, inflammatory response, and hemocompatibility, to provide a comprehensive overview of MMI copolymers in relation to established biomaterials like PLGA and PEG.

Quantitative Biocompatibility Data

To facilitate a clear comparison, the following tables summarize key quantitative data on the biocompatibility of MMI copolymers, PLGA, and PEG.

Table 1: In Vitro Cytotoxicity

MaterialCell LineAssayResult (Cell Viability %)Reference
Itaconate-based PolyesterHuman Dermal FibroblastsLive/Dead StainingHigh viability, similar to control[1]
Poly(itaconic acid-g-ethylene glycol) HydrogelCaco-2Not specified>80% at concentrations up to 5 mg/mL[2]
PLGAHuh7, L02, L929CCK-8>90%[3]
PEG-based HydrogelsHDFNot specified>80%[4]

Table 2: In Vitro Inflammatory Response (Macrophage Cytokine Expression)

MaterialCytokineFold Change vs. Control (LPS-stimulated)Reference
Itaconate-based Polyester (ITA-DD)IL-1β↓ (Significant reduction)[1][5]
IL-6↓ (Significant reduction)[1][5]
TNF-αNo significant change[1][5]
CCL2↓ (Significant reduction)[1][5]
PLGAIL-1βNo significant change[1][5]
IL-6No significant change[1][5]
TNF-αNo significant change[1][5]
CCL2No significant change[1][5]

Note: Data for PEG in a comparable in vitro inflammation study was not available in the reviewed literature.

Table 3: Hemocompatibility - Hemolysis

MaterialConcentrationHemolysis (%)Reference
PLGA-PEG-PLGA Copolymer13.9 mg/mL50 (HC50)[6]
Itaconate-based CopolymersNot specified<5% (Considered non-hemolytic)Data for specific MMI copolymers is limited. General itaconate-based materials show good hemocompatibility.
PEGNot specifiedGenerally low, widely used in blood-contacting applications[1]

Note: Direct comparative hemolysis data for MMI copolymers against PLGA and PEG under the same experimental conditions is limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate overnight to allow for cell attachment.[5][7]

  • Material Exposure: Introduce the test material (e.g., extracts of MMI copolymers, PLGA, or PEG) to the cells at various concentrations. Include positive (e.g., toxic substance) and negative (e.g., cell culture medium) controls.

  • Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][8][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6][8][9]

In Vivo Biocompatibility: Subcutaneous Implantation

This protocol assesses the local tissue response to an implanted biomaterial.

  • Material Preparation: Sterilize the biomaterial implants (e.g., films or scaffolds of MMI copolymers, PLGA, or PEG).

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Implantation: Surgically create a subcutaneous pocket on the dorsal side of the animal and insert the sterile implant.

  • Observation Period: Monitor the animals for signs of inflammation or adverse reactions over a predetermined period (e.g., 7, 28, or 90 days).[10]

  • Histological Analysis: At the end of the study period, euthanize the animals and excise the implant along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin (H&E) and Masson's Trichrome).

  • Evaluation: Microscopically evaluate the tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.

Hemocompatibility: Hemolysis Assay (Direct Contact Method)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

  • Blood Collection: Obtain fresh whole blood from a healthy donor.

  • Red Blood Cell (RBC) Preparation: Isolate and wash the RBCs by centrifugation and resuspend them in a buffered saline solution.

  • Material Incubation: Add a known quantity of the test material to the RBC suspension. Use a positive control (e.g., water to induce 100% hemolysis) and a negative control (e.g., saline).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 5% is generally considered acceptable for biomedical materials.

Mandatory Visualizations

Signaling Pathway of Macrophage Modulation by Itaconate

Itaconate_Signaling cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH inhibits Nrf2 Nrf2 Itaconate->Nrf2 activates SDH->Pro_inflammatory_Cytokines promotes Anti_inflammatory_Response Anti-inflammatory Response Nrf2->Anti_inflammatory_Response promotes

Caption: Itaconate's immunomodulatory signaling pathway in macrophages.

Experimental Workflow for In Vitro Biocompatibility Assessment

Biocompatibility_Workflow cluster_assays Biocompatibility Assays start Start: Biomaterial Synthesis (MMI Copolymer, PLGA, PEG) material_prep Material Preparation (Sterilization, Extraction) start->material_prep cytotoxicity Cytotoxicity Assay (e.g., MTT) material_prep->cytotoxicity inflammation Inflammatory Response (e.g., Cytokine Analysis) material_prep->inflammation hemocompatibility Hemocompatibility (Hemolysis, Thrombogenicity) material_prep->hemocompatibility cell_culture Cell Culture (e.g., Fibroblasts, Macrophages) cell_culture->cytotoxicity cell_culture->inflammation data_analysis Data Analysis and Comparison cytotoxicity->data_analysis inflammation->data_analysis hemocompatibility->data_analysis conclusion Conclusion: Biocompatibility Assessment data_analysis->conclusion

Caption: General workflow for in vitro biocompatibility testing.

Logical Relationship of Biocompatibility Assessment

Biocompatibility_Relationship cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biomaterial Biomaterial (MMI Copolymer) Cytotoxicity Cytotoxicity Biomaterial->Cytotoxicity Hemocompatibility Hemocompatibility Biomaterial->Hemocompatibility Immunomodulation Immunomodulation Biomaterial->Immunomodulation Inflammatory_Response Inflammatory Response Cytotoxicity->Inflammatory_Response Hemocompatibility->Inflammatory_Response Immunomodulation->Inflammatory_Response Tissue_Integration Tissue Integration Inflammatory_Response->Tissue_Integration Degradation Degradation Profile Degradation->Tissue_Integration Biocompatible Biocompatible for Medical Use Tissue_Integration->Biocompatible

Caption: Logical flow of biocompatibility assessment from in vitro to in vivo.

References

Cross-validation of analytical methods for Monomethyl itaconate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the quantification of monomethyl itaconate is essential for researchers, scientists, and professionals in drug development. This document provides an objective comparison of various analytical techniques, supported by experimental data, to guide the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The quantification of this compound, a monomethyl ester derivative of the immunomodulatory metabolite itaconic acid, requires sensitive and reliable analytical methods. The most common platforms for the analysis of small molecules like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While direct comparative studies for this compound are limited, data from studies on itaconate and its isomers can provide valuable insights.[1]

Below is a summary of the performance characteristics of these methods.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomolar to nanomolar)[2]High (picomolar to femtomolar)[2]Low (micromolar)[2]
Reproducibility Good to High[2]High[2]Very High[2]
Metabolite Coverage Broad (polar and non-polar compounds)[2]Volatile and semi-volatile compounds[2]Abundant metabolites, structural isomers[2]
Sample Derivatization Often not required[2]Usually required for non-volatile metabolites[2]Not required[2]
Lower Limit of Quantification (LLOQ) for Itaconate 0.098 µM[1][3]Not commonly reported for itaconateNot suitable for low concentrations[1]
Sample Throughput High[2]Medium to High[2]High[2]
Data Complexity High[2]Medium[2]Low to Medium[2]
Cost per Sample High[2]Medium[2]Low[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for LC-MS, a highly sensitive method for itaconate and its derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the quantification of itaconate and its isomers and can be optimized for this compound.[1][3]

1. Sample Preparation (from cell culture)

  • Harvest cells and extract metabolites using a solution of 100% methanol.[4]

  • Centrifuge the samples at 10,000 x g and 4°C for 2 hours using a centrifugal filter unit.[4]

  • Transfer the supernatant to mass spectrometry vials for analysis.[4]

  • For plasma samples, a protein precipitation step followed by pass-through sample preparation can be employed.[5]

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) system such as a Shimadzu Nexera or equivalent.[3]

  • Column: A Kinetex-C18 reversed-phase column or similar.[3]

  • Mobile Phase A: Water with 0.2% (v/v) formic acid.[3][4]

  • Mobile Phase B: Methanol with 0.2% (v/v) formic acid.[3][4]

  • Gradient: A suitable gradient program to ensure the separation of this compound from other matrix components.

  • Injection Volume: 2 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray ionization in negative ion mode.[4]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined.

3. Method Validation

The method should be validated for:

  • Linearity: A calibration curve should be established with a series of known concentrations of this compound.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations in multiple runs.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.

  • Recovery: Determined by comparing the analyte signal in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assessed under various conditions including freeze-thaw cycles, and short-term and long-term storage.

Signaling Pathways and Experimental Workflows

Understanding the experimental workflow is crucial for planning and executing a cross-validation study.

Analytical Method Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Decision & Implementation A Define Analytical Requirements (Sensitivity, Specificity) B Select Candidate Methods (e.g., LC-MS, GC-MS) A->B C Optimize Method Parameters (e.g., Gradient, Temperature) B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Specificity E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Stability G->H I Prepare Identical Sample Sets H->I J Analyze Samples with Method 1 (e.g., LC-MS) I->J K Analyze Samples with Method 2 (e.g., GC-MS) I->K L Compare Quantitative Results J->L K->L M Statistical Analysis (e.g., Bland-Altman Plot) L->M N Select Optimal Method M->N O Standard Operating Procedure (SOP) Development N->O

Caption: Workflow for analytical method cross-validation.

This guide provides a framework for the cross-validation of analytical methods for this compound quantification. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

References

Safety Operating Guide

Essential Guide to Handling Monomethyl Itaconate: PPE, Operational Plans, and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Monomethyl itaconate. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

Immediate Safety Information

This compound is classified as a substance that causes skin irritation and serious eye irritation or damage.[1][2] It may also cause respiratory irritation.[3] It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated.[3] Therefore, handling should proceed with caution, adhering strictly to the safety protocols outlined below.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent direct contact and inhalation. Engineering controls, such as adequate ventilation and fume hoods, should be the primary line of defense, supplemented by the following PPE.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[2][3][4]Prevents eye contact from dust or splashes.
A face shield should be worn in situations with a high potential for splashing.Provides broader protection for the face.
Skin Protection Chemical-resistant gloves (inspect before use).[5]Prevents skin contact and irritation.
Lab coat or appropriate protective clothing.[4]Protects skin and personal clothing from contamination.
Respiratory Protection For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator.[3]Minimizes inhalation of dust particles.
For higher-level protection or if exposure limits are exceeded: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3][4]Provides enhanced protection against vapors and particulates.

Operational Plan for Handling this compound

Follow this step-by-step guide for the routine handling of this compound from receipt to storage.

Step 1: Preparation and Area Setup

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[3][6]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Gather all necessary PPE as specified in the table above and inspect it for integrity.[3][5]

  • Prepare all required equipment and reagents before handling the compound.

Step 2: Handling the Compound

  • Don all required PPE before opening the container.

  • Handle the substance carefully to avoid the formation of dust and aerosols.[3][4]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3][6]

  • If weighing or transferring the solid, do so within the fume hood.

Step 3: Storage

  • After use, ensure the container is tightly closed.[4][7]

  • Store the container in a dry, cool, and well-ventilated place.[2][3][4]

  • For long-term stability, refrigeration (0-10°C) is recommended.[1]

  • Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]

  • Store the compound in a locked area.[7]

Step 4: End of a Session

  • Decontaminate the work area thoroughly.

  • Remove PPE using the proper technique to avoid skin contact with the outer surface of the gloves.[3][5]

  • Dispose of contaminated gloves and any single-use PPE in accordance with waste disposal procedures.[3]

  • Wash hands thoroughly with soap and water after handling is complete.[3][5]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup prep_area 1. Prepare Ventilated Area (Fume Hood) check_safety 2. Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe handle 4. Handle Compound (Avoid Dust/Aerosols) don_ppe->handle store 5. Store Securely (Tightly Closed, Cool, Dry) handle->store decontaminate 6. Decontaminate Work Area store->decontaminate doff_ppe 7. Doff & Dispose of PPE decontaminate->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: A workflow diagram outlining the key steps for safely handling this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if it is safe and easy to do so.[2][5] Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected skin with large amounts of running water for at least 15 minutes.[7] Remove all contaminated clothing and shoes.[7] Wash the area with soap and water.[3] Seek medical advice if irritation develops or persists.[7]

  • Inhalation: Move the affected person to fresh air immediately.[3][7] If the person is not breathing, administer artificial respiration.[3][7] If breathing is difficult, provide oxygen.[7] Obtain medical aid.[7]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[3][7] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[7]

In Case of a Spill:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3] Remove all sources of ignition.[7]

  • Ventilate: Ensure the area is adequately ventilated.[3][7]

  • Contain: Prevent the spill from spreading or entering drains or waterways.[3][7]

  • Wear PPE: Before cleanup, don the appropriate PPE, including respiratory protection, gloves, and eye/face protection.[7]

  • Clean-up: Use an inert material to absorb the spill, or carefully sweep or vacuum the material.[7] Avoid generating dust.[3][4] Place the collected material into a suitable, sealed container for disposal.[3][7]

  • Decontaminate: Wash the spill area thoroughly.[6]

G Emergency Response Flowchart cluster_exposure Personal Exposure cluster_spill Chemical Spill rect_node rect_node start Emergency Event spill_or_exposure Spill or Exposure? start->spill_or_exposure exposure_type Identify Exposure Route (Eye, Skin, Inhalation) spill_or_exposure->exposure_type Exposure evacuate Evacuate & Secure Area spill_or_exposure->evacuate Spill first_aid Administer Specific First Aid exposure_type->first_aid medical Seek Immediate Medical Attention first_aid->medical contain Contain Spill evacuate->contain cleanup Clean Up with PPE contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: A decision-making flowchart for handling spills and personal exposure emergencies.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and cleanup materials, in suitable, closed, and clearly labeled containers.[3][7]

  • Classification: Waste generators are required to determine if the chemical waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification.[7]

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service.[3] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Protection: Do not allow the product or its waste to enter drains, soil, or other waterways.[3][7] Contaminated packaging should be disposed of in the same manner as the unused product.[3]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。